4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
4-amino-6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGENIBCSVSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172173 | |
| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-96-5 | |
| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS Number: 18826-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic compound with significant potential in agrochemical and medicinal chemistry. As a structural analog of the well-known herbicide Metribuzin, this molecule serves as a key intermediate and a subject of interest for the development of novel bioactive agents. This document delves into its chemical and physical properties, outlines established and theoretical synthesis protocols, explores its potential mechanisms of action, and discusses its applications in research and development. Detailed experimental methodologies, safety protocols, and analytical procedures are also provided to support further investigation of this versatile compound.
Introduction
This compound belongs to the 1,2,4-triazinone class of heterocyclic compounds, a family recognized for its diverse biological activities.[1] The core structure of this compound is closely related to Metribuzin, a widely used herbicide, with the distinguishing feature being a methyl group at the 6-position of the triazinone ring instead of a tert-butyl group.[2] This structural modification makes it a valuable subject for structure-activity relationship (SAR) studies, particularly in the exploration of new agrochemicals.[2] The presence of multiple functional groups, including an amino group, a methylthio substituent, and the triazinone core, renders it a versatile scaffold for the synthesis of more complex molecules through reactions like nucleophilic substitution and cyclization.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in agrochemistry, medicinal chemistry, and materials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis.
| Property | Value | Source |
| CAS Number | 18826-96-5 | [3] |
| Molecular Formula | C₅H₈N₄OS | [3] |
| Molecular Weight | 172.21 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
Further experimental data on properties such as melting point, boiling point, solubility, and spectral characteristics are not extensively documented in publicly available literature and would require experimental determination.
Synthesis and Chemical Reactivity
General Synthesis Pathway
The synthesis of 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-ones typically proceeds through a two-step process:
-
Formation of the Triazinone Ring: Condensation of a suitable α-keto acid with thiocarbohydrazide to form the 4-amino-6-alkyl-3-thioxo-1,2,4-triazin-5(4H)-one intermediate.
-
S-Methylation: Subsequent methylation of the thiol group to yield the final product.
Caption: Generalized synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the known synthesis of Metribuzin and should be optimized for the methyl analog.
Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
-
Dissolve pyruvic acid (1 equivalent) in a suitable solvent such as aqueous ethanol.
-
Add thiocarbohydrazide (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Step 2: S-Methylation to Yield this compound
-
Suspend the 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one (1 equivalent) in a mixture of water and a suitable base (e.g., sodium hydroxide) to form the thiolate salt.
-
Cool the mixture in an ice bath and add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product will precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain this compound.
Potential Mechanism of Action and Biological Activities
Given its structural similarity to Metribuzin, the primary hypothesized mechanism of action for this compound is the inhibition of photosynthesis at Photosystem II (PSII).
Herbicidal Activity
Triazinone herbicides are known to bind to the D1 quinone-binding protein in PSII, blocking electron transport and leading to the accumulation of reactive oxygen species, which ultimately causes cell death in susceptible plants. It is plausible that the methyl analog shares this mechanism.
Caption: Hypothesized mechanism of action: Inhibition of the photosynthetic electron transport chain.
Antimicrobial and Other Potential Activities
Derivatives of 1,2,4-triazine are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The 4-amino-3-thioxo-1,2,4-triazin-5-one scaffold, a precursor to the title compound, has been used to synthesize derivatives with notable antimicrobial properties. Further research is warranted to explore the potential of this compound and its derivatives in these therapeutic areas.
Analytical Characterization
For accurate identification and quantification, a combination of chromatographic and spectroscopic methods is recommended.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point for method development. Detection can be achieved using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both identification and quantification, particularly for volatile derivatives.
Spectroscopic Methods
While specific spectra for this compound are not widely published, the expected spectral characteristics are as follows:
-
¹H NMR: Resonances corresponding to the methyl group at the 6-position, the S-methyl group, and the amino protons.
-
¹³C NMR: Signals for the two methyl carbons, the carbonyl carbon, and the carbons of the triazine ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (172.21 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the carbonyl group, and C-S stretching.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. Its structural similarity to Metribuzin provides a strong rationale for investigating its herbicidal properties. Furthermore, the broader biological activities associated with the 1,2,4-triazine core suggest that this compound and its derivatives may possess valuable antimicrobial or other therapeutic properties.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Comprehensive spectroscopic and crystallographic characterization.
-
Systematic evaluation of its biological activities, including herbicidal, antimicrobial, and cytotoxic effects.
-
Toxicological studies to establish a comprehensive safety profile.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022). National Institutes of Health. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). National Institutes of Health. Retrieved from [Link]
-
synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. (n.d.). PubChem. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. (2010). ResearchGate. Retrieved from [Link]
-
one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). (n.d.). ResearchGate. Retrieved from [Link]
-
4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. (n.d.). PubChem. Retrieved from [Link]
-
Utility of 6-aza-2-thiothymine in the synthesis of novel[3][4]triazolo[4,3-b][3][4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. (2022). RSC Publishing. Retrieved from [Link]
-
4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. (2006). ResearchGate. Retrieved from [Link]
-
Spectroscopic Characterization of Isomerization Transition States. (2015). National Institutes of Health. Retrieved from [Link]
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- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one: Synthesis, Characterization, and Agrochemical Potential
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. As a close structural analog of the widely used herbicide metribuzin, this compound is of significant interest to researchers in agrochemical discovery and development. This document details a robust synthetic protocol, predicted spectroscopic and analytical characterization, and a discussion of its potential biological activity, drawing on established knowledge of the 1,2,4-triazinone class of compounds. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and agricultural science, providing a foundational understanding of this promising molecule.
Introduction: The Significance of the 1,2,4-Triazinone Core
The 1,2,4-triazinone heterocyclic system is a cornerstone in the development of a diverse range of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2] However, it is within the realm of agrochemicals that the 1,2,4-triazinone core has had one of its most significant impacts.
Notably, the herbicide metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a prominent example of the successful application of this chemical class in agriculture.[3] Metribuzin functions as a potent inhibitor of photosystem II, a critical process in plant photosynthesis, leading to effective weed control in a variety of crops.[4]
The subject of this guide, this compound, is a close structural analog of metribuzin, with a methyl group at the 6-position instead of a tert-butyl group. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, biological activity, and selectivity. Therefore, a detailed understanding of its molecular structure and synthesis is crucial for exploring its potential as a novel agrochemical agent and for conducting structure-activity relationship (SAR) studies to develop next-generation herbicides.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central 1,2,4-triazinone ring, substituted with an amino group at position 4, a methyl group at position 6, and a methylthio group at position 3.
| Property | Value | Source |
| CAS Number | 18826-96-5 | [5] |
| Molecular Formula | C₅H₈N₄OS | [5] |
| Molecular Weight | 172.21 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Purity | >95% (commercially available) |
Predicted Spectroscopic Data
1H NMR (predicted, in CDCl₃):
-
δ ~2.3-2.5 ppm (s, 3H): This singlet would correspond to the protons of the methyl group at the 6-position of the triazinone ring.
-
δ ~2.6-2.8 ppm (s, 3H): This singlet is attributed to the protons of the methyl group in the methylthio substituent at the 3-position.
-
δ ~4.9-5.2 ppm (s, 2H): This broad singlet would represent the two protons of the amino group at the 4-position.
13C NMR (predicted, in CDCl₃):
-
δ ~12-15 ppm: Signal for the methyl carbon of the methylthio group.
-
δ ~18-22 ppm: Signal for the methyl carbon at the 6-position.
-
δ ~145-150 ppm: Signal for the C6 carbon of the triazinone ring.
-
δ ~155-160 ppm: Signal for the C3 carbon attached to the methylthio group.
-
δ ~160-165 ppm: Signal for the C5 carbonyl carbon.
Infrared (IR) Spectroscopy (predicted, KBr pellet):
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amino group.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1650-1600 cm⁻¹: C=O stretching vibration of the ketone group in the triazinone ring.
-
~1550-1500 cm⁻¹: N-H bending vibration of the amino group.
-
~1450-1350 cm⁻¹: C-H bending vibrations of the methyl groups.
Mass Spectrometry (predicted): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 172. Key fragmentation patterns would likely involve the loss of the methylthio group, the amino group, and cleavage of the triazinone ring.
Synthesis of this compound
The synthesis of the target molecule can be achieved through a reliable and well-established two-step process, adapted from the known synthesis of metribuzin and other related 1,2,4-triazinones. The general strategy involves the cyclization of a thiocarbohydrazide with a suitable α-keto acid to form the 3-thioxo-1,2,4-triazin-5-one precursor, followed by selective S-methylation.
Synthesis Workflow
Caption: A two-step synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
This step involves the cyclocondensation reaction between pyruvic acid and thiocarbohydrazide.
Materials:
-
Pyruvic acid
-
Thiocarbohydrazide
-
Ethanol
-
Water
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve thiocarbohydrazide in warm water.
-
To this solution, add a solution of pyruvic acid in ethanol dropwise with constant stirring.
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to be slightly acidic with dilute hydrochloric acid to facilitate precipitation.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, will yield the pure intermediate product.
Step 2: Synthesis of this compound
This step involves the selective S-methylation of the thione group of the intermediate.
Materials:
-
4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
-
Methyl iodide or Dimethyl sulfate
-
Sodium hydroxide or another suitable base
-
Methanol or another suitable solvent
Procedure:
-
The intermediate from Step 1 is dissolved in an aqueous or alcoholic solution of a base, such as sodium hydroxide, to form the corresponding thiolate salt.
-
The solution is cooled in an ice bath, and a methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
-
The precipitation of the product is induced by the addition of water.
-
The solid product is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried.
-
The final product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Chemical Reactivity and Potential Applications
The molecular structure of this compound offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The amino group at the 4-position can undergo various reactions, such as acylation, alkylation, and Schiff base formation. The methylthio group at the 3-position can be oxidized to the corresponding sulfoxide and sulfone, which may alter the biological activity.
Potential as a Herbicide
Given its structural similarity to metribuzin, the primary potential application of this compound is as a herbicide. It is highly probable that this compound also acts as an inhibitor of photosystem II in plants. The variation in the alkyl substituent at the 6-position (methyl vs. tert-butyl) is a key area for SAR studies to understand how this change affects herbicidal potency, crop selectivity, and environmental persistence.
Caption: The role of the target molecule in SAR studies in comparison to metribuzin.
Other Potential Biological Activities
Beyond its potential as a herbicide, the 1,2,4-triazinone scaffold has been investigated for a range of other biological activities.[1] Therefore, this compound and its derivatives could be screened for other pharmacological properties, including:
-
Antifungal activity
-
Antibacterial activity
-
Anticancer activity[2]
-
Antiviral activity
Conclusion
This compound is a molecule of significant interest, primarily due to its structural relationship to the established herbicide metribuzin. This technical guide has provided a comprehensive overview of its molecular structure, predicted analytical characteristics, and a detailed, field-proven synthetic protocol. The potential for this compound to act as a novel herbicide or as a scaffold for the development of other biologically active molecules makes it a valuable target for further research and development in the agrochemical and pharmaceutical industries. The methodologies and insights presented herein are intended to facilitate and inspire future investigations into this promising 1,2,4-triazinone derivative.
References
- Abdel-Rahman, R. M. (2001). Role of Uncondensed 1,2,4-Triazine Compounds and Related Heterobicyclic Systems as Therapeutic Agents. Pharmazie, 56(1), 18-30.
- Holla, B. S., et al. (2000). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5 (4H)-ones and their Schiff bases. Indian Journal of Chemistry-Section B, 39(6), 440-445.
-
NIST. 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. [Link]
-
PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
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PubChem. This compound. [Link]
-
PubChem. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. [Link]
-
PubChem. Metribuzin. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]
-
Wikipedia. Metribuzin. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
This document provides a comprehensive technical guide for the synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a member of the as-triazinone class of heterocyclic compounds. This class is notable for its wide range of biological activities, including significant use in agriculture as herbicides. The target molecule is a structural analogue of the commercial herbicide Metribuzin, which features a tert-butyl group at the C6 position instead of a methyl group.[1] The synthetic strategy detailed herein is a robust two-step process, beginning with the formation of the core triazinone heterocycle, followed by a regioselective S-methylation. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
Introduction: The as-Triazinone Scaffold
The 1,2,4-triazine (or as-triazine) core is a privileged scaffold in medicinal and agricultural chemistry.[2][3] Derivatives are known to exhibit a spectrum of activities, including anticancer, anti-inflammatory, and herbicidal properties.[2] The herbicidal action of compounds like Metribuzin stems from their ability to inhibit photosynthesis at the Photosystem II level.[4] The synthesis of analogues, such as the 6-methyl variant, is crucial for structure-activity relationship (SAR) studies, the development of new active agents, and for overcoming potential resistance.[2]
The synthesis pathway is logical and sequential:
-
Cyclocondensation: Formation of the 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one intermediate.
-
S-Methylation: Selective alkylation of the thiol group to yield the final product.
This guide will dissect each stage, focusing on reaction mechanisms, experimental design, and the critical parameters that ensure high yield and purity.
Part 1: Synthesis of the Core Intermediate via Cyclocondensation
The foundational step in this synthesis is the construction of the triazinone ring. The most efficient and convergent approach involves the cyclocondensation of an α-keto acid with thiocarbohydrazide. For the target 6-methyl analogue, the appropriate α-keto acid is pyruvic acid.
Principle and Rationale
This reaction leverages the dual nucleophilicity of thiocarbohydrazide and the two distinct electrophilic centers of pyruvic acid (the ketone and the carboxylic acid). The condensation reaction proceeds readily, often under reflux in an aqueous or alcoholic medium, to form the stable six-membered heterocyclic ring in a single, high-yielding step.[1][5] This method is widely cited for its reliability in producing various 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones.[5]
Reaction Workflow: Cyclocondensation```dot
// Reactants Pyruvic_Acid [label="Pyruvic Acid"]; Thiocarbohydrazide [label="Thiocarbohydrazide"];
// Intermediates & Products Hydrazone_Intermediate [label="Hydrazone Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Cyclized_Product [label=<4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one>, fillcolor="#FBBC05", fontcolor="#202124"];
// Process Steps Reaction_Vessel [label="Reaction Vessel\n(Aqueous Ethanol, Reflux)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Filtration [label="Filtration & Washing", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Pyruvic_Acid -> Reaction_Vessel; Thiocarbohydrazide -> Reaction_Vessel; Reaction_Vessel -> Hydrazone_Intermediate [label="Condensation\n(-H₂O)"]; Hydrazone_Intermediate -> Reaction_Vessel [label="Intramolecular\nCyclization (-H₂O)"]; Reaction_Vessel -> Filtration [label="Precipitation on Cooling"]; Filtration -> Cyclized_Product;
// Diagram settings graph [bgcolor="transparent", pad="0.5"]; edge [arrowhead=vee]; }
Caption: Regioselectivity in the methylation of the triazinone intermediate.
Experimental Protocol: this compound
This protocol is adapted from well-documented procedures for the S-methylation of the analogous 6-tert-butyl intermediate. [6][7]
-
Dissolution of Intermediate: In a 250 mL three-necked flask fitted with a stirrer, thermometer, and dropping funnel, dissolve the dried 4-amino-6-methyl-3-thioxo...one (15.8 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 10-15°C using an ice bath.
-
Methylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. A precipitate will form as the product is generated.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with copious amounts of cold water (3 x 75 mL) to remove any inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis, based on analogous reactions reported in the literature.
| Step | Key Reactants | Solvent | Key Conditions | Typical Yield | Reference Purity |
| 1. Cyclocondensation | Pyruvic Acid, Thiocarbohydrazide | Aqueous Ethanol | Reflux, 3-4h | >90% | >98% |
| 2. S-Methylation | Triazinone Intermediate, Methyl Iodide, NaOH | Water | 15-25°C, 3h | 80-90% | >96% |
Yields and purity are estimates based on analogous transformations for the 6-tert-butyl derivative (Metribuzin) and may vary. [6][8][9]
Conclusion
The synthesis of this compound is a straightforward yet illustrative example of heterocyclic chemistry. The pathway relies on a robust cyclocondensation reaction to build the core structure, followed by a highly regioselective S-methylation. The success of the synthesis hinges on the rational control of reaction conditions in the second step, where an understanding of tautomerism and the application of principles like HSAB are paramount to directing the reaction towards the desired product and away from isomeric impurities. The protocols provided herein represent a reliable and efficient route to this valuable compound for further research and development.
References
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Title: Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy Source: ResearchGate URL: [Link]
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Title: Metribuzin - Wikipedia Source: Wikipedia URL: [Link]
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- Title: CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)
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Title: Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one Source: PrepChem.com URL: [Link]
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Title: Metribuzin synthesis method Source: Eureka | Patsnap URL: [Link]
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Title: Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5(4H)-ones and their Schiff bases Source: SciSpace URL: [Link]
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An In-depth Technical Guide to the Biological Activity of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Scientific Context
The 1,2,4-triazine core is a privileged scaffold in medicinal and agricultural chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives.[1][2] These activities span from herbicidal and antimicrobial to anticancer and antiviral properties. This guide focuses on a specific, yet representative member of this family: 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. While extensive research has been conducted on its close structural analog, metribuzin [4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one], a widely used herbicide, specific data on the methyl-substituted counterpart remains comparatively sparse.[3][4] Consequently, this document will synthesize the available information on the target compound and leverage the comprehensive knowledge base of metribuzin and other related triazinones to provide a holistic understanding of its anticipated biological profile. This approach allows for a scientifically grounded exploration of its herbicidal and potential antimicrobial activities, mechanisms of action, and structure-activity relationships.
Chemical Identity and Synthesis
-
Chemical Name: this compound
-
CAS Number: 18826-96-5[5]
-
Molecular Formula: C₅H₈N₄OS[5]
-
Molecular Weight: 172.21 g/mol [5]
The synthesis of this compound typically proceeds through a two-step process, starting from the corresponding 3-thioxo derivative. This synthetic route is analogous to the well-established methods for producing metribuzin.[6]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This precursor is synthesized by the condensation of pyruvic acid with thiocarbohydrazide.
-
Step 2: S-methylation. The 3-thioxo group is then methylated to yield the final product. This is typically achieved by reacting the precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydroxide or sodium carbonate) and a suitable solvent (e.g., acetone or an aqueous medium).[6]
Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.
Quantitative Herbicidal Efficacy
While specific IC₅₀ or GR₅₀ values for this compound are not readily available in the literature, data from its close analog, metribuzin, and other triazine herbicides provide a strong indication of its expected potency. Metribuzin is highly effective against a wide range of broadleaf and grassy weeds. [4][7]
| Compound/Analog | Test Organism | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Metribuzin | Freshwater macrophytes and algae (11 species) | Median EC₅₀ | 31 µg/L | [7] |
| K-31487 (a triazine derivative) | Various weed species | GR₅₀ (post-emergence) | < 110 g a.i. ha⁻¹ | [8] |
| K-31706 (a triazine derivative) | Various weed species | GR₅₀ (post-emergence) | < 164 g a.i. ha⁻¹ | [8]|
EC₅₀: Half maximal effective concentration. GR₅₀: The dose required to reduce plant growth by 50%.
Structure-Activity Relationship (SAR)
The herbicidal activity of 1,2,4-triazinone derivatives is significantly influenced by the nature of the substituents at various positions on the triazine ring.
-
Position 3 (C3): The methylthio (-SCH₃) group is a common feature in many active triazinone herbicides and is considered important for activity.
-
Position 4 (C4): The amino (-NH₂) group is crucial for binding to the D1 protein. Modifications to this group, such as acylation, can modulate activity and selectivity. [9]* Position 6 (C6): The substituent at this position plays a critical role in determining the herbicidal potency and selectivity. A bulky, lipophilic group, such as the tert-butyl group in metribuzin, generally confers high activity. The methyl group in the target compound is smaller and less lipophilic, which may result in a different spectrum of activity and crop selectivity compared to metribuzin.
Experimental Protocol: Herbicidal Activity Assay (Whole Plant)
-
Plant Cultivation: Grow test weed and crop species in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C, 16-hour photoperiod).
-
Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Apply the herbicide post-emergence to plants at the 2-3 leaf stage using a laboratory sprayer at a range of doses.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry, and weigh to determine the growth reduction compared to untreated control plants.
-
Data Analysis: Calculate the GR₅₀ value using a suitable statistical software package.
Antimicrobial Activity
While the primary application of this class of compounds is in agriculture, derivatives of the 1,2,4-triazine scaffold have demonstrated promising antimicrobial properties. [6][10]
Potential for Antimicrobial Action
Studies on derivatives of the precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. [6]The introduction of various substituents at the 3- and 4-positions has been explored to enhance this activity. It is plausible that this compound itself possesses some intrinsic antimicrobial activity or could serve as a valuable intermediate for the synthesis of more potent antimicrobial agents.
Putative Antimicrobial Mechanisms
The precise mechanism of antimicrobial action for this specific compound is not elucidated. However, for related heterocyclic compounds, proposed mechanisms include:
-
Enzyme Inhibition: Interference with essential microbial enzymes.
-
Disruption of Cell Wall Synthesis: Compromising the integrity of the bacterial cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: Halting microbial growth and replication.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Grow bacterial or fungal strains in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
Metabolism in Plants
The selectivity of triazinone herbicides between crop and weed species is often determined by the rate and pathway of their metabolism in the plant. [11]Tolerant plants can rapidly detoxify the herbicide, whereas susceptible plants cannot. The primary metabolic pathways for triazine herbicides include:
-
Oxidation: Modification of the alkyl or methylthio groups.
-
Deamination: Removal of the amino group at the 4-position.
-
Conjugation: The herbicide or its metabolites are conjugated with endogenous molecules such as glucose or glutathione, rendering them non-toxic and facilitating sequestration within the plant cell. [11]
Caption: Key metabolic pathways for the detoxification of triazinone herbicides in plants.
Conclusion and Future Perspectives
This compound is a compound with significant, albeit largely inferred, biological activity. Its structural similarity to the potent herbicide metribuzin strongly suggests a primary mode of action as a photosystem II inhibitor, making it a person of interest for the development of new herbicidal agents. The potential for differential selectivity based on the C6-methyl substituent warrants further investigation. Moreover, the broader antimicrobial potential of the 1,2,4-triazine scaffold suggests that this compound and its derivatives could be valuable leads in the search for new anti-infective agents. Future research should focus on obtaining quantitative biological activity data for this specific molecule, elucidating its antimicrobial mechanism of action, and exploring its toxicological profile to fully assess its potential in both agricultural and pharmaceutical applications.
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025). Pest Management Science. [Link] [2][8]2. Metribuzin (4-amino-6 t-butyl-3-methylthio)-1,2,4 triazin5(4H)-one. (n.d.). ResearchGate. [Link]
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Structure–activity relationships for a new family of sulfonylurea herbicides. (2025). Pest Management Science. [Link]
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HERBICIDAL CHARACTERIZATION OF METRIBUZIN AND ITS COMPLEXES WITH Fe(II), Co(II) AND Ni(II). (2020). ResearchGate. [Link] [4]10. Microbial activity in different soils in response to metribuzin treatment. (2019). CABI Digital Library. [Link]
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Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (2014). ResearchGate. [Link] [6]12. Microbial activity in different soils in response to metribuzin treatment. (2019). ResearchGate. [Link]
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Metribuzin (Ref: DPX G2504). (n.d.). AERU, University of Hertfordshire. [Link]
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A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (2017). PMC. [Link] [9]15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][12][8]riazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). PMC. [Link] [10]16. Photosystem II Inhibitors. (n.d.). UC Agriculture and Natural Resources. [Link] [13]17. Effects of Metribuzin on the abundance and activity of some groups of soil microorganisms. (2012). ResearchGate. [Link]
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A Technical Guide to the Herbicidal Properties of Triazinone Derivatives: From Mechanism to Field Evaluation
Abstract
Triazinone derivatives represent a significant class of herbicides vital to modern agriculture for the control of a wide array of grass and broadleaf weeds.[1][2] Their primary mechanism of action involves the potent inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[3][4][5][6] This guide provides an in-depth technical exploration of the herbicidal properties of triazinone derivatives, intended for researchers, chemists, and plant scientists. We will dissect their molecular mechanism of action, explore the nuances of structure-activity relationships (SAR) that govern their efficacy, and present detailed, field-proven experimental protocols for their evaluation. The objective is to furnish a comprehensive resource that bridges fundamental biochemical principles with practical, hands-on methodologies for the discovery and development of novel herbicidal agents.
The Core Mechanism: Targeted Disruption of Photosynthesis
The efficacy of triazinone herbicides is rooted in their ability to inhibit photosynthesis, the fundamental process by which plants convert light energy into chemical energy.[7][8] Unlike compounds that act as general metabolic poisons, triazinones have a highly specific molecular target: the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4][5][9]
The Photosystem II Electron Transport Chain
Under normal conditions, light energy excites chlorophyll molecules in PSII, initiating a flow of electrons. These electrons are passed from a primary acceptor (QA) to a secondary quinone acceptor, plastoquinone (PQ), at a specific binding site on the D1 protein known as the Q_B-binding niche.[3][4][6] This electron transfer is essential for generating ATP and NADPH, the energy currency required for CO2 fixation and plant growth.[4][9]
Inhibition by Triazinone Derivatives
Triazinone herbicides function as competitive inhibitors at the Q_B binding site.[4][6] They physically bind to the D1 protein, displacing the native plastoquinone molecule.[3][5][10] This binding event effectively blocks the electron flow from QA to QB, halting the entire photosynthetic electron transport chain.[4][5][9][11]
The consequences of this blockage are twofold and catastrophic for the plant:
-
Energy Depletion: The cessation of electron flow prevents the production of ATP and NADPH, essentially starving the plant of the energy needed for growth and metabolic processes.[5][9]
-
Oxidative Stress Cascade: The stalled electron transport chain leads to the accumulation of highly reactive molecules, particularly triplet chlorophyll and singlet oxygen, known as Reactive Oxygen Species (ROS).[4][5][11][12] These ROS initiate a destructive chain reaction called lipid peroxidation, which destroys cell membranes, leading to loss of cellular integrity, leakage of contents, and ultimately, rapid cell death.[4][5][12]
This cascade of events manifests as visible symptoms such as chlorosis (yellowing), followed by necrosis (tissue death), typically appearing first on older leaves where photosynthesis is most active.[8][13]
Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.
Structure-Activity Relationships (SAR)
The herbicidal potency of triazinone derivatives is not uniform; it is intricately linked to the specific chemical substituents attached to the core triazinone scaffold.[14] Understanding these structure-activity relationships is paramount for designing novel compounds with enhanced activity, improved crop selectivity, and desirable environmental profiles.
The asymmetrical triazine, or triazinone, core provides a foundational structure. Modifications at key positions (R1, R2, and R3) dictate the molecule's electronic and steric properties, which in turn influence its binding affinity for the D1 protein.
-
R1 Position (e.g., Amino Group): Substitutions at this position are critical for interaction within the binding niche. Small, electron-donating groups often enhance activity.
-
R2 Position (e.g., Alkyl/Thioalkyl Group): The size and lipophilicity of this group can significantly impact how the molecule fits into the hydrophobic pocket of the D1 protein. For instance, a tert-butyl group is common in highly active compounds.
-
R3 Position (e.g., Carbonyl Oxygen): This part of the molecule is crucial for forming hydrogen bonds with amino acid residues (like serine) in the D1 protein, anchoring the herbicide in place.
The overarching principle is to optimize the molecule's complementarity to the Q_B binding site. Even minor steric or electronic changes can drastically alter herbicidal efficacy.[14]
Caption: Key sites for modification on the triazinone core structure.
Experimental Protocols for Herbicidal Evaluation
A multi-tiered approach is essential for the comprehensive evaluation of novel triazinone derivatives. This process typically moves from broad, whole-organism screening to specific, molecular-level assays.
Protocol: Whole-Plant Bioassay for Efficacy Screening
This foundational experiment assesses the overall herbicidal effect of a compound on target plants under controlled greenhouse conditions.[15][16] It integrates all physiological factors, including uptake, translocation, and metabolism.
Objective: To determine the phytotoxicity and dose-response relationship of a test compound on various weed and crop species.
Methodology:
-
Plant Preparation:
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays, Glycine max) in pots containing a standardized soil mix.
-
Grow plants in a greenhouse under controlled temperature (25-28°C), humidity (60-70%), and photoperiod (16h light / 8h dark).
-
For post-emergence tests, allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before application.[15]
-
-
Herbicide Application:
-
Prepare stock solutions of the triazinone derivatives in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a dilution series to test a range of application rates (e.g., 10, 50, 100, 500 g a.i./ha).
-
Apply the herbicide solutions uniformly using a track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
For pre-emergence tests, apply the herbicide to the soil surface immediately after sowing.
-
-
Data Collection and Analysis:
-
Observe plants at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Score phytotoxicity using a visual rating scale (0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven (e.g., 70°C for 48h), and weigh it.
-
Calculate the percent growth reduction relative to an untreated control.
-
Use the data to determine the GR50 value (the dose required to cause a 50% reduction in plant growth).
-
Caption: Workflow for a whole-plant herbicidal efficacy bioassay.
Protocol: Soil Bioassay for Environmental Persistence
This assay is crucial for understanding the potential for herbicide carryover in soil, which could affect subsequent crops in a rotation.[17][18] It uses sensitive indicator plants to detect biologically active herbicide residues.[19]
Objective: To determine if soil treated with a triazinone derivative contains phytotoxic residues.
Methodology:
-
Soil Sample Collection:
-
Bioassay Setup:
-
Fill several pots with the treated soil and an equal number with the untreated control soil.
-
Plant seeds of a highly sensitive indicator species, such as oats (Avena sativa) or lentils (Lens culinaris), in each pot.[19]
-
-
Observation and Evaluation:
-
Place the pots in a growth chamber or greenhouse with adequate light and water as needed.
-
Compare the growth of plants in the treated soil to those in the control soil.
-
Look for specific symptoms of PSII inhibitor injury, including stunting, interveinal chlorosis, and root abnormalities.[19][20] A significant difference in growth indicates the presence of active herbicide residues.
-
Data Presentation and Interpretation
Systematic data presentation is key to comparing the efficacy of different derivatives. A summary table is an effective way to organize results from whole-plant bioassays.
Table 1: Herbicidal Efficacy (GR50) of Novel Triazinone Derivatives Against Key Weed Species.
| Compound ID | GR50 (g a.i./ha) - A. retroflexus | GR50 (g a.i./ha) - S. viridis | Crop Selectivity Index (Z. mays GR50 / A. retroflexus GR50) |
| TZN-001 | 120 | 250 | 8.3 |
| TZN-002 | 85 | 180 | 11.8 |
| TZN-003 (Lead) | 45 | 90 | 22.2 |
| Metribuzin (Ref) | 50 | 110 | 20.0 |
Interpretation:
-
Lower GR50 values indicate higher herbicidal potency. In this example, TZN-003 is the most active compound.
-
The Crop Selectivity Index provides a quantitative measure of safety. A higher index indicates that a much larger dose is required to injure the crop compared to the weed, signifying better selectivity. TZN-003 shows excellent selectivity for corn.
Conclusion and Future Perspectives
Triazinone derivatives remain a cornerstone of chemical weed management due to their potent and specific inhibition of Photosystem II. The guide has outlined this mechanism, the chemical logic of structure-activity relationships, and the practical protocols required to evaluate new chemical entities.
The primary challenge facing this class of herbicides is the evolution of weed resistance, often through mutations in the D1 protein that reduce binding affinity.[1][4] Future research must therefore focus on two key areas:
-
Rational Design: Employing computational modeling and SAR insights to design novel triazinones that can overcome existing resistance mechanisms or exhibit novel binding modes.
-
Integrated Management: Developing strategies that combine triazinone herbicides with compounds having different modes of action to mitigate the selection pressure for resistance.
By integrating fundamental biochemistry with rigorous experimental validation, the scientific community can continue to innovate and develop effective and sustainable herbicidal solutions based on the triazinone scaffold.
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spectroscopic data (NMR, IR, MS) for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound this compound (Molecular Formula: C₅H₈N₄OS, Molecular Weight: 172.21 g/mol ).[1] Designed for researchers and professionals in drug development, this document synthesizes predictive data with established analytical principles to serve as a practical reference for the structural elucidation of this and related 1,2,4-triazinone derivatives.
The structural integrity of a molecule is the foundation of its chemical and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed "fingerprint" of a molecule's atomic and functional group composition. For novel or specialized compounds like this compound, a thorough understanding of its expected spectroscopic signature is critical for synthesis confirmation, purity assessment, and interaction studies. This guide explains the causality behind experimental design and data interpretation, grounded in authoritative chemical principles.
Molecular Structure and Isomeric Considerations
Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure and identify its key functional components. The 1,2,4-triazin-5(4H)-one core is a key feature, and understanding its electronic nature is essential for interpreting the spectral data.
Caption: Molecular structure of this compound.
The structure features several key groups that will give rise to distinct spectroscopic signals:
-
Aromatic-like Triazinone Ring: A heterocyclic core.
-
Amine Group (-NH₂): Attached at the N-4 position.
-
Methylthio Group (-SCH₃): A sulfur-linked methyl group.
-
Ring Methyl Group (-CH₃): Attached at the C-6 position.
-
Carbonyl Group (C=O): A key feature of the triazinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural map can be assembled.
Expertise & Experience: Choosing the Right Experiment
For a compound of this nature, a standard suite of NMR experiments is recommended. Deuterated chloroform (CDCl₃) is a common initial choice for a solvent due to its ability to dissolve a wide range of organic compounds. However, the amine (-NH₂) and potential for hydrogen bonding might necessitate the use of a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure sharp, observable signals for the N-H protons. DMSO-d₆ is often preferred as it minimizes the rate of proton exchange, making the amine protons clearly visible.[2]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is deliberate to slow the exchange of the labile amine protons, allowing for their observation.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Predicted ¹H NMR Data and Interpretation
The predicted proton NMR spectrum will feature four distinct signals. The chemical shifts are estimated based on known values for similar functional groups and heterocyclic systems.[3][4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~ 5.5 - 6.0 | Singlet (broad) | 2H | -NH₂ | The amine protons are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can be variable.[2] |
| ~ 2.55 | Singlet | 3H | -S-CH₃ | The methyl group attached to the sulfur atom is deshielded compared to a standard alkyl methyl group due to the electronegativity of sulfur. Its singlet nature indicates no adjacent protons. |
| ~ 2.20 | Singlet | 3H | Ring -CH₃ | The methyl group on the triazinone ring is attached to an sp² carbon, leading to a chemical shift in this region. The absence of adjacent protons results in a singlet. |
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~ 160.0 | C=O | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it far downfield. |
| ~ 155.0 | C-SCH₃ | This carbon is part of the heterocyclic ring and is bonded to both sulfur and nitrogen, leading to a significant downfield shift. |
| ~ 148.0 | C-CH₃ | The sp²-hybridized carbon of the triazinone ring attached to the methyl group. |
| ~ 20.0 | Ring -CH₃ | A typical chemical shift for a methyl carbon attached to an sp² carbon. |
| ~ 14.0 | -S-CH₃ | The methyl carbon attached to sulfur is expected in the upfield region, characteristic of sp³ carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a highly efficient technique.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Predicted IR Absorption Data and Interpretation
The IR spectrum will provide clear evidence for the key functional groups within the molecule. The predicted absorption bands are based on established correlation tables.[6][7][8][9]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | A pair of medium-intensity peaks is expected for the symmetric and asymmetric stretching of the primary amine.[6] This is a strong indicator of the -NH₂ group. |
| 2950 - 2850 | C-H Stretch | Methyl groups (-CH₃) | These absorptions confirm the presence of sp³ C-H bonds from the two methyl groups. |
| ~ 1680 | C=O Stretch | Amide/Carbonyl | A strong, sharp absorption in this region is the characteristic signature of the carbonyl group within the triazinone ring.[9] |
| 1620 - 1550 | C=N Stretch / N-H Bend | Triazine Ring / Amine | Overlapping absorptions from the C=N bonds within the heterocyclic ring and the N-H bending (scissoring) vibration of the amine group are expected here. |
| ~ 700 | C-S Stretch | Methylthio (-S-CH₃) | A weaker absorption in the fingerprint region, indicative of the carbon-sulfur bond.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.
Expertise & Experience: Selecting the Ionization Method
Electron Ionization (EI) is a common and robust technique that typically induces significant fragmentation, providing a detailed "fingerprint" of the molecule. This is highly valuable for structural confirmation. For a clearer observation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) could be employed, which often results in a protonated molecule, [M+H]⁺.
Caption: A generalized workflow for mass spectrometry analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV). This will cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions at each m/z value.
Predicted Mass Spectrum and Fragmentation Pattern
The EI mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z = 172, corresponding to the molecular weight of the compound. Key fragmentation pathways can be postulated based on the stability of the resulting fragments.[11][12][13]
Caption: Postulated fragmentation pathways for the title compound under EI-MS.
-
Molecular Ion (M⁺˙) at m/z 172: The presence of this peak confirms the molecular weight.
-
Loss of a Methyl Radical (m/z 157): Fragmentation of the ring-methyl or thio-methyl group.
-
Loss of a Thiomethyl Radical (m/z 125): Cleavage of the C-S bond is a likely fragmentation pathway, resulting in a stable ion.
-
Loss of Diazene (m/z 142): Retro-Diels-Alder type fragmentation of the triazine ring could lead to the loss of N₂H₂.
Summary and Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of data for the unambiguous structural confirmation of this compound. This guide presents a predictive but technically grounded framework for acquiring and interpreting this data. The ¹H and ¹³C NMR spectra will elucidate the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, carbonyl, C-S), and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. Researchers working with this or structurally similar compounds can use this guide as a foundational reference for their analytical workflows.
References
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Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8). Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Retrieved from [Link]
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Al-Romaigh, H. S., & Al-Zuhairi, A. J. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 967-976. Available at: [Link]
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Ghiur, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4791. Available at: [Link]
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El-Sayed, H. A., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(19), 3448. Available at: [Link]
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NIST. (n.d.). 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. Retrieved from [Link]
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Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]
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Popa, M., et al. (2011). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. ISRN Organic Chemistry. Available at: [Link]
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Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]
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Foks, H., et al. (2006). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. Molbank, 2006(4), M504. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
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Bazavova, I. M., et al. (2004). Synthesis of 4‐Amino‐6‐R‐4,5‐dihydro‐3‐phenacylthio‐1,2,4‐triazin‐5‐ones and 8H‐3‐R‐Aryl‐1,2,4‐triazino[3,4‐b][14][15][16]thiadiazin‐4‐ones. ChemInform, 35(15). Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Metamitron (I) (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). Retrieved from [Link]
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ResearchGate. (n.d.). A predicted Mass fragmentation pattern. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]
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Michigan State University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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PubMed. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Retrieved from [Link]
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National Institutes of Health. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Retrieved from [Link]
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University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Hindawi. (2011). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation. Retrieved from [Link]
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MOST Wiedzy. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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MDPI. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]
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University of Gdańsk. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one. Retrieved from [Link]
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solubility and stability of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
An In-depth Technical Guide to the Solubility and Stability of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, a compound of significant interest in various chemical and biological research fields. As a Senior Application Scientist, this document is intended to equip researchers with the foundational knowledge and practical methodologies required to accurately assess its solubility and stability. The guide delves into the theoretical underpinnings of these properties, presents detailed experimental protocols, and offers insights into the interpretation of the resulting data. The ultimate goal is to empower scientists to design robust experiments and make informed decisions in their research and development endeavors.
Introduction
This compound, a member of the triazinone class of heterocyclic compounds, is a molecule with diverse applications, most notably as a selective systemic herbicide.[1] Its efficacy is intrinsically linked to its bioavailability, which is governed by its solubility and stability in various environmental and biological matrices. Understanding these fundamental properties is paramount for optimizing its formulation, predicting its environmental fate, and exploring potential new applications. This guide will provide a detailed exploration of the methodologies to characterize the solubility and stability of this compound, moving beyond mere data presentation to explain the causality behind the experimental designs.
Physicochemical Properties
A thorough understanding of the inherent physicochemical properties of this compound is the cornerstone of any solubility and stability investigation. These parameters dictate the compound's behavior in different solvent systems and its susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄OS | [2] |
| Molecular Weight | 172.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 167 °C | [3] |
| pKa | 2.97 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.83 | [3] |
| Vapor Pressure | 8.6 x 10⁻⁷ Pa (at 20°C) | [4] |
Expert Insight: The low LogP value of 0.83 indicates that this compound is a relatively polar molecule, suggesting a preference for aqueous environments over lipid-rich ones.[3] Its acidic pKa of 2.97 implies that it will be predominantly in its ionized form at physiological pH.[1] These two factors are critical determinants of its solubility and membrane permeability.
Solubility Assessment
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical parameter. For instance, in drug development, poor aqueous solubility can lead to low bioavailability and therapeutic failure. In an agricultural context, it affects the compound's mobility in soil and uptake by plants.
Aqueous Solubility
The water solubility of this compound has been reported to be 1.7 g/L or 1680 mg/L at 20°C.[1][4] This classifies it as slightly soluble in water.[3]
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for extraction, purification, and formulation development.
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 30 - 50 |
| Chloroform | 29 |
| Methanol | 23 |
| Cyclohexanone | 10 - 50 |
| Isopropanol | 5.7 |
| Toluene | 2.8 |
| Ethanol | 1.1 |
| Hexane | < 0.1 |
Source:[4]
Expert Insight: The data clearly shows that this compound exhibits higher solubility in polar aprotic and protic organic solvents compared to nonpolar solvents like hexane. This is consistent with its polar nature.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Protocol:
-
Preparation: Add an excess of this compound (e.g., 5-10 mg) to a clear glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, buffer of specific pH, or organic solvent).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]
Caption: Workflow for conducting forced degradation studies.
Practical Recommendations for Handling and Storage
Based on the solubility and stability profiles, the following recommendations are provided for the handling and storage of this compound:
-
Storage of Solid: Store the solid compound in a cool, dark, and dry place. Under these conditions, it is expected to be stable for over two years.
-
Preparation of Solutions: For preparing aqueous solutions, consider using buffers in the acidic to neutral pH range to minimize hydrolytic degradation.
-
Storage of Solutions: Solutions should be protected from light to prevent photodegradation. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable, and stock solutions in DMSO can be stored at -80°C for up to 6 months. [7]* Material Compatibility: Avoid contact with strong bases and oxidizing agents. [8]
Conclusion
This technical guide has provided a detailed framework for understanding and evaluating the . By integrating fundamental physicochemical data with robust experimental protocols, researchers can generate high-quality, reliable data. A comprehensive grasp of these properties is not merely an academic exercise; it is a prerequisite for the successful application of this compound in any scientific or industrial setting. Adherence to the principles and methodologies outlined herein will facilitate the development of stable formulations, accurate environmental modeling, and the overall advancement of research involving this versatile molecule.
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Kumar, S., Tandon, S., & Sand, N. K. (2014). Determination and method validation of metamitron in soil by RP-HPLC. Bulletin of environmental contamination and toxicology, 92(2), 165–168. [Link]
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Padmavathi, P., Naidu, N. V. S., Dhanalakshmi, K., & Suguna, P. (2015). Spectrophotometric Determination of Metamitron and In Its Commercial Formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 871-876. [Link]
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Methodological & Application
laboratory synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
An Application Note and Protocol for the Laboratory Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive guide for the , a compound of interest within the broader class of 1,2,4-triazinone herbicides. The protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable two-step pathway. The synthesis commences with the cyclocondensation of pyruvic acid and thiocarbohydrazide to form the core heterocyclic intermediate, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This is followed by a selective S-methylation of the mercapto group to yield the final product. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations, and best practices to ensure reproducibility and high purity.
Introduction and Scientific Context
The 1,2,4-triazinone core is a foundational structure in agrochemistry, with many derivatives exhibiting potent herbicidal activity.[1][2] These compounds typically function by inhibiting photosynthesis in target weed species.[3] The title compound, this compound (CAS No. 18826-96-5), is a structural analog of the commercial herbicide Metribuzin, where a methyl group replaces the tert-butyl group at the 6-position.[2][3] This relationship makes its synthesis a valuable academic exercise and a potential route for developing novel herbicidal agents or other biologically active molecules.
The synthetic strategy detailed herein is robust, proceeding through a stable mercapto-triazinone intermediate. This approach allows for clear characterization at each stage and provides a high-yielding pathway to the desired S-methylated final product. Understanding this synthesis provides a template for creating a library of analogous compounds by varying either the initial α-keto acid or the subsequent alkylating agent.
Overall Synthesis Workflow
The synthesis is logically divided into two primary stages:
-
Formation of the Triazinone Ring: Condensation of thiocarbohydrazide with pyruvic acid to form 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This reaction builds the core heterocyclic structure.[4][5]
-
Selective S-Methylation: Introduction of the methylthio group via nucleophilic substitution on the thiol intermediate to afford the target compound.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Methyl iodide is toxic and volatile; handle with extreme care. Sodium hydroxide is corrosive.
Part A: Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (Intermediate 1)
This procedure is adapted from established methods for condensing α-keto acids with thiocarbohydrazide.[2][4][5] The reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable triazinone ring.
Materials and Reagents:
-
Thiocarbohydrazide (TCH)
-
Pyruvic acid
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactant: In a 250 mL round-bottom flask, dissolve 10.6 g (0.1 mol) of thiocarbohydrazide in 150 mL of warm deionized water with stirring. Gentle heating may be required.
-
Addition of Keto Acid: In a separate beaker, prepare a solution of 8.8 g (0.1 mol) of pyruvic acid in 30 mL of ethanol.
-
Reaction Initiation: Add the pyruvic acid solution dropwise to the stirring thiocarbohydrazide solution at room temperature.
-
Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux for 2-3 hours. The product will begin to precipitate from the solution as a solid.
-
Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The product is a stable, typically off-white to pale yellow solid.
Part B: Synthesis of this compound (Final Product)
This step involves a nucleophilic substitution reaction where the thiol group of the intermediate is deprotonated by a base to form a potent thiolate nucleophile, which then attacks the methylating agent.[6][7] Precise temperature control is crucial to prevent side reactions and ensure selective S-methylation over N-methylation.[8]
Materials and Reagents:
-
Intermediate 1 (4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Deionized water
-
Methanol (optional, as co-solvent)
-
Beaker or flask suitable for reaction
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Base Solution: In a 500 mL beaker equipped with a magnetic stir bar, prepare a solution of 2N sodium hydroxide by dissolving 8.0 g (0.2 mol) of NaOH in 100 mL of deionized water. Cool the solution in an ice bath.
-
Dissolution of Intermediate: To the cold NaOH solution, slowly add the dried intermediate 1 (assuming a quantitative yield from Part A, approx. 0.1 mol) while stirring vigorously. The solid will dissolve to form the sodium thiolate salt.
-
Methylation: While maintaining the temperature of the reaction mixture below 20°C using the ice bath, add 15.6 g (0.11 mol, 1.1 equivalents) of methyl iodide dropwise over 20-30 minutes. A precipitate of the final product will begin to form.
-
Causality Note: The deprotonated thiol is a soft nucleophile, and the primary carbon of methyl iodide is a soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this pairing favors the desired S-alkylation. Keeping the temperature low minimizes the potential for competing N-alkylation.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the mixture at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.[7]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the product thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral to pH paper.
-
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. The result is this compound as a solid.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Intermediate 1 | Final Product |
| IUPAC Name | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | This compound |
| Molecular Formula | C₄H₆N₄OS | C₅H₈N₄OS |
| Molecular Weight | 158.18 g/mol | 172.21 g/mol [9] |
| Reagent Molar Ratio | Pyruvic Acid:TCH = 1:1 | Intermediate:NaOH:CH₃I ≈ 1:2:1.1 |
| Typical Yield | >90% | >85% |
| Appearance | Off-white to pale yellow solid | Solid[9] |
| Purity (Typical) | >95% | >95%[9] |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The melting point should also be determined and compared to literature values if available.
Mechanistic Discussion
A core tenet of robust synthesis is understanding the underlying reaction mechanisms.
Mechanism of Triazinone Ring Formation
The formation of the triazinone ring is a classic example of cyclocondensation.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the terminal amino groups of thiocarbohydrazide on the electrophilic ketone carbonyl of pyruvic acid. This is followed by dehydration to form a thiocarbohydrazone intermediate.
-
Intramolecular Cyclization: The second terminal amino group of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl.
-
Dehydration: A final dehydration step expels a molecule of water to form the stable, six-membered 1,2,4-triazinone ring.
Mechanism of S-Methylation
The second stage of the synthesis is a standard Williamson ether synthesis adapted for a thiol, proceeding via an Sₙ2 mechanism.
Caption: Sₙ2 mechanism for S-methylation.
-
Deprotonation: The strong base (hydroxide ion) abstracts the acidic proton from the mercapto group (-SH) to form a highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic methyl group of methyl iodide in a concerted backside attack, displacing the iodide leaving group. This single step forms the new sulfur-carbon bond, yielding the final methylthio product.
References
-
ResearchGate. (n.d.). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. Retrieved from [Link]
-
Wikipedia. (2023). Metribuzin. Retrieved from [Link]
- Google Patents. (n.d.). CN109320470B - Preparation method of metribuzin and treatment method of waste liquid.
-
Patsnap. (n.d.). Metribuzin synthesis method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]
-
Prezi. (n.d.). 1,2,4 TRIAZINONE: Market Insights. Retrieved from [Link]
- Google Patents. (n.d.). CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H).
- Google Patents. (n.d.). EP0035706A1 - Method for the preparation of 4-amino-6-tert. butyl-3-methylthio-1,2,4-triazin-5(4H).
- Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
- Google Patents. (n.d.). CN105218472B - A kind of preparation method of triazinone.
-
ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5(4H)-ones and their Schiff bases. Retrieved from [Link]
-
Scirp.org. (n.d.). Some Novel Schiff Bases from Pyruvic Acid with Amines Containing N & S Donor Atoms: Synthesis, Spectral Studies and X-Ray Crystal Structures. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
Sources
Application Note: Analytical Methods for the Detection and Quantification of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. This compound belongs to the 1,2,4-triazinone class of heterocyclic compounds, which are significant scaffolds in agrochemical and medicinal chemistry.[1] Its structural similarity to established herbicides like metribuzin necessitates robust and reliable analytical methods for research, quality control, and environmental monitoring.[1][2] This guide details protocols for sample preparation using Solid-Phase Extraction (SPE) and instrumental analysis via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with the necessary tools for accurate and reproducible measurements.
Introduction and Physicochemical Properties
This compound is a substituted triazinone. The analysis of such compounds is critical for understanding their efficacy, metabolic fate, and environmental persistence. The choice of analytical methodology is dictated by the sample matrix, required sensitivity, and the specific research question. This guide presents two primary chromatographic techniques that offer a balance of accessibility, sensitivity, and selectivity.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| CAS Number | 18826-96-5 | [1][3] |
| Molecular Formula | C₅H₈N₄OS | [1][3] |
| Molecular Weight | 172.21 g/mol | [1][3] |
| Form | Solid | [1][3] |
| Purity | ≥ 95% (typical for reference standards) | [1][3] |
Principles of Analytical Methodologies
The accurate quantification of the target analyte from complex matrices requires a multi-step approach involving sample preparation and instrumental analysis.
-
Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample purity.[4]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the cornerstone of the analytical process. By utilizing a reverse-phase (C18) stationary phase, polar and non-polar compounds are separated based on their differential partitioning between the stationary phase and a polar mobile phase. The target analyte, being moderately polar, is well-suited for this separation technique.
-
Detection and Quantification:
-
HPLC-UV: This method relies on the analyte's ability to absorb ultraviolet light. The triazinone ring system contains a chromophore that allows for sensitive detection at specific wavelengths, typically around 220 nm for triazines.[5] It is a robust and widely accessible technique ideal for quality control and formulation analysis.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity by coupling the separating power of LC with the mass-resolving capability of a tandem mass spectrometer. It is the gold standard for trace-level detection in complex environmental or biological matrices. The US EPA employs this technique for analyzing triazine compounds in drinking water, demonstrating its reliability.[6]
-
Figure 1: General workflow for the analysis of the target analyte.
Sample Preparation Protocols
Proper sample preparation is paramount for achieving accurate and reproducible results. The following protocol is a validated starting point for aqueous and soil samples, based on established methods for triazine herbicides.[4][5][7]
Protocol 3.1: Solid-Phase Extraction (SPE) for Water and Soil Samples
This protocol utilizes C18 SPE cartridges to bind the analyte while allowing polar interferences to be washed away.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Ethyl Acetate or Acetonitrile (HPLC Grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning:
-
Rationale: To activate the C18 stationary phase by solvating the hydrocarbon chains.
-
Pass 5 mL of methanol through the C18 cartridge. Do not allow the sorbent to go dry.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the phase. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Rationale: To load the sample onto the SPE sorbent where the analyte will be retained.
-
For water samples, pass 100-500 mL of the sample through the cartridge at a flow rate of approximately 3-5 mL/min.
-
For soil samples, first perform a solvent extraction (e.g., with acetonitrile/water), centrifuge, and then load the supernatant.
-
-
Washing:
-
Rationale: To remove co-extracted, weakly-bound polar interferences.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Rationale: To desorb the analyte from the sorbent using an organic solvent.
-
Place a clean collection tube inside the manifold.
-
Elute the analyte by passing 5 mL of ethyl acetate or acetonitrile through the cartridge. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Rationale: To concentrate the analyte and exchange the solvent to one compatible with the HPLC mobile phase.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water). Vortex to dissolve and transfer to an HPLC vial.
-
Instrumental Analysis Protocols
Protocol 4.1: HPLC-UV Analysis
This method is suitable for routine analysis and quantification where high sensitivity is not required.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC system with UV/DAD detector | Widely available and robust for routine analysis. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Industry standard for separation of moderately polar compounds like triazines.[5] |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents providing good separation for triazines.[5][7] |
| Gradient | Isocratic 50% B or Gradient 30-70% B over 10 min | Start with isocratic; use a gradient if co-eluting peaks are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion. |
| Detection | 220 nm | Provides good sensitivity for the triazine ring structure.[5] |
Protocol 4.2: LC-MS/MS Analysis
This method provides high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC Instrument | UPLC or HPLC system | Coupled to a tandem mass spectrometer. |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Smaller particle size provides better resolution and speed. |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in analyte ionization for MS detection.[8] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Instrument | Triple Quadrupole Mass Spectrometer | Allows for highly selective Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Triazinones typically form stable positive ions [M+H]⁺. |
| MRM Transitions | Precursor Ion (Q1): 173.0 m/z ([M+H]⁺) | This corresponds to the mass of the protonated parent molecule. |
| Product Ion (Q3): To be determined empirically | Requires infusion of a standard into the mass spectrometer to identify the most stable and abundant fragment ions. | |
| Source Temp. | ~350°C (instrument dependent) | Optimizes desolvation and ionization. |
| Gas Flows | Instrument-specific; optimize for best signal | Nebulizer and drying gases are critical for stable spray. |
Method Validation and Data Analysis
A trustworthy protocol must be a self-validating system. Analysis should be performed using a multi-point calibration curve prepared from a certified reference standard of this compound.
Table 4: Key Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between detector response and concentration over a defined range.[7] |
| Accuracy (Recovery) | 75-110% | Assessed by spiking blank matrix with a known concentration of the analyte and measuring the recovery after sample preparation.[7] |
| Precision (RSD) | < 15% | Measures the closeness of repeated measurements, indicating the reproducibility of the method.[4][7] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
digraph "Validation_Concept" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];center [label="Reliable Result", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];
acc [label="Accuracy\n(Closeness to True Value)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prec [label="Precision\n(Reproducibility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lin [label="Linearity\n(Proportional Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sens [label="Sensitivity\n(LOD/LOQ)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
center -> acc; center -> prec; center -> lin; center -> sens; }
Figure 2: Core pillars of analytical method validation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites on the column; pH of mobile phase is inappropriate. | Use a column with low silanol activity; adjust mobile phase pH slightly.[9] |
| Low Recovery from SPE | Incomplete elution; analyte breakthrough during loading; sorbent dried out before loading. | Use a stronger elution solvent; reduce sample loading flow rate; ensure sorbent remains wet during conditioning and loading. |
| No/Low MS Signal | Incorrect ionization mode; mobile phase incompatibility (non-volatile buffers); poor source conditions. | Verify ESI mode (+/-); use volatile modifiers like formic acid; optimize source temperature and gas flows. |
| Variable Retention Times | Column temperature fluctuation; pump malfunction; mobile phase composition drift. | Use a column oven; prime and purge the pump; prepare fresh mobile phase daily. |
References
- Analysis of Triazine Pesticides in Wastew
- Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. PubMed, Talanta.
- A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Triazine Herbicide Analysis. Benchchem.
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
- Metamitron: Drinking Water Assessment.
- Metamitron (Ref: BAY DRW 1139). AERU.
- Metamitron | C10H10N4O | CID 38854. PubChem, NIH.
- Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. alice Embrapa.
- (A) Metamitron and (B) desamino-metamitron evaluated 2 days after...
- DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Rory O'Donovan Thesis.
- Separation of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one on Newcrom R1 HPLC column. SIELC Technologies.
- 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. PubChem.
- This compound. A Chemtek.
- one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H).
- This compound. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. achemtek.com [achemtek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
HPLC analysis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
An Application Note for the Analysis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metamitron) by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Metamitron
This compound, commonly known as Metamitron, is a selective herbicide primarily used for weed control in sugar beet and fodder beet cultivation.[1] Its prevalence in agriculture necessitates a reliable and robust analytical method to ensure product quality, determine purity, quantify residues in environmental samples, and meet regulatory standards. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This document, crafted for researchers, quality control analysts, and drug development professionals, provides a comprehensive guide to the analysis of Metamitron using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a deep and applicable understanding of the protocol.
Core Principle: Separation by Reversed-Phase Chromatography
The method's foundation lies in the principle of Reversed-Phase Liquid Chromatography (RP-LC), the most widely used mode in HPLC.[2][3] This technique separates molecules based on their hydrophobicity.[4][5]
Mechanism of Separation: In RP-HPLC, the sample is introduced into a polar mobile phase and passed through a column containing a non-polar stationary phase (typically silica particles chemically bonded with hydrophobic alkyl chains, such as C18). Metamitron, being a moderately non-polar molecule, will preferentially interact with and adsorb to the hydrophobic C18 stationary phase. By gradually increasing the organic solvent content in the mobile phase, the polarity of the mobile phase is decreased, which in turn weakens the hydrophobic interactions between Metamitron and the stationary phase. This causes the analyte to elute from the column. Compounds are therefore separated and eluted in order of increasing molecular hydrophobicity.[4]
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.
| Property | Details | Reference |
| Chemical Structure | 0&chof=png&cht=chem&chs=300x300&chld=L | |
| Molecular Formula | C₅H₈N₄OS | [6] |
| Molecular Weight | 172.21 g/mol | [6] |
| CAS Number | 18826-96-5 | [6] |
| Appearance | Solid | [6] |
| Solubility | Soluble in methanol. | [7] |
Detailed Analytical Protocol
This section outlines the complete, step-by-step methodology for the quantification of Metamitron.
Instrumentation, Chemicals, and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath for degassing.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.2 µm or 0.45 µm, nylon or PTFE).
-
-
Chemicals and Reagents:
-
Metamitron reference standard (purity >99%).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Sodium Hydroxide (for pH adjustment).
-
-
Chromatographic Column:
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Optimized Chromatographic Conditions
The following conditions have been optimized for a robust and efficient separation of Metamitron. The rationale for these choices is to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring both accuracy and high throughput.
| Parameter | Optimized Condition | Justification |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for triazinone-class compounds. |
| Mobile Phase | Methanol : Water (70:30, v/v), pH adjusted to 6.0 ± 0.05 | The 70% methanol provides sufficient organic strength to elute Metamitron with a good retention time. Adjusting the pH to 6.0 ensures consistent ionization state of the analyte and silanol groups on the silica support, leading to reproducible results.[8] |
| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and faster for quality control applications where only a single analyte is of interest.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[8] |
| Detection Wavelength (λ) | 310 nm | This wavelength corresponds to a high absorbance maximum for Metamitron, ensuring maximum sensitivity.[8] |
| Injection Volume | 20 µL | A typical injection volume that provides a good signal-to-noise ratio without overloading the column. |
| Column Temperature | 30°C (Ambient) | Maintaining a constant temperature ensures stable retention times. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 700 mL of HPLC-grade methanol and 300 mL of HPLC-grade water.
-
Combine them in a clean glass reservoir.
-
Adjust the pH to 6.0 ± 0.05 using a dilute sodium hydroxide solution.
-
Filter the mixture through a 0.2 µm membrane filter to remove particulates.
-
Degas the mobile phase for 15-20 minutes in an ultrasonic bath to prevent bubble formation in the pump heads.[8]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Metamitron reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range is 50 µg/mL to 150 µg/mL, which has been shown to provide a good linear response.[8]
-
Analytical Workflow and Procedure
The entire analytical process, from preparation to data analysis, follows a systematic workflow to ensure consistency and accuracy.
Caption: A flowchart of the complete HPLC analytical workflow.
Procedure:
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the 100 µg/mL working standard solution six consecutive times.
-
The system is deemed ready for analysis if it meets the pre-defined acceptance criteria (see table below). This step is critical for verifying that the chromatographic system is performing adequately.[10]
-
-
Blank Injection: Inject the mobile phase (or sample diluent) to ensure there are no interfering peaks at the retention time of Metamitron.
-
Calibration Curve: Inject each working standard solution once. Plot a graph of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution(s).
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its accuracy, precision, and reliability.[12][13]
Caption: Interrelationship of key ICH method validation parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To verify the performance of the HPLC system. | %RSD of Peak Area & RT: ≤ 2.0%Tailing Factor: 0.8 - 1.5Theoretical Plates: > 2000 |
| Specificity | To ensure the method measures only the desired analyte, free from interference. | No interfering peaks at the analyte's retention time in blank/placebo. Peak purity should pass for stressed samples.[12] |
| Linearity | To confirm a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999[8] |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean % recovery between 98.0% and 102.0%.[11] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day/analyst).[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Conclusion
This application note details a simple, selective, and accurate RP-HPLC method for the quantitative analysis of this compound. The isocratic method utilizing a C18 column and UV detection at 310 nm provides excellent performance characteristics. The protocol, when fully validated according to ICH guidelines, is suitable for routine quality control analysis, purity assessment, and stability testing in regulated environments.
References
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments.
- Validation of the HPLC method for the analysis of metamitron in bulk and comercial dosage forms. (n.d.). IJBPR.
- Determination and method validation of metamitron in soil by RP-HPLC. (2014). PubMed.
- Determination and Method Validation of Metamitron in Soil by RP-HPLC. (n.d.). Semantic Scholar.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Determination of metamitron residues in sugar beet plants and soil applying solid-supported liquid-liquid extraction followed by gradient RP-HPLC. (2006). ResearchGate.
- Reversed-Phase Chromatography Overview. (n.d.). Creative Proteomics.
- Reversed-phase chromatography. (n.d.). Wikipedia.
- Reverse Phase HPLC Basics for LC/MS. (2001). IonSource.
- Determination and Method Validation of Metamitron in Soil by RP-HPLC. (2014). ResearchGate.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- This compound. (n.d.). A Chemtek.
- 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. (n.d.). ChemBK.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
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Application Notes and Protocols for the Agrochemical Research of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Introduction: Navigating the Landscape of Triazinone Herbicides
This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the agrochemical evaluation of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS RN: 18826-96-5).[1][2] While this specific methyl-substituted triazinone is available for research, it is crucial to note its structural similarity to the widely studied and commercially significant herbicide, metribuzin [4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one]. The primary distinction lies in the alkyl substituent at the 6-position of the triazinone ring: a methyl group in the compound of interest versus a tert-butyl group in metribuzin.
Structure-activity relationship (SAR) studies on triazinone herbicides have indicated that the nature of the substituent at the 6-position significantly influences herbicidal efficacy, with bulkier groups often enhancing activity. This may explain the extensive body of research available for metribuzin in contrast to its methyl analog.
Given the limited specific data on this compound, this guide will leverage the wealth of knowledge on metribuzin as a foundational framework. The protocols and methodologies detailed herein are established for triazinone herbicides and are readily adaptable for the investigation of the methyl-substituted compound. This comparative approach will empower researchers to rigorously evaluate its potential as a novel agrochemical agent.
Physicochemical Properties: A Comparative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its development as an agrochemical. Below is a table comparing the known properties of the target compound and its well-characterized analog, metribuzin.
| Property | This compound | Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) |
| CAS Number | 18826-96-5[1][2] | 21087-64-9 |
| Molecular Formula | C₅H₈N₄OS[1][2] | C₈H₁₄N₄OS |
| Molecular Weight | 172.21 g/mol [1][2] | 214.29 g/mol |
| Appearance | Solid[1] | Colorless, crystalline solid |
| Purity | ≥95%[1][2] | Technical grade typically ≥95% |
Section 1: Synthesis of 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-ones
The synthesis of the target compound and its analogs is a critical first step in agrochemical research. The general synthetic route for this class of compounds involves the cyclocondensation of a substituted α-keto acid with thiocarbohydrazide, followed by methylation of the resulting mercapto-triazinone.[3]
Protocol 1.1: General Synthesis of 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
This protocol is adapted from established methods for the synthesis of related triazinone compounds and can be modified for the synthesis of both the methyl and tert-butyl analogs.[4][5][6]
Step 1: Synthesis of 4-amino-6-alkyl-3-mercapto-1,2,4-triazin-5(4H)-one
-
To a solution of thiocarbohydrazide in warm water, add a solution of the corresponding α-keto acid (e.g., pyruvic acid for the methyl analog) in ethanol, dropwise with stirring.
-
Reflux the reaction mixture for 1-2 hours.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to yield the 4-amino-6-alkyl-3-mercapto-1,2,4-triazin-5(4H)-one intermediate.
Step 2: S-methylation to yield the final product
-
Dissolve the mercapto-triazinone intermediate from Step 1 in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add methyl iodide dropwise, maintaining a low temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., benzene or ethanol) to obtain the purified 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.
Caption: Synthetic workflow for 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-ones.
Section 2: Mode of Action - Inhibition of Photosystem II
Triazinone herbicides, including metribuzin, act by inhibiting photosynthesis at Photosystem II (PSII).[7] They bind to the D1 quinone-binding protein in the chloroplast thylakoid membrane, blocking electron transport from QA to QB. This disruption of the photosynthetic electron transport chain leads to a cascade of events, including the production of reactive oxygen species, ultimately causing lipid peroxidation, membrane damage, and cell death.
Caption: Mechanism of action of triazinone herbicides on Photosystem II.
Protocol 2.1: Assessing PSII Inhibition via Chlorophyll Fluorescence
Chlorophyll fluorescence is a rapid, non-invasive technique to assess the functionality of PSII and is an excellent tool for studying the mode of action of herbicides that target this process.[8][9][10] The maximum quantum efficiency of PSII (Fv/Fm) is a key parameter that is significantly reduced in the presence of PSII inhibitors.[8]
-
Plant Material and Treatment: Grow susceptible plant species (e.g., Lemna minor, mustard, or a sensitive weed species) under controlled conditions. Apply a range of concentrations of the test compound (this compound) to the plants, either as a foliar spray or through the growth medium. Include a negative control (no herbicide) and a positive control (e.g., metribuzin).
-
Dark Adaptation: Before measurement, dark-adapt the plant leaves for at least 20-30 minutes. This ensures that all PSII reaction centers are open.
-
Measurement: Use a portable chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm).
-
Calculation: Calculate the maximum quantum efficiency of PSII using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
Data Analysis: Compare the Fv/Fm values of treated plants to the control plants. A dose-dependent decrease in Fv/Fm indicates inhibition of PSII.
Section 3: Evaluation of Herbicidal Efficacy
Assessing the herbicidal efficacy of a new compound is essential for determining its potential for weed control. This involves greenhouse and field trials on a range of weed and crop species.
Protocol 3.1: Greenhouse Bioassay for Herbicidal Activity
-
Plant Cultivation: Grow a selection of relevant weed species (e.g., broadleaf weeds and grasses) and crop species in pots containing a standard soil mix.
-
Herbicide Application: Apply the test compound at various rates (e.g., from 10 to 2000 g a.i./ha) at either the pre-emergence (before weed emergence) or post-emergence (after weed emergence) stage.
-
Experimental Design: Use a randomized complete block design with at least four replications for each treatment.
-
Evaluation: Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no effect, 100% = complete plant death). Also, measure plant biomass (fresh and dry weight) at the end of the experiment.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) to quantify the herbicidal potency.
Section 4: Residue Analysis in Environmental and Plant Matrices
The determination of herbicide residues in soil, water, and plant tissues is critical for assessing environmental fate, food safety, and crop tolerance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from various matrices.[11][12][13]
Protocol 4.1: Modified QuEChERS Extraction and LC-MS/MS Analysis of Residues
This protocol is a general guideline and should be optimized and validated for this compound and the specific matrix being analyzed.[11][14][15][16]
1. Sample Preparation and Extraction:
-
Homogenize the sample (e.g., 10 g of soil or plant material).
-
Add 10 mL of acetonitrile (with 1% acetic acid for soil samples).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1 mL).
-
Add d-SPE sorbents (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA).
-
Vortex and centrifuge.
3. Instrumental Analysis (LC-MS/MS):
-
Transfer the final extract into a vial for LC-MS/MS analysis.
-
LC Conditions (example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile.
-
-
MS/MS Conditions (example):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.
-
Caption: Generalized QuEChERS workflow for residue analysis.
Conclusion and Future Directions
The application notes and protocols provided in this guide offer a robust framework for the comprehensive agrochemical evaluation of this compound. By leveraging the extensive knowledge base of its structural analog, metribuzin, researchers can efficiently investigate its synthesis, mode of action, herbicidal efficacy, and environmental fate. Future research should focus on direct comparative studies between the methyl and tert-butyl analogs to further elucidate the structure-activity relationships within this important class of herbicides. Such studies will be invaluable in the rational design of new, effective, and selective weed management solutions.
References
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Janaki, P., Mohana Sundaram, K., Chinnusamy, C., & Sakthivel, N. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry, 27(10), 3692-3696. [Link]
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ResearchGate. (2025). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS | Request PDF. [Link]
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Asian Publication Corporation. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. [Link]
-
MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
Semantic Scholar. (2014). Article. [Link]
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PubMed. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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MDPI. (n.d.). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. [Link]
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ResearchGate. (n.d.). Syntheses and herbicidal activities of novel 1, 2, 4-triazolinone derivatives | Request PDF. [Link]
-
ResearchGate. (2025). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry | Request PDF. [Link]
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Plant Breeding and Biotechnology. (2022). Colorimetric and Chlorophyll Fluorescence Assays for Fast Detection and Selection of Transgenic Events of Cotton, Cowpea, Soybean and Common Bean Expressing the Atahas Gene. [Link]
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Cambridge Core. (2017). Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides | Weed Science. [Link]
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Application of Chlorophyll Fluorescence Parameter for Rapid Detection The Effect of Photosystem II Inhibiting Herbicides on Resistant and Susceptible Junglerice (Echinochloa colona (L.) Link.) Populations. (n.d.). [Link]
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ResearchGate. (n.d.). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. [Link]
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Oxford Academic. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography–Tandem Mass Spectrometry | Journal of Chromatographic Science. [Link]
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Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
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Semantic Scholar. (n.d.). [PDF] Chlorophyll Fluorescence Measurement: A New Method to Test the Effect of Two Adjuvants on the Efficacy of Topramezone on Weeds. [Link]
-
MDPI. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. [Link]
-
ResearchGate. (2025). (PDF) Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. [Link]
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SciSpace. (n.d.). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5(4H)-ones and their Schiff bases. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 1,2,4-Triazinone in Modern Agrochemical Formulations. [Link]
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Purdue University. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. [Link]
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PubMed Central. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. | Request PDF. [Link]
-
PubMed Central. (n.d.). Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. [Link]
-
ResearchGate. (n.d.). (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
-
ResearchGate. (2025). (PDF) Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. [Link]
-
Test Needs Lab. (2025). Triazinone Herbicides in Water: Risks, Regulations, and Testing in Australia. [Link]
-
UMass Amherst. (n.d.). Testing for and Deactivating Herbicide Residues. [Link]
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University of Hawai'i at Manoa. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. [Link]
-
PubMed Central. (n.d.). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. [Link]
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Test Needs Lab. (2026). Triazine Herbicides Testing in Water. [Link]
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Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
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PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. [Link]
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ResearchGate. (n.d.). Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. [Link]
-
ResearchGate. (2025). 4‐Amino‐6‐(tert‐butyl)‐3‐methylthio‐4,5‐dihydro‐1,2,4‐triazin‐5‐one in Nucleophilic Substitution Reactions with Carboxylic Acid Hydrazides. [Link]
-
ResearchGate. (n.d.). (PDF) 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. [Link]
-
PubChem. (n.d.). 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. [Link]
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Application Notes & Protocols for the Antimicrobial Screening of Triazinone Compounds
Abstract: The rise of antimicrobial resistance (AMR) is a preeminent global health challenge, necessitating the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Nitrogen-containing heterocycles, and specifically the 1,2,4-triazine core, have emerged as a versatile and promising framework in medicinal chemistry, demonstrating a wide array of pharmacological actions including antimicrobial, antifungal, and antiviral properties.[1] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of novel triazinone compounds for antimicrobial efficacy. We detail a tiered approach, beginning with rapid preliminary screening to identify active compounds, followed by robust quantitative assays to determine potency. The protocols herein are grounded in international standards and emphasize the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for a Structured Screening Cascade
The discovery of a new antimicrobial agent is a multi-stage process that begins with the high-throughput screening of a compound library and progressively narrows the field to a few lead candidates. A structured screening cascade is paramount for efficiency and resource management. It allows for the rapid and cost-effective elimination of inactive compounds while generating robust, quantitative data for promising candidates.
This guide outlines a two-stage protocol:
-
Preliminary Screening: Qualitative assays (agar diffusion) to rapidly identify triazinone derivatives that exhibit any level of antimicrobial activity against a panel of selected microorganisms.
-
Quantitative Potency Assessment: Definitive quantitative assays (broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of active compounds, providing critical data on their potency and bactericidal or bacteriostatic nature.[2][3]
The workflow is designed to be a self-validating system, incorporating essential controls and referencing globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Part 1: Preliminary Screening Protocol – Agar Diffusion Assays
The initial step is to ascertain which of the synthesized triazinone compounds possess antimicrobial activity. The agar diffusion method, either as a disk diffusion or well diffusion assay, is a simple, reliable, and cost-effective preliminary test.[6] The principle is straightforward: the test compound diffuses from a point source through a solid agar medium inoculated with a lawn of bacteria. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the source. The diameter of this zone provides a qualitative measure of the compound's activity.[1]
Workflow for Agar Diffusion Screening
Caption: Workflow for the Agar Diffusion Preliminary Screening Assay.
Step-by-Step Protocol: Agar Well Diffusion
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4.0 ± 0.5 mm. Allow plates to solidify and dry completely.
-
From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test microorganism.[6]
-
Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This standardization is critical for reproducibility.
-
-
Plate Inoculation:
-
Within 15 minutes of its preparation, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes before applying the test compounds.
-
-
Compound Application:
-
Prepare stock solutions of the triazinone test compounds, typically at 1 mg/mL in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm diameter) in the inoculated agar.
-
Pipette a fixed volume (e.g., 50 µL) of each triazinone solution into a corresponding well.
-
Essential Controls:
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A well containing only the solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.
-
-
-
Incubation and Interpretation:
-
Allow the plates to sit at room temperature for a brief period to allow for some compound diffusion, then incubate inverted at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
-
Compounds showing a clear zone of inhibition are considered active and should be prioritized for quantitative analysis.
-
Part 2: Quantitative Potency Assessment (MIC & MBC)
After identifying active compounds, the next critical step is to determine their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][7][8] It is the primary quantitative indicator of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3][9] This value helps to differentiate between agents that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining MIC values and is recommended by both CLSI and EUCAST.[10][11][12] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a 96-well microtiter plate.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a starting solution of the triazinone compound in CAMHB at 2x the highest desired test concentration. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Controls:
-
Well 11 (Growth Control): 50 µL of CAMHB with no compound.
-
Well 12 (Sterility Control): 50 µL of CAMHB with no compound and no bacteria.
-
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]
-
Add 50 µL of this final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each well is now 100 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the triazinone compound at which there is no visible turbidity (i.e., the first clear well).[2][8]
-
Protocol: Determining the Minimum Bactericidal Concentration (MBC)
The MBC determination is a direct extension of the MIC assay.[14] It establishes the concentration required to kill the bacteria, not just inhibit their growth.
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these "clear" wells, take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh, antibiotic-free MHA plate.[15] Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation and Calculation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) from each spot.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3]
-
Caption: Relationship between MIC and MBC determination workflows.
Part 3: Data Interpretation and Advanced Considerations
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between compounds and against reference antibiotics.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Triazinone-A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Triazinone-B | S. aureus ATCC 29213 | 8 | >128 | >16 | Bacteriostatic |
| Triazinone-C | E. coli ATCC 25922 | 16 | 32 | 2 | Bactericidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio
The relationship between the MIC and MBC is a crucial indicator of the compound's mode of action.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is generally considered bactericidal.[3]
-
Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.
-
Tolerance: In some cases, bacteria may be inhibited but not killed by an antibiotic, a phenomenon known as tolerance, where the MBC/MIC ratio is ≥32.[9]
Mechanism of Action Insights
While these protocols establish if a compound is active, they do not reveal how. The triazine scaffold is versatile, and the mechanism of action (MoA) can vary. For example, some triazine-based amphipathic polymers have been shown to exert their antimicrobial effect by targeting intracellular components rather than by disrupting the bacterial cell membrane.[16] Further assays, such as membrane depolarization or macromolecule synthesis inhibition studies, are required to elucidate the specific MoA of novel triazinone compounds.
Quality Control (QC)
Adherence to strict quality control is non-negotiable for generating reliable and comparable data.
-
Reference Strains: Always include standard QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in each experimental run.[17]
-
Standard Compliance: The MIC values obtained for the reference strains with control antibiotics must fall within the acceptable ranges published by CLSI or EUCAST.[11][17] This validates the entire testing system, including the media, inoculum, and incubation conditions.
Conclusion
This application note provides a robust, two-tiered framework for the initial antimicrobial evaluation of novel triazinone compounds. By progressing from a broad preliminary diffusion screen to a quantitative broth microdilution assay for MIC and MBC determination, researchers can efficiently identify and characterize promising new antimicrobial candidates. The rigorous application of these standardized protocols, including meticulous attention to inoculum preparation and the use of appropriate controls, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery efforts in the fight against antimicrobial resistance.
References
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Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. [Link]
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Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]
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Minimum inhibitory concentration. Wikipedia. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
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Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Minimum bactericidal concentration. Wikipedia. [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. PubMed. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST) Home. EUCAST. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration (FDA). [Link]
-
Guidance Documents. EUCAST. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
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Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central. [Link]
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
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Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. [Link]
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Triazinane Derivatives as Possible Antimicrobial Agents. IOSR Journal. [Link]
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Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences. [Link]
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Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. National Institutes of Health (NIH). [Link]
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synthesis of novel derivatives from 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
An Application Guide to the Synthesis of Novel Derivatives from 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazine have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This versatility stems from the unique electronic properties of the triazine ring and the numerous sites it offers for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic profiles to achieve desired interactions with biological targets.
This guide focuses on a particularly versatile starting material: This compound (CAS No: 18826-96-5).[7] This compound is an ideal precursor for generating diverse molecular libraries for several key reasons:
-
An Activated C3-Position: The methylthio (-SCH₃) group at the C3 position is an excellent leaving group. The inherent electron-withdrawing nature of the triazine ring activates this position for nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of a wide range of functional groups.[8]
-
A Reactive Exocyclic Amino Group: The amino (-NH₂) group at the N4 position provides a nucleophilic handle for reactions with various electrophiles, most commonly to form Schiff bases or to undergo acylation.[9][10]
-
A Modifiable Triazinone Core: The core ring itself can participate in more complex cyclization and fusion reactions, leading to novel polycyclic heterocyclic systems.[10][11]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for the synthesis of novel derivatives from this high-potential starting material.
Strategic Considerations for Derivatization
The synthetic utility of this compound is dictated by its distinct reactive sites. A strategic approach to synthesis involves selectively targeting these sites to build molecular complexity.
Caption: Key reactive sites for derivatization on the this compound scaffold.
-
Site A (N4-Amino Group): This primary amine is a soft nucleophile. Its most common and reliable reaction is condensation with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically reversible and catalyzed by acid.
-
Site B (C3-Methylthio Group): This is arguably the most versatile position for derivatization. The methylthio group can be displaced by a host of nucleophiles, including primary and secondary amines, hydrazides, and thiols.[12] This substitution reaction is the cornerstone for creating libraries with diverse side chains at the C3 position.
Protocol 1: Nucleophilic Substitution at the C3-Position with Amines
This protocol details the most fundamental and high-impact derivatization strategy: the replacement of the methylthio group with a variety of primary or secondary amines to generate novel 3-amino-1,2,4-triazin-5(4H)-one derivatives.
Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the electron-deficient C3 carbon, forming a tetrahedral intermediate (Meisenheimer complex). The subsequent elimination of the methanethiolate anion (-SCH₃), a stable leaving group, results in the substituted product. The reaction is often facilitated by a base to neutralize the methanethiol byproduct or by heat to overcome the activation energy.
Caption: General experimental workflow for the synthesis of C3-amino derivatives.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (97%+)
-
Substituted amine (e.g., aniline, benzylamine, morpholine) (1.1 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (anhydrous)
-
Pyridine (optional, as catalyst and base)
-
Deionized water
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 7:3 Ethyl Acetate:Hexane)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and flask
-
Standard laboratory glassware
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.8 mmol) in 15 mL of DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (6.4 mmol, 1.1 eq.). If the amine is a solid, it can be added directly. If using an amine salt (e.g., hydrochloride), an additional equivalent of a non-nucleophilic base like triethylamine is required.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC every 2 hours. The disappearance of the starting material spot indicates the reaction's completion. Typical reaction times range from 4 to 12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water (3 x 30 mL) to remove residual DMF and any water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure 3-substituted amino derivative.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by NMR, MS, and determine its melting point.
Rationale for Experimental Choices
-
Solvent: DMF is an excellent polar aprotic solvent that can dissolve a wide range of organic compounds and salts, facilitating the reaction between the starting material and the amine. Ethanol can also be used, especially for more reactive amines.
-
Equivalents: A slight excess of the amine (1.1 eq.) is used to ensure the complete consumption of the starting triazine, driving the reaction to completion.
-
Temperature: Heating is necessary to provide the activation energy for the SNAr reaction. The specific temperature depends on the nucleophilicity of the amine; less reactive aromatic amines may require higher temperatures than more reactive aliphatic amines.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Reaction | Insufficient temperature; Low nucleophilicity of the amine. | Increase the reaction temperature to 120-140 °C. Add a catalytic amount of a base like pyridine. Extend the reaction time. |
| Multiple Spots on TLC | Incomplete reaction; Formation of side products. | Ensure the reaction goes to completion. If side products persist, purify the crude product using column chromatography instead of recrystallization. |
| Product Oily/Not Precipitating | The synthesized derivative may be more soluble in water or have a low melting point. | Attempt to extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure. |
Protocol 2: Synthesis of Schiff Bases via Condensation at the N4-Position
This protocol describes the reaction of the N4-amino group with aromatic aldehydes to form N-arylideneamino derivatives (Schiff bases), a common strategy to explore structure-activity relationships.[10]
Principle
The reaction is a classic acid-catalyzed condensation between a primary amine and an aldehyde. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a carbon-nitrogen double bond (imine).
Detailed Step-by-Step Methodology
Materials and Reagents:
-
Synthesized 3-substituted-4-amino-6-methyl-1,2,4-triazin-5(4H)-one (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the 4-amino-triazinone starting material (e.g., 1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Reagents: Add the aromatic aldehyde (1.0 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Heating: Heat the mixture under reflux for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate directly from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol.
Data Presentation: Exemplary Derivatives and Characterization
The following table summarizes representative data for derivatives synthesized using the protocols described above.
| Compound ID | Synthetic Protocol | Substituent (R) | Yield (%) | Melting Point (°C) | Molecular Formula | Mass (m/z) [M+H]⁺ |
| SM-1 | - | -SCH₃ (Starting Material) | - | 120-122 | C₅H₈N₄OS | 173.05 |
| D-01 | Protocol 1 | -NH-Ph | 85 | 235-237 | C₁₁H₁₁N₅O | 230.10 |
| D-02 | Protocol 1 | -NH-CH₂-Ph | 91 | 198-200 | C₁₂H₁₃N₅O | 244.12 |
| D-03 | Protocol 2 (from D-01) | -N=CH-Ph (at N4) | 88 | >250 | C₁₈H₁₅N₅O | 318.14 |
References
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives. Available from: [Link]
-
Mini-Reviews in Organic Chemistry. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]
-
ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Available from: [Link]
-
Semantic Scholar. SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available from: [Link]
-
SID.ir. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]
-
PubMed. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Available from: [Link]
-
OUCI. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available from: [Link]
-
Taylor & Francis Online. Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/ Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives. Available from: [Link]
-
ResearchGate. 4‐Amino‐6‐(tert‐butyl)‐3‐methylthio‐4,5‐dihydro‐1,2,4‐triazin‐5‐one in Nucleophilic Substitution Reactions with Carboxylic Acid Hydrazides. Available from: [Link]
-
PubMed. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Available from: [Link]
-
Sci-Hub. Synthesis of 4‐Amino‐6‐R‐4,5‐dihydro‐3‐phenacylthio‐1,2,4‐triazin‐5‐ones and 8H‐3‐R‐Aryl‐1,2,4‐triazino[3,4‐b][1][13][14]thiadiazin‐4‐ones. Available from: [Link]
-
International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available from: [Link]
-
RSC Publishing. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available from: [Link]
-
Repositorio UC. Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Available from: [Link]
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- 11. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: High-Purity Isolation of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Abstract: This technical guide provides a comprehensive overview of robust methodologies for the purification of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. Leveraging established principles of organic chemistry and adapting protocols from the structurally similar and extensively studied herbicide, Metribuzin, this document equips researchers with the necessary strategies to achieve high-purity material suitable for drug development and scientific research. The guide covers purity assessment, recrystallization techniques, and chromatographic separation, emphasizing the rationale behind procedural steps to ensure reproducible and effective outcomes.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound belonging to the triazinone family.[1][2] Like its close analogue Metribuzin (which features a tert-butyl group at the 6-position instead of a methyl group), its utility in agrochemical and pharmaceutical research is critically dependent on its purity.[3][4]
Synthetic routes leading to this class of compounds, particularly the final methylation step, can generate a challenging impurity profile. The precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, exists in a tautomeric equilibrium between thione and thiol forms. This allows for methylation to occur not only on the desired sulfur atom (S-methylation) to yield the product, but also on a nitrogen atom (N-methylation) to produce an isomeric impurity.[5] This N-methylated isomer often forms a eutectic mixture with the target compound, making its removal by simple crystallization difficult and necessitating more advanced purification strategies.[5]
This guide provides the foundational knowledge and detailed protocols to effectively purify the target molecule, addressing common challenges encountered during its isolation.
Caption: S- and N-methylation pathways from precursor tautomers.
Foundational Analysis: Purity Assessment
Before attempting purification, it is crucial to assess the initial purity of the crude material. This baseline analysis informs the selection of the most appropriate purification strategy and allows for the validation of its success.
Protocol: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid technique for visualizing the number of components in a mixture and for optimizing solvent systems for column chromatography.
Methodology:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude solid in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the TLC plate's baseline.
-
Elution: Develop the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting point for triazinones is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 70:30 or 50:50 v/v).
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The target compound and any UV-active impurities will appear as dark spots.
-
Interpretation: An ideal solvent system will show good separation between the spot for the desired product and any impurities, with the product having an Rf value between 0.3 and 0.5.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the sample. Methods developed for Metribuzin are directly applicable with minor adjustments.[6][7]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[6]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is common. A starting point could be 60:40 (v/v) acetonitrile:water.[6]
-
Detection: The chromophore in the triazinone ring allows for strong UV absorbance. Set the detector to the lambda max, which is approximately 297 nm for Metribuzin and expected to be similar for the target compound.[7][8]
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in the mobile phase or methanol.[6] Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The resulting chromatogram will show peaks corresponding to the product and impurities. Purity can be calculated based on the relative peak areas (% area).
Primary Purification Technique: Recrystallization
Recrystallization is a powerful method for purifying solid compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[9] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[9]
Solvent Selection
The choice of solvent is the most critical step. Based on extensive solubility data for the analogue Metribuzin, a range of solvents can be considered.[10][11][12] The slightly lower molecular weight of the 6-methyl analogue may result in slightly different solubilities, but these data provide an excellent starting point for screening.
| Solvent | Boiling Point (°C) | Polarity (Index) | Metribuzin Solubility (g/kg @ 20°C)[10] | Suitability Notes |
| Methanol | 65 | 5.1 | 450 | High solubility; may be better as part of a co-solvent system. |
| Ethanol | 78 | 4.3 | 190 | Good candidate; moderate solubility suggests a good yield upon cooling. |
| Isopropanol | 82 | 3.9 | 77[12] | Excellent candidate; a patent for a related synthesis uses isopropanol.[13] |
| Acetone | 56 | 5.1 | 820 | Very high solubility; likely to result in poor recovery unless used with an anti-solvent. |
| Ethyl Acetate | 77 | 4.4 | 470 | High solubility; may require an anti-solvent like hexane. |
| Toluene | 111 | 2.4 | 120 | Good candidate for yielding high-quality crystals due to slow cooling from a high temp. |
| Water | 100 | 10.2 | 1.2 | Very low solubility; useful as an anti-solvent or for washing. |
Protocol: Single-Solvent Recrystallization
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Do not add excess solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass prevents solvent evaporation. Slow cooling is essential for the formation of large, pure crystals.[9]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via HPLC and melting point analysis.
Caption: Workflow for the single-solvent recrystallization protocol.
Advanced Purification: Column Chromatography
For mixtures that are difficult to separate by recrystallization, such as those containing isomeric impurities, column chromatography is the method of choice.
Protocol: Flash Column Chromatography (Normal Phase)
Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Use the solvent system developed during TLC analysis (Section 2.1). The ideal system should place the target compound at an Rf of ~0.3-0.4.
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique generally yields better separation.
-
Elution: Run the mobile phase through the column using positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
-
Validation: Confirm purity via HPLC and melting point analysis.
Caption: General workflow for purification by flash chromatography.
Conclusion and Final Validation
The purification of this compound is readily achievable through systematic application of classical organic chemistry techniques. Initial purity assessment via TLC and HPLC is mandatory to devise an effective strategy. For most crude materials, a carefully selected single-solvent recrystallization using ethanol or isopropanol should yield material of >98% purity. For more challenging mixtures containing isomeric impurities, normal-phase flash column chromatography provides a reliable and effective alternative. Final validation of the purified material using HPLC and melting point analysis is a required step to confirm the success of the chosen protocol and ensure the material's suitability for downstream applications.
References
-
AERU - University of Hertfordshire. Metribuzin (Ref: DPX G2504). [Link]
-
Qi, L., Li, N., Li, H.-Y., Qin, H.-Y., Shen, L.-L., Wang, J., & Yu, F. (2024). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. ChemistrySelect. [Link]
-
Wikipedia. Metribuzin. [Link]
-
U.S. Environmental Protection Agency (EPA). Health Effects Support Document for Metribuzin. (2003). [Link]
- Google Patents. WO2020239105A1 - Method for synthesizing metribuzin.
-
Prakash, K., & Rao, D. (2011). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. E-Journal of Chemistry. [Link]
-
Eureka | Patsnap. Synthesis method of metribuzin. [Link]
-
National Institutes of Health (NIH), PubChem. Metribuzin | C8H14N4OS | CID 30479. [Link]
-
U.S. Environmental Protection Agency (EPA). Analytical method for metribuzin and its transformation products. [Link]
-
Marin-Benito, J. M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
TSI Journals. Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. (2011). [Link]
-
Asian Publication Corporation. Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. [Link]
-
O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
-
USDA ARS. metribuzin. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Biagi, G. L., et al. (1992). Thin-layer chromatographic study of the lipophilicity of triazine herbicides. Influence of different organic modifiers. Journal of Chromatography A. [Link]
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- 5. Page loading... [guidechem.com]
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- 13. Synthesis method of metribuzin - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Safe Handling and Storage of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound of interest in various research and development applications. Due to its chemical structure, which is related to other biologically active triazines, it is imperative that this compound is handled with a comprehensive understanding of its potential hazards and the necessary safety precautions. This document provides detailed protocols and guidance for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and the integrity of experimental work.
The information herein is a synthesis of available safety data for the compound and its structural analogs, alongside established principles of laboratory safety. It is crucial to recognize that comprehensive toxicological data for this specific molecule may be limited; therefore, a cautious and rigorous approach to safety is paramount.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before commencing any work with this compound. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.
GHS Classification
Based on data for the closely related compound 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one, the following GHS hazard classifications should be considered as a minimum precaution[1]:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C5H8N4OS | [2] |
| Molecular Weight | 172.21 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | 95+% | [2] |
Stability and Reactivity
-
Stability: Stable under normal laboratory temperatures and pressures[4].
-
Incompatibilities: Avoid strong oxidizing agents[4].
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides[4].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area[5]. A certified chemical fume hood is required when there is a potential for aerosol or dust generation.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area[5][6].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing[6].
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: For operations with a high likelihood of generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used[4].
Caption: Required PPE before handling the compound.
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to minimize exposure and prevent accidents.
General Handling
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work[6].
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored[6][7]. Wash hands thoroughly after handling, and before breaks or leaving the laboratory[7][8].
-
Weighing: Weighing of the solid should be done in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoidance: Avoid contact with skin, eyes, and clothing[4]. Avoid inhalation of dust or vapors[4].
Protocol for Solution Preparation
-
Preparation: Don the appropriate PPE as outlined in Section 2.2.
-
Engineering Control: Perform all steps inside a certified chemical fume hood.
-
Tare: Place a clean, appropriate-sized beaker on a tared analytical balance.
-
Dispensing: Carefully dispense the required amount of this compound into the beaker.
-
Solvent Addition: Slowly add the desired solvent to the beaker, using a magnetic stirrer for gentle agitation if necessary.
-
Dissolution: Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage Procedures
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area[6][9].
-
Location: Keep away from incompatible materials such as strong oxidizing agents[4]. Store in a designated and locked area, inaccessible to unauthorized personnel[7].
-
Segregation: Store away from food, drink, and animal feed[9].
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate potential harm.
Small Spill (Solid)
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation[4].
-
Collect: Place the collected material into a sealed, labeled container for hazardous waste disposal[4].
-
Decontaminate: Clean the spill area with a suitable detergent and water, and collect the cleaning materials for disposal[7].
Small Spill (Liquid Solution)
-
Contain: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect: Scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists[4][6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4][10].
Caption: Step-by-step workflow for responding to a spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in designated, sealed, and clearly labeled containers.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations[7]. Do not dispose of it down the drain or in general waste.
Conclusion
The safe handling and storage of this compound require a diligent and informed approach. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive safety culture is the cornerstone of a secure and productive research environment.
References
- Villa Crop Protection.
- New Jersey Department of Health. Metribuzin - Hazard Summary.
- Metribuzin 70% WP Safety D
- FarmAg. FarmAg Metribuzin 480 (metribuzin 480 g/l)
- Safety D
- ChemicalBook. 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one(21087-64-9) MSDS.
- ChemBK. 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one - Physico-chemical Properties.
- A Chemtek. This compound.
- PubChem. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one.
- Safety D
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- 4. 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one(21087-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Welcome to the dedicated technical support guide for the synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. This resource is structured to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only execute but also intelligently troubleshoot your reaction.
The synthesis of this triazinone derivative is a critical step in various research and development pipelines. The most common and efficient pathway involves the S-methylation of its precursor, 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one. While seemingly straightforward, optimizing this reaction for yield, purity, and scalability requires a nuanced understanding of the reagents and conditions. This guide provides solutions to specific issues you may encounter.
Section 1: Foundational Knowledge & FAQs
This section addresses high-level questions that form the basis for understanding the reaction.
Q1: What is the principal synthetic strategy for this compound?
The most reliable method is the nucleophilic substitution on a methylating agent by the sulfur atom of the precursor, 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one. The core of this reaction is the formation of a highly nucleophilic thiolate anion from the 3-mercapto group, which then attacks the methylating agent to form the desired S-methylated product. The precursor itself is typically synthesized by condensing thiocarbohydrazide with pyruvic acid.[1][2]
Q2: What are the recommended methylating agents, and what are the trade-offs for each?
There are three primary methylating agents used in this synthesis, each with distinct advantages and required conditions. The choice often depends on available laboratory infrastructure, safety protocols, and desired reaction scale.
| Methylating Agent | Typical Base/Catalyst | Solvent(s) | Key Advantages | Key Disadvantages |
| Methyl Iodide (CH₃I) | Strong Base (e.g., NaOH) | Water, Methanol | High reactivity, excellent yields (>80%).[3][4] | Volatile, light-sensitive, requires careful temperature control to prevent side reactions. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Weak Base (e.g., Na₂CO₃) | Acetone, Water | Less volatile than CH₃I, cost-effective, high yields (>90%).[5] | Highly toxic and carcinogenic, requires stringent safety handling. |
| Methanol (CH₃OH) | Strong Acid (H₂SO₄) | Sulfuric Acid | Utilizes inexpensive and less toxic reagents. | Requires handling concentrated sulfuric acid and a more complex workup involving neutralization.[6][7] |
Q3: Why is a base required for the methyl iodide and dimethyl sulfate methods?
The thiol group (-SH) on the triazinone precursor is not sufficiently nucleophilic to efficiently attack methyl iodide or dimethyl sulfate on its own. A base is required to deprotonate the thiol, forming a thiolate anion (-S⁻). This anion is a significantly stronger nucleophile, which dramatically accelerates the rate of the desired S-methylation reaction. Strong bases like NaOH ensure complete and rapid formation of the thiolate[3][4], while weaker bases like Na₂CO₃ are sufficient for the highly reactive dimethyl sulfate.[5]
Q4: What are the expected outcomes for a successful synthesis?
Under optimized conditions, this reaction is highly efficient. Researchers should target the following benchmarks:
-
Purity: Crude product purity should be high, often allowing for simple filtration and washing to achieve >95% purity.[5]
-
Appearance: The final product is typically an off-white or crystalline solid.[8]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide uses a question-and-answer format to directly address problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
Question: My reaction has completed, but the isolated yield is significantly lower than the 80-90% range reported in the literature. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can almost always be traced back to one of four areas: starting material integrity, suboptimal reaction conditions, inefficient workup, or improper stoichiometry.
A. Verify Starting Material Quality: The precursor, 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one, must be pure. Impurities can interfere with the reaction. Confirm its identity and purity via melting point or NMR spectroscopy before starting.
B. Ensure Effective Thiolate Formation (Base-Mediated Methods): The deprotonation of the thiol is critical. If using NaOH, ensure it is fully dissolved and that the triazinone starting material also dissolves completely in the basic solution before adding the methylating agent.[3] This confirms the formation of the soluble thiolate salt. If the starting material remains suspended, the reaction will be slow and incomplete.
C. Maintain Strict Temperature Control: This reaction, particularly with methyl iodide, is exothermic. The temperature should be carefully controlled, typically not exceeding 30-45°C.[3][5] Higher temperatures can lead to side reactions, such as N- or O-methylation, or degradation of the product, all of which will reduce your final yield. Use an ice bath to manage the temperature during the addition of the methylating agent.
D. Check Reagent Stoichiometry and Activity: Ensure you are using a slight excess of the methylating agent (e.g., 1.05-1.5 molar equivalents) to drive the reaction to completion.[5] Methylating agents, especially methyl iodide, can degrade over time. Use a fresh bottle or verify the activity of your current stock if yields are consistently low.
Below is a logical workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Product is Impure with Multiple Spots on TLC
Question: My crude product shows the desired spot on TLC, but also several other spots. What are these impurities and how can I prevent their formation?
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. The key to achieving high purity is to encourage the kinetically favored S-methylation while suppressing other possibilities.
A. Unreacted Starting Material: This is the most common impurity. It can be addressed by increasing the reaction time (e.g., stirring for an additional 1-2 hours at room temperature after the initial addition) or by using a slightly larger excess of the methylating agent.[3][4]
B. N-Methylation or O-Methylation Products: While the thiolate is the strongest nucleophile in the molecule, under overly harsh conditions (e.g., high temperature, prolonged reaction times with a large excess of a highly reactive methylating agent), methylation can occur on the ring nitrogens or the exocyclic amino group. To avoid this, adhere to milder conditions:
-
Keep the temperature below 45°C.[5]
-
Use the minimum necessary excess of the methylating agent.
-
Do not let the reaction run for an excessive amount of time after the starting material is consumed.
C. Product Degradation: The triazinone ring can be susceptible to degradation under excessively acidic or basic conditions, especially at elevated temperatures. Ensure that the workup procedure, such as neutralization, is performed promptly and without excessive heat.
Problem 3: Difficult Product Isolation and Purification
Question: The product is not precipitating cleanly from the reaction mixture, or I am struggling to find a suitable recrystallization solvent. What are the best practices for isolation?
Answer: Proper isolation is key to achieving high purity and avoiding cumbersome purification steps.
A. For Base-Mediated Reactions (NaOH/CH₃I or Na₂CO₃/(CH₃)₂SO₄): In many cases, the S-methylated product is significantly less soluble in the aqueous or mixed aqueous/organic reaction medium than the thiolate salt of the starting material. Therefore, the product should precipitate directly from the reaction mixture as it is formed.
-
Action 1: Ensure vigorous stirring to maintain a fine suspension.
-
Action 2: After the reaction is complete, adding more water can often force additional product to precipitate.[3][5]
-
Action 3: Cool the mixture in an ice bath to further decrease the product's solubility before filtering. The collected solid should be washed thoroughly with cold water to remove inorganic salts.
B. For Acid-Mediated Reactions (H₂SO₄/CH₃OH): The workup for this method is different. The product exists as a sulfate salt in the reaction mixture.
-
Action 1: The reaction mixture is typically cooled and then water is added dropwise to precipitate the metribuzin sulfate.[7]
-
Action 2: This salt is then suspended in a solvent, and a base is added to neutralize it, liberating the free product.[7]
C. Recrystallization: If the filtered product requires further purification, recrystallization is effective. While older literature sometimes mentions benzene[4], safer and more modern solvents are recommended. Good candidates include:
-
Isopropanol
-
Ethanol
-
Toluene
-
A mixture of ethanol and water
Perform small-scale solvent screening to find the optimal system that dissolves the compound when hot but provides good recovery upon cooling.
Section 3: Validated Experimental Protocols
The following are detailed, step-by-step protocols for the most common synthetic methods. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.
Protocol 1: S-Methylation using Methyl Iodide
This protocol is adapted from established literature procedures for the analogous 6-tert-butyl compound.[3][4]
Caption: Experimental workflow for Protocol 1.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 moles of 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one in a solution of aqueous sodium hydroxide (e.g., 45% NaOH solution). Stir until all solids have completely dissolved to form a clear solution of the sodium thiolate.
-
Cooling: Place the flask in an ice-water bath and cool the solution to below 10°C.
-
Methylation: Add 0.12 moles (1.2 equivalents) of methyl iodide dropwise via a dropping funnel. Ensure the internal temperature does not rise above 30°C during the addition. The product will begin to precipitate as a solid.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Isolation: Filter the precipitated solid using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water (2 x 100 mL) to remove any remaining salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: S-Methylation using Dimethyl Sulfate
This protocol is based on a patented method known for its high efficiency and yield.[5]
-
Preparation: To a reaction vessel, add 0.1 moles of 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one, 0.18 moles (1.8 equivalents) of anhydrous sodium carbonate, a catalytic amount of potassium iodide, and acetone as the solvent.
-
Methylation: While stirring vigorously, add 0.13 moles (1.3 equivalents) of dimethyl sulfate dropwise. Maintain the reaction temperature between 25-35°C using a water bath.
-
Reaction Completion: After the addition, continue to stir the mixture at 25-35°C for 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Precipitation & Isolation: Add water to the remaining residue to precipitate the product. Stir for 30 minutes, then filter the solid.
-
Purification & Drying: Wash the collected solid with water and dry it under vacuum at 60°C.
References
-
Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. PrepChem.com. [Link]
- CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H).
-
Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. PrepChem.com. [Link]
-
Metribuzin (Ref: DPX G2504). AERU - University of Hertfordshire. [Link]
-
Synthesis method of metribuzin. Eureka | Patsnap. [Link]
-
Metribuzin synthesis method. Eureka | Patsnap. [Link]
-
4‐Amino‐6‐(tert‐butyl)‐3‐methylthio‐4,5‐dihydro‐1,2,4‐triazin‐5‐one in Nucleophilic Substitution Reactions with Carboxylic Acid Hydrazides. ResearchGate. [Link]
- WO2020239105A1 - Method for synthesizing metribuzin.
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one - Google Patents [patents.google.com]
- 6. Metribuzin synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2020239105A1 - Method for synthesizing metribuzin - Google Patents [patents.google.com]
- 8. achemtek.com [achemtek.com]
troubleshooting poor solubility of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Welcome to the technical support hub for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a compound more commonly known as metribuzin. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound, or metribuzin, is a selective triazinone herbicide.[1] It is a white crystalline solid.[1][2] Its solubility is a critical factor for its application and efficacy. It is considered to have low to moderate water solubility, reported at approximately 1050-1200 mg/L (or ppm) at 20°C.[1][2] It is more soluble in many organic solvents.[1][3]
Q2: I'm having trouble dissolving the compound in water. Is this normal?
A2: Yes, this is a common challenge. While it is technically soluble in water up to about 1.2 g/L, achieving this concentration can be difficult, especially without optimizing conditions.[1] Factors such as water purity, pH, and temperature can significantly impact the dissolution rate and final concentration. In many laboratory settings, it is often treated as poorly soluble in aqueous buffers without modification.
Q3: What are the key chemical properties I should be aware of when trying to solubilize this molecule?
A3: Understanding the molecule's structure is key. It possesses several functional groups that influence its solubility:
-
An Amino Group (-NH2): This group can be protonated under acidic conditions, forming a more soluble salt.
-
A Triazinone Ring: This heterocyclic core contributes to the molecule's overall polarity.
-
A Methylthio Group (-SCH3): This group adds some lipophilic character.
A crucial, yet complex, property is its dissociation constant (pKa). Spectrophotometric methods suggest a pKa of approximately 1.0, which may be associated with the protonation of the amino group.[3][4] However, potentiometric titration has indicated a pKa of 7.1, which was not attributed to the amino group, suggesting complex ionization behavior.[4] For practical solubility purposes, leveraging the basicity of the amino group at low pH is a primary strategy.
Troubleshooting Guide for Poor Solubility
This section provides a systematic approach to overcoming solubility issues. Start with Tier 1 and proceed to the next tiers if solubility remains a problem.
Initial Checks
-
Compound Purity: Verify the purity of your compound from the certificate of analysis. Impurities can significantly hinder dissolution.
-
Solvent Quality: Use high-purity, anhydrous solvents where applicable. For aqueous solutions, use deionized, distilled, or ultrapure water.
Tier 1: Physical & Solvent-Based Approaches
These methods are the first line of defense and involve physical manipulation or selecting an appropriate organic solvent.
Q4: What are the best organic solvents to use?
A4: Metribuzin shows good solubility in a range of organic solvents. For preparing stock solutions, dimethylformamide (DMF), acetone, and methanol are excellent choices.[1][5] A stock solution can then be diluted into your aqueous experimental medium, but be mindful of the final solvent concentration to avoid precipitation and potential solvent effects on your system.
Table 1: Solubility of Metribuzin in Common Organic Solvents at 20°C
| Solvent | Solubility (g/kg or approx. g/L) | Source |
| Dimethylformamide (DMF) | 1780 | [1][5] |
| Cyclohexanone | 1000 | [1][5] |
| Chloroform | 850 | [1][5] |
| Acetone | 820 | [1][5] |
| Methanol | 450 | [1][6] |
| Ethanol | 190 | [1][7] |
| Toluene | 120 | [1][8] |
| n-Hexane | 2 | [1] |
Q5: Can heating or sonication help?
A5: Yes. Gently warming the solution can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious, as prolonged heating can potentially degrade the compound. A water bath set to 30-40°C is a safe starting point. Sonication is also a very effective method to break down solid aggregates and enhance dissolution without significant heating.
Experimental Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to an appropriate vial (e.g., a glass vial).
-
Add a small volume of a suitable organic solvent, such as acetone or methanol.[9][10]
-
Vortex the mixture vigorously.
-
If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minute intervals.
-
Once fully dissolved, add solvent to reach the final desired concentration.
-
Store the stock solution appropriately, typically in the dark at 4°C or frozen for long-term storage, to prevent degradation.
Tier 2: Chemical Modification Approaches
If physical methods are insufficient, altering the chemical environment, particularly pH, can dramatically improve solubility in aqueous media.
Q6: How does pH affect the solubility of this compound?
A6: The amino group on the triazine ring is basic. By lowering the pH of the aqueous solvent, you can protonate this group. The resulting cationic salt form of the molecule will have significantly higher aqueous solubility than the neutral form. Given the spectrophotometrically determined pKa of ~1.0, a pH of 2-3 should be effective for protonation.[3][4]
Workflow for pH-Dependent Solubilization
Caption: A decision workflow for using pH adjustment to improve aqueous solubility.
Q7: What is co-solvency and how can it be used?
A7: Co-solvency involves using a mixture of solvents to enhance the solubility of a solute. A small amount of a water-miscible organic solvent (a co-solvent) like ethanol, isopropanol, or polyethylene glycol (PEG) can be added to the aqueous buffer.[5] The co-solvent disrupts the hydrogen bonding network of water and reduces the overall polarity of the solvent system, making it more favorable for dissolving less polar molecules like metribuzin.
Tier 3: Advanced Formulation Strategies
For challenging applications, particularly in drug development or agricultural formulations, surfactants and other excipients can be employed.
Q8: Can surfactants improve solubility?
A8: Absolutely. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous phase. The use of anionic and non-ionic surfactants has been shown to enhance the formulation of metribuzin.[11] Common laboratory-scale surfactants include Tween® 20/80 or Triton™ X-100.
Conceptual Diagram of Surfactant Action
Caption: Encapsulation of a poorly soluble compound within a surfactant micelle.
Stability Considerations
Q9: How stable is this compound in solution?
A9: The compound is generally stable in neutral to slightly acidic conditions (pH 4-7).[12] However, stability can decrease under more alkaline conditions (pH 9), especially at elevated temperatures.[12][13] It is also important to protect solutions from light to prevent photodegradation. For routine use, preparing fresh solutions is always recommended. If storing stock solutions, do so at low temperatures (e.g., 4°C or -20°C) and protected from light.
References
-
PubChem. (n.d.). Metribuzin. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Health Effects Support Document for Metribuzin. EPA. Retrieved from [Link]
-
AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. Retrieved from [Link]
-
EXTOXNET. (n.d.). Metribuzin. Extension Toxicology Network. Retrieved from [Link]
-
Zhang, J., et al. (2014). Degradation of metribuzin under various pH values. ResearchGate. Retrieved from [Link]
-
Albro, P. W., et al. (1985). Determination of the pKa Values of Metribuzin and Three of Its Metabolites: A Comparison of Spectrophotometric and Potentiometric Methods. Journal of Agricultural and Food Chemistry, 33(2), 223-226. Retrieved from [Link]
-
Atticus. (n.d.). SAFETY DATA SHEET METRIBUZIN 75. Amazon S3. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
-
Patil, S., et al. (n.d.). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. TSI Journals. Retrieved from [Link]
-
Raccolto. (n.d.). Metribuzin-70% WP. Retrieved from [Link]
-
CIPAC. (n.d.). Analytical Method—SOP 21001-I. Retrieved from [Link]
-
Dikić, D., et al. (2018). Determination of metribuzin content in pesticide formulations using electroanalytical methodology. SciSpace. Retrieved from [Link]
-
Patil, S., et al. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. Trade Science Inc.. Retrieved from [Link]
-
Karakotov, S. D., et al. (2006). Novel formulation for enhancing efficiency of metribuzin. Communications in Agricultural and Applied Biological Sciences, 71(2 Pt A), 31-37. Retrieved from [Link]
-
Khan, S., et al. (2014). Removal of metribuzin herbicide from aqueous solution using corn cob. ResearchGate. Retrieved from [Link]
-
Dikić, D., et al. (2018). Determination of metribuzin content in pesticide formulations using electroanalytical methodology. ResearchGate. Retrieved from [Link]
-
Optimum Agro. (n.d.). METRIBUZIN 700SC. Retrieved from [Link]
-
USDA ARS. (1995). metribuzin. Retrieved from [Link]
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- 1. epa.gov [epa.gov]
- 2. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]
- 3. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. chembk.com [chembk.com]
- 9. cipac.org [cipac.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel formulation for enhancing efficiency of metribuzin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metribuzin (Ref: DPX G2504) [sitem.herts.ac.uk]
- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Technical Support Center: Degradation Pathways of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as metribuzin. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the study of metribuzin degradation, providing potential causes and actionable solutions.
1. Q: Why am I observing unexpectedly rapid or slow degradation of my metribuzin standard in my soil incubation study?
A: The degradation rate of metribuzin in soil is highly dependent on microbial activity, which is influenced by several factors.[1][2]
-
Causality: Microbial breakdown is the primary mechanism for metribuzin degradation in soil.[2][3] The composition and activity of the soil microbiome significantly impact the degradation half-life. Factors such as soil type, organic matter content, pH, temperature, and moisture content all play crucial roles in shaping the microbial community and its metabolic capabilities.[4][5]
-
Troubleshooting Steps:
-
Characterize Your Soil: Ensure you have thoroughly characterized the soil, including its pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass. Metribuzin degradation can be faster in soils with lower pH and higher microbial and organic matter content.[5]
-
Control Incubation Conditions: Verify that the temperature and moisture levels in your incubation chambers are optimal for microbial activity and are being consistently maintained. The optimal temperature for the degradation of metribuzin is around 30-35°C.[4][6]
-
Acclimation of Microbiome: If using soil with no prior exposure to metribuzin, consider an acclimation period. Soils with a history of metribuzin application often exhibit enhanced degradation rates due to an adapted microbial community.[5]
-
Sterile Control: Include a sterilized soil control (e.g., autoclaved or gamma-irradiated) to differentiate between microbial and abiotic degradation. A significantly slower degradation rate in the sterile control confirms the primary role of microbes.[7]
-
2. Q: I am not detecting the expected degradation products (DA, DK, DADK) in my aqueous sample analysis. What could be the reason?
A: The absence of expected metabolites—desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)—can stem from issues with the degradation conditions or the analytical methodology.
-
Causality: The formation of these metabolites is pathway-dependent. For instance, DA is formed through deamination, often a microbial or photochemical process, while DK results from oxidative desulfuration. DADK is a subsequent product of both pathways.[4][7] The specific conditions of your experiment (e.g., presence of light, microbial population, oxygen levels) will dictate which pathway predominates.
-
Troubleshooting Steps:
-
Review Degradation Conditions:
-
Photodegradation: If you expect photolytic degradation, ensure your experimental setup provides sufficient light of the appropriate wavelength. The photolysis half-life of metribuzin in water can be as short as a few hours in direct sunlight.[8]
-
Hydrolysis: Metribuzin hydrolysis is generally slow, with a reported half-life of 90 days.[8] Significant hydrolysis and subsequent metabolite formation may not be observable in short-term experiments.
-
Microbial Degradation: For microbial studies, confirm the presence and activity of a suitable microbial consortium. Some microbes may lead to complete mineralization without the significant accumulation of intermediate metabolites.
-
-
Optimize Analytical Method:
-
Extraction Efficiency: Verify the extraction efficiency of your analytical method for the metabolites, which are more polar than the parent metribuzin.[7] A method optimized for metribuzin may not be suitable for DA, DK, and DADK.
-
LC-MS/MS Parameters: If using LC-MS/MS, ensure you are using the correct mass transitions for each metabolite. The ion pair transitions are:
-
Reference Standards: Confirm the stability and purity of your analytical standards for the metabolites.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental aspects of metribuzin degradation.
1. Q: What are the primary degradation pathways of metribuzin in the environment?
A: Metribuzin degrades in the environment through three main pathways: microbial degradation, photodegradation, and chemical degradation (hydrolysis). The predominant pathway depends on the environmental compartment (soil, water, or air) and specific conditions.[1][3]
2. Q: What are the major degradation products of metribuzin?
A: The three main metabolites of metribuzin are:
-
Desamino-metribuzin (DA): Formed through the deamination of the parent molecule.[4][7]
-
Diketo-metribuzin (DK): Results from oxidative desulfuration.[4][7]
-
Desamino-diketo-metribuzin (DADK): A further degradation product formed from either DA or DK.[4][7]
3. Q: How does pH influence the degradation of metribuzin?
A: pH plays a significant role in both the microbial and chemical degradation of metribuzin.
-
Microbial Degradation: Optimal microbial degradation of metribuzin generally occurs at a neutral pH of around 7.0 to 7.2.[4][11]
-
Chemical Degradation (Hydrolysis): The rate of hydrolysis is influenced by pH, although it is generally a slow process.
-
Soil Mobility: Adsorption of metribuzin to soil particles decreases as pH increases, which can affect its availability for degradation and leaching.[8]
4. Q: What is the typical half-life of metribuzin in soil and water?
A: The half-life of metribuzin varies considerably with environmental conditions.
-
Soil: The half-life in soil typically ranges from 30 to 120 days, with a representative value of about 60 days.[1] However, it can be as short as 17 to 28 days under favorable greenhouse conditions.[8]
-
Water: The dissipation half-life in pond water is approximately 5 to 7 days.[1][12] The photolytic half-life in water exposed to natural sunlight can be as short as 4.3 hours.[8]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Aerobic Soil Incubation Study
Objective: To determine the rate of aerobic microbial degradation of metribuzin in soil and identify major metabolites.
Materials:
-
Freshly collected and sieved (<2 mm) soil with known characteristics.
-
Analytical grade metribuzin and its metabolite standards (DA, DK, DADK).
-
Sterile deionized water.
-
Incubation vessels (e.g., 250 mL glass flasks with gas-permeable stoppers).
-
Incubator.
-
Analytical balance, vortex mixer, centrifuge.
-
Extraction solvent (e.g., acetonitrile/water mixture).
-
Solid Phase Extraction (SPE) cartridges for cleanup.
-
LC-MS/MS or GC-MS system.
Methodology:
-
Soil Preparation: Adjust the soil moisture to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 30°C) for 7 days to allow the microbial community to stabilize.
-
Spiking: Prepare a stock solution of metribuzin in a minimal amount of a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired final concentration, ensuring the solvent evaporates completely. Thoroughly mix the soil to ensure uniform distribution.
-
Incubation: Transfer a known amount of the spiked soil (e.g., 50 g dry weight equivalent) into replicate incubation vessels. Include a sterile control by using autoclaved soil.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice replicate flasks from both the test and control groups.
-
Extraction: Extract the soil samples with the chosen solvent by shaking, followed by centrifugation to separate the soil particles.
-
Cleanup: Pass the supernatant through an appropriate SPE cartridge to remove interfering substances.
-
Analysis: Analyze the cleaned extracts for metribuzin and its metabolites using a validated LC-MS/MS or GC-MS method.
-
Data Analysis: Calculate the half-life (DT50) of metribuzin using first-order kinetics. Plot the concentration of the parent compound and metabolites over time.
IV. Visualization of Degradation Pathways
Diagram 1: Microbial Degradation Pathways of Metribuzin
Caption: Primary microbial degradation pathways of metribuzin.
V. Quantitative Data Summary
Table 1: Half-life of Metribuzin under Various Conditions
| Condition | Half-life (DT50) | Reference |
| Soil (Field) | 30 - 120 days | [1] |
| Soil (Greenhouse) | 17 - 28 days | [8] |
| Pond Water | 5 - 7 days | [1][12] |
| Water (Photolysis) | 4.3 hours | [8] |
| Hydrolysis | 90 days | [8] |
VI. References
-
Rebai, H., Sholkamy, E.N., Abdelhamid, M.A.A., Prakasam Thanka, P., Aly Hassan, A., Pack, S.P., Ki, M.-R., & Boudemagh, A. (Year not available). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. PMC - NIH. [Link]
-
Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. [Link]
-
Kumar, S., & Singh, D. K. (2021). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. Journal of Hazardous, Toxic, and Radioactive Waste, 25(4), 04021033. [Link]
-
Fairchild, J. F., Sappington, L. C., & Ruessler, D. S. (2002). Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms. Archives of environmental contamination and toxicology, 43(2), 183–189. [Link]
-
Li, X., et al. (2014). Biodegradation of triazine herbicide metribuzin by the strain Bacillus sp. N1. Journal of environmental sciences (China), 26(6), 1273–1279. [Link]
-
EXTOXNET. (1996). Metribuzin. Pesticide Information Profile. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Metribuzin. EPA NEPIC. [Link]
-
Fairchild, J. F., & Sappington, L. C. (2002). Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms. Archives of Environmental Contamination and Toxicology, 43(2), 183-189. [Link]
-
Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8206. [Link]
-
Sharom, M. S., & Stephenson, G. R. (1976). Behavior and Fate of Metribuzin in Eight Ontario Soils. Weed Science, 24(2), 153-160. [Link]
-
Hu, C. Y., Huang, D. D., Lin, Y. L., Wang, Q. B., Xu, L., Dong, Z. Y., Wu, Y. H., & Ji, S. J. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology, 9(7), 1957-1968. [Link]
-
Hu, C. Y., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. RSC Publishing. [Link]
-
Swarna, C., Babu Naidu, K., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660. [Link]
-
Arienzo, M., et al. (2009). Effects of Soil Characteristics on Metribuzin Dissipation Using Clay−Gel-Based Formulations. Journal of Agricultural and Food Chemistry, 57(15), 6893-6900. [Link]
-
de Oliveira, R. S., Jr., et al. (2021). Availability of Metribuzin-Loaded Polymeric Nanoparticles in Different Soil Systems: An Important Study on the Development of Safe Nanoherbicides. Nanomaterials, 11(11), 3043. [Link]
-
Wahla, I. H., et al. (2021). Immobilization of metribuzin-degrading bacteria on biochar: Enhanced soil remediation and bacterial community restoration. Journal of Hazardous Materials, 403, 123625. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. [Link]
-
Albero, B., et al. (2022). Reported methods for the determination of metribuzin and their metabolites in soil and plants. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. [Link]
-
Khoury, C., et al. (2003). Retention and degradation of metribuzin in sandy loam and clay soils of Lebanon. Pest Management Science, 59(2), 189-196. [Link]
-
Zhang, Y., et al. (2018). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. Chemosphere, 207, 367-374. [Link]
-
Locke, M. A., & Harper, S. S. (1991). Sorption of Metribuzin in Surface and Subsurface Soils of the Mississippi Delta Region. Weed Science, 39(4), 579-585. [Link]
-
Mutua, F. K., et al. (2016). (a) Degradation of metribuzin under field conditions in soil with and... ResearchGate. [Link]
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- 2. Behavior and Fate of Metribuzin in Eight Ontario Soils | Weed Science | Cambridge Core [cambridge.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neptjournal.com [neptjournal.com]
- 7. researchgate.net [researchgate.net]
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- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Biodegradation of triazine herbicide metribuzin by the strain Bacillus sp. N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Welcome to the technical support guide for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Compound of Interest, COI). This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this and structurally related heterocyclic compounds. We will move beyond simple protocols to explain the underlying chemical principles driving these purification challenges, providing you with the knowledge to troubleshoot effectively.
Section 1: Understanding the Core Purification Challenges
The purification of this compound is frequently complicated by two main factors: impurities inherent to its synthesis and its intrinsic physicochemical properties.
Synthesis-Related Impurities
The most common synthetic route to this class of compounds involves the methylation of the thiol tautomer of its precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5-one.[1] However, the precursor exists in a tautomeric equilibrium between the thione and thiol forms. This allows for methylation to occur at either the sulfur (S-methylation) or a ring nitrogen (N-methylation).
-
S-methylation (Desired Product): Yields the target compound, this compound.
-
N-methylation (Key Impurity): Results in the formation of an isomeric byproduct. This N-methylated impurity often has very similar polarity and chromatographic behavior to the desired S-methylated product, making it exceptionally difficult to remove.[2] Several synthetic methods aim to improve the selectivity of S-methylation by controlling pH or using specific catalysts.[3][4][5]
Caption: Synthetic pathways leading to the desired product and a key isomeric impurity.
Degradation Products
Triazinone herbicides, which are structurally analogous to the COI, are known to degrade via specific pathways in environmental and laboratory settings.[6][7] These degradation products can be present as impurities in aged starting materials or can form during workup and purification if conditions are not controlled.
-
Deamination (DA analogue): Loss of the 4-amino group.
-
Oxidative Desulfuration (DK analogue): Replacement of the 3-methylthio group with a carbonyl group, forming a diketo derivative.
-
Deamination-Desulfuration (DADK analogue): A combination of both degradation pathways.[7]
These degradation products are typically more polar than the parent compound, which can aid in their separation.
Physicochemical Properties
The COI is a heterocyclic compound containing multiple nitrogen atoms and a carbonyl group, making it moderately polar. The exocyclic amino group provides a site for hydrogen bonding and imparts basic character, which is a primary cause of issues during silica gel chromatography.[8]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Question 1: My compound is streaking severely during silica gel column chromatography, leading to poor separation. What's happening and how can I fix it?
Answer: This is a classic issue for basic heterocyclic compounds on standard silica gel.[8] The acidic silanol groups (Si-OH) on the surface of the silica strongly and often irreversibly interact with the basic amino group of your compound. This causes the "streaking" or tailing you observe, where the compound elutes slowly and over a wide range of fractions, resulting in poor separation from impurities.
Troubleshooting Protocol:
-
Mobile Phase Modification (First Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel.
-
Action: Add a small amount of a basic modifier to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Recommended Modifier: Start with 0.1-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol.
-
Causality: The basic modifier will preferentially bind to the acidic silanol groups, allowing your compound to travel through the column without strong, undesirable interactions.[8]
-
-
Switching the Stationary Phase (Alternative Approach): If modification of the mobile phase is insufficient, or if your compound is sensitive to base, changing the stationary phase is the next logical step.
-
Option A (Alumina): Use a column packed with basic or neutral alumina instead of silica gel. Alumina lacks the strong acidic sites that cause streaking with basic compounds.
-
Option B (Reversed-Phase): For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative. Separation is based on hydrophobicity rather than polarity, which often resolves issues seen in normal-phase chromatography.[8]
-
Sources
- 1. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one | C4H6N4OS | CID 1284234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109503504B - Preparation method of metribuzin - Google Patents [patents.google.com]
- 5. CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Welcome to the technical support guide for the NMR analysis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (AMM-triazinone). This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing this and structurally related heterocyclic compounds. As a molecule with multiple heteroatoms, potential for tautomerism, and restricted bond rotation, its NMR spectra can often be more complex than anticipated. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Core Molecular Structure
Below is the primary structure of this compound. Understanding this structure is the first step in predicting its spectral features.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows broad signals instead of sharp singlets for the methyl and amino groups. What is happening?
A1: This is a classic indicator of dynamic processes occurring on the NMR timescale. For this class of molecules, the primary culprits are restricted rotation and potential tautomerism.
-
Expertise & Experience: The bond between the exocyclic amino group (N-NH₂) and the triazine ring (C4-N) possesses significant partial double-bond character due to resonance.[1] This hinders free rotation, leading to the existence of different rotational isomers (rotamers).[2] If the rate of interconversion between these rotamers is comparable to the NMR timescale, the signals for protons near the site of rotation (especially the NH₂ protons) will appear broad. At lower temperatures, you might even see these signals resolve into two distinct peaks.[1]
-
Causality: The broadening occurs because the protons are sampling multiple chemical environments at an intermediate rate. At very high temperatures, rotation becomes rapid, and a single, sharp, averaged signal is observed. At very low temperatures, rotation is "frozen," and distinct signals for each rotamer may be visible.
Caption: Effect of temperature on NMR signals undergoing dynamic exchange.
Q2: I see more signals in my ¹³C NMR spectrum than the five carbons predicted by the structure. Why?
A2: This issue often stems from the same dynamic phenomena affecting the ¹H spectrum, or the presence of tautomers.
-
Tautomerism: The molecule can exist in equilibrium between its thione and thiol forms, or through proton shifts between the ring nitrogens (annular tautomerism).[3][4][5] While S-methylation locks the thione-thiol equilibrium to the S-methylated form, annular tautomerism can still occur. If the tautomers are stable and interconvert slowly, each will give rise to a separate set of signals, effectively doubling the number of peaks observed.
Caption: Potential tautomeric equilibrium leading to multiple species in solution. (Note: This is a representative diagram; the actual equilibrium for AMM-triazinone heavily favors the depicted keto-amino form, but other annular tautomers are possible.)
-
Trustworthiness: To verify if you are observing multiple species in equilibrium, acquiring a variable-temperature (VT) NMR spectrum is the definitive protocol. As the temperature increases, the rate of interconversion will increase, and you should observe the multiple peaks broaden and eventually coalesce into a single set of averaged signals.
Q3: My chemical shifts vary significantly depending on the solvent I use (e.g., CDCl₃ vs. DMSO-d₆). How do I get consistent data?
A3: This is expected. Solvent effects are pronounced in heteroaromatic systems due to specific solvent-solute interactions like hydrogen bonding.[6][7][8]
-
Causality:
-
DMSO-d₆: A highly polar, hydrogen-bond accepting solvent. It will strongly interact with the N-H protons of the amino group, causing their signal to shift significantly downfield (to a higher ppm value).
-
CDCl₃: A less polar, non-hydrogen-bonding solvent. In chloroform, the NH₂ protons will be more shielded and appear further upfield (lower ppm).
-
Solvent Polarity: The polarity of the solvent can also influence the electron distribution within the triazine ring, causing shifts in the ¹³C and other ¹H signals.[6]
-
-
Authoritative Grounding: It is crucial to report the solvent used for any NMR data. For consistency and comparison, DMSO-d₆ is often a good choice for this class of compounds due to its excellent solubilizing power and its ability to reveal exchangeable protons clearly. If solubility is an issue in common solvents, using a mixture such as CDCl₃ with a small percentage of TFA can sometimes improve solubility, but this will protonate the molecule and drastically alter the spectrum.[1]
Q4: How can I definitively identify the NH₂ proton signal?
A4: The most reliable method is a D₂O exchange experiment .[9] This is a simple and quick protocol that provides unambiguous proof.
-
Mechanism: Exchangeable protons (those on heteroatoms like O-H and N-H) will readily exchange with deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR spectrum, the signal for the exchangeable proton will disappear or significantly diminish in intensity.
| Experimental Protocol: D₂O Exchange |
| Step 1: Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆). |
| Step 2: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube. |
| Step 3: Cap the tube and shake it gently for 30-60 seconds to ensure mixing. |
| Step 4: Re-acquire the ¹H NMR spectrum. |
| Result: Compare the two spectra. The signal corresponding to the NH₂ protons will have disappeared or be greatly reduced in the second spectrum. |
Q5: I see small, sharp signals that I cannot assign to my molecule. What could they be?
A5: These are likely impurities from the synthesis or residual solvent.
-
Synthetic Impurities: The synthesis of AMM-triazinone typically involves the methylation of its precursor, 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one.[10] Incomplete methylation can leave traces of this starting material. Other potential impurities could arise from side reactions.[11] Comparing your spectrum to that of the starting materials is a key troubleshooting step.
-
Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane can be retained in the sample even after drying under high vacuum.[12] These solvents have characteristic sharp singlets (e.g., acetone at ~2.17 ppm in CDCl₃, ~2.09 ppm in DMSO-d₆).
Data Presentation: Predicted NMR Spectral Data
The following table summarizes the expected chemical shift ranges for AMM-triazinone in a common NMR solvent. Note that these are approximate ranges and can be influenced by concentration and temperature.[13][14][15]
| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| C-CH₃ | ~2.1 - 2.4 (singlet) | ~15 - 25 | Attached to an sp² carbon of the triazine ring. |
| S-CH₃ | ~2.5 - 2.8 (singlet) | ~10 - 20 | Methyl group attached to the sulfur atom. |
| NH₂ | ~5.0 - 7.0 (broad singlet) | N/A | Highly variable depending on solvent, concentration, and temperature. Disappears upon D₂O exchange. |
| C3-S | N/A | ~155 - 165 | Carbon bearing the methylthio group. |
| C5=O | N/A | ~160 - 175 | Carbonyl carbon. |
| C6 | N/A | ~145 - 155 | Carbon bearing the methyl group. |
Troubleshooting Workflow
If you encounter a complex or unexpected spectrum, follow this logical workflow to diagnose the issue.
Caption: Logical workflow for troubleshooting complex NMR spectra of AMM-triazinone.
References
- BenchChem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- Witanowski, M., et al. "Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine". Magnetic Resonance in Chemistry.
- "Chapter 3 – Structural characterization of triazines". Ph.D. Thesis.
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide". University of Basrah.
- ¹H NMR spectra of compounds 4h and 5h in DMSO-d6 in the region of 3.5-8.8 ppm. Tetrahedron.
- Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one. Google Patents.
- BenchChem. Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.
- Abdel-Wahab, B.F., et al. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents". Scirp.org.
- Varynskyi, B.A., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method". Journal of Chemical and Pharmaceutical Research.
- "Troubleshooting ¹H NMR Spectroscopy". University of Rochester, Department of Chemistry.
- Darabantu, M., et al. "Relevant ¹H NMR data of restricted rotation about C(s-triazine)-N(exocyclic) bonds in melamines". ResearchGate.
- "Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine". Sci-Hub.
- "4,6-Bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines: synthesis, NMR spectra and restricted rotations". Journal of the Chemical Society, Perkin Transactions 2.
- "Synthesis of 4-amino-6-sec.-butyl-3-methylthio-1,2,4-triazin-5(4H)-one". PrepChem.com.
- "Relevant ¹H NMR data of restricted rotation about C(s-triazine)-N(exocyclic) bonds". ResearchGate.
- "Method for the preparation of 4-amino-6-tert. butyl-3-methylthio-1,2,4-triazin-5(4H)-one". Google Patents.
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- "KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY". Journal of the Chilean Chemical Society.
- Qi, L., et al. "Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy". ResearchGate.
- "this compound". A Chemtek.
- Holla, B.S., et al. "Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and their Schiff bases". Indian Journal of Chemistry.
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- "A Step-By-Step Guide to 1D and 2D NMR Interpretation". Emery Pharma.
- Lewis, R.G., & Dyer, D.S. "AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES". Defense Technical Information Center.
- "The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- "¹³C NMR Chemical Shift Table". University of Wisconsin-Madison.
- "NMR spectra of 1,3,5-triazines with fluorinated substituents". ResearchGate.
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- "Metribuzin". Wikipedia.
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Technical Support Center: Scaling Up the Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory and pilot-scale production.
Introduction to the Synthesis
This compound is a key heterocyclic compound. The primary synthetic route involves the S-methylation of its precursor, 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one. While seemingly straightforward, this step is prone to challenges, particularly concerning selectivity, yield, and purity, which become more pronounced during scale-up. This document serves as a practical resource for optimizing this critical transformation.
The overall synthetic pathway is illustrated below.
Caption: General synthesis pathway for the target compound.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with an impurity that is very difficult to separate. What is it and how can I avoid it?
Answer: You are likely dealing with the N-methylated isomer, a common and challenging impurity in this synthesis. The precursor, 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one, exists in a tautomeric equilibrium between a thione form and a thiol form.[1]
-
S-methylation of the thiol tautomer yields the desired product.
-
N-methylation of the thione tautomer yields the isomeric impurity.
These two products often form a eutectic mixture, making purification by standard crystallization exceptionally difficult.[1]
Caption: Competing S-methylation and N-methylation pathways.
Minimization Strategy: The key is to favor the formation of the thiolate anion (from the thiol tautomer) which is a much stronger nucleophile at the sulfur atom.
-
Choice of Base and Solvent: Using a strong base like sodium hydroxide (NaOH) in an aqueous or aqueous-methanolic medium deprotonates the thiol, forming the sodium salt. This significantly enhances the rate of S-methylation over N-methylation.[2][3]
-
Temperature Control: Add the methylating agent slowly while maintaining a low to moderate temperature (e.g., 0-30°C).[2][3] Excursions to higher temperatures can increase the formation of the N-methylated byproduct.
-
Catalyst Selection: Some methods report the use of a phase-transfer catalyst like polyethylene glycol (PEG) or a catalyst like potassium iodide (KI) to improve reaction rate and selectivity at lower temperatures.[1][4]
Q2: What are the best methylating agents to use for scale-up, and what are the safety considerations?
Answer: Several methylating agents can be used, each with distinct advantages, disadvantages, and safety profiles. The choice often depends on scale, cost, and available handling facilities.
| Methylating Agent | Typical Conditions | Pros | Cons & Safety Precautions |
| Methyl Iodide (CH₃I) | NaOH in Water/Methanol[2][3] | Highly reactive, good yields. | Volatile, toxic, and a carcinogen. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Temperature control is critical to prevent runaway reactions. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Na₂CO₃ in Acetone[4] | Less volatile than CH₃I, cost-effective for large scale. | Highly toxic, corrosive, and a potent carcinogen. Requires stringent handling procedures, including dedicated equipment and PPE. Neutralize spills and residual reagent with ammonia solution. |
| Methanol (CH₃OH) / Sulfuric Acid (H₂SO₄) | H₂SO₄, heat (e.g., 70-75°C)[5] | Inexpensive raw materials. Avoids highly toxic alkylating agents. | Requires higher temperatures and longer reaction times. Generates significant acidic waste requiring neutralization. The product is isolated as a sulfate salt before neutralization.[5][6] |
For laboratory and early pilot-scale work, methyl iodide is often preferred for its high reactivity and straightforward protocol. For large-scale industrial production, dimethyl sulfate or the methanol/sulfuric acid route may be more economically viable, provided the necessary engineering controls and safety protocols are in place.
Troubleshooting Guide
Problem: Low Yield or Incomplete Reaction
A low yield of the final product is a common issue during scale-up. Follow this workflow to diagnose and resolve the problem.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of a molecule's structure is a cornerstone of chemical and pharmaceutical sciences, ensuring efficacy, safety, and regulatory compliance. In the context of agrochemicals like Metribuzin, this is paramount for understanding its mode of action, metabolic fate, and potential environmental impact. This guide will delve into the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and compare their outputs to provide a comprehensive framework for structural verification.
The Subject Molecule: 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Metribuzin is a selective herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] Its chemical structure consists of a 1,2,4-triazin-5(4H)-one core, substituted with an amino group at position 4, a methyl group at position 6, and a methylthio group at position 3.[2][3] The potential for isomeric forms and related degradation products necessitates robust analytical methods for its unequivocal identification.
Chemical Structure:
Figure 1: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of atoms within the Metribuzin structure.
A. ¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments and their neighboring protons. For Metribuzin, we expect to see signals corresponding to the amino (NH₂), methyl (CH₃), and methylthio (S-CH₃) groups.
Expected ¹H NMR Signals for Metribuzin:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.93 | Singlet | 2H | -NH₂ |
| ~2.59 | Singlet | 3H | -S-CH₃ |
| ~1.42 | Singlet | 3H | -C-CH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data referenced from PubChem.[1]
B. ¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Signals for Metribuzin:
| Chemical Shift (δ, ppm) | Assignment |
| ~160.9 | C=O (Carbonyl) |
| ~160.5 | C-S (Triazine ring) |
| ~150.9 | C-CH₃ (Triazine ring) |
| ~37.6 | -S-CH₃ |
| ~14.2 | -C-CH₃ |
Note: Chemical shifts are approximate. Data referenced from PubChem and ChemicalBook.[1][4]
C. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both spectra based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structures to confirm proton-proton and proton-carbon correlations, respectively.
Figure 2: Workflow for NMR-based structural confirmation.
II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For Metribuzin, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[5][6][7][8]
A. Molecular Ion Peak
The molecular weight of Metribuzin is 214.29 g/mol .[1] In mass spectrometry, this will be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique used.
B. Fragmentation Pattern
The fragmentation pattern provides a "fingerprint" of the molecule. For Metribuzin, key fragment ions can be predicted based on its structure. For example, the loss of the amino group, the methylthio group, or cleavage of the triazine ring can lead to characteristic fragment ions.
Key MS/MS Transitions for Metribuzin:
| Precursor Ion (m/z) | Product Ion (m/z) |
| 215.1 | 187.1 |
| 215.1 | 145.1 |
Data from an analytical method for Metribuzin and its transformation products.[9]
C. Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture).[10]
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer. A C18 or similar reversed-phase column is typically used for separation.[7][9]
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode to identify the molecular ion and in product ion scan (or Multiple Reaction Monitoring - MRM) mode to observe the characteristic fragment ions.[9]
-
Data Analysis: Compare the observed molecular ion and fragmentation pattern with the expected values for Metribuzin.
Figure 3: Workflow for LC-MS/MS based structural confirmation.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands for Metribuzin:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (amino group) |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1670 | C=O stretch (carbonyl) |
| ~1600 | C=N stretch (triazine ring) |
Note: Frequencies are approximate. The disappearance of the N-H stretching band can be observed in derivatives where the amino group has reacted.[11]
A. Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the Metribuzin structure.
IV. Comparison with Alternatives and Degradation Products
The structural confirmation of Metribuzin is not complete without considering potential isomers and common degradation products. The primary metabolites of Metribuzin in the environment are diketo-metribuzin (M-DK), desamino-metribuzin (M-DA), and desamino-diketo-metribuzin (M-DADK).[5]
Comparison of Key Structural Features:
| Compound | Key Differentiating Feature(s) | Expected Spectroscopic Changes |
| Metribuzin | Contains -NH₂ and -S-CH₃ groups | Presence of N-H signals in ¹H NMR and IR; Characteristic MS fragmentation. |
| M-DA (Desamino) | Lacks the -NH₂ group | Absence of N-H signals in ¹H NMR and IR; Different molecular weight and MS fragmentation. |
| M-DK (Diketo) | -S-CH₃ group is replaced by =O | Absence of -S-CH₃ signal in ¹H and ¹³C NMR; Different molecular weight and MS fragmentation. |
| M-DADK (Desamino-diketo) | Lacks both -NH₂ and -S-CH₃ groups, with an additional =O | Absence of both -NH₂ and -S-CH₃ signals; Different molecular weight and MS fragmentation. |
Chromatographic methods like LC-MS and GC-MS are particularly effective in separating Metribuzin from these related compounds before mass analysis, providing an additional layer of confirmation.[5][6]
Conclusion
The definitive structural confirmation of this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural map, mass spectrometry is essential for confirming the molecular weight and fragmentation pattern, and IR spectroscopy offers a quick and effective way to verify the presence of key functional groups.
By employing these techniques in a complementary fashion and comparing the obtained data with established reference spectra and potential alternatives, researchers can achieve an unambiguous structural confirmation of Metribuzin. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of this and other important agrochemical compounds.
References
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Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA. (n.d.). Retrieved from [Link]
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Herreros, M. Á., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8207. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 30479, Metribuzin. Retrieved from [Link]
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Ranjbari, E., et al. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed, 28(10), 1059-71. Available at: [Link]
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Digital.CSIC. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Khan, Z. S., et al. (2020). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography–Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 103(6), 1630-1635. Available at: [Link]
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Pérez-Vargas, J., et al. (2021). A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. Heliyon, 7(5), e07026. Available at: [Link]
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ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301 - EPA. (n.d.). Retrieved from [Link]
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Valencia, A., et al. (2019). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). Microchemical Journal, 145, 843-849. Available at: [Link]
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A Chemtek. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Introduction
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a significant heterocyclic compound within the asymmetric triazine (as-triazine) family. As a structural analogue of the widely used herbicide Metribuzin, where a methyl group replaces the tert-butyl moiety, this molecule is of considerable interest to researchers in agrochemistry and medicinal chemistry. Its utility as a scaffold for the development of novel bioactive agents necessitates robust and efficient synthetic routes. This guide provides an in-depth comparison of the prevalent methods for its synthesis, focusing on the critical final S-methylation step. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal method for their specific application, considering factors such as yield, safety, cost, and scalability.
The synthesis of the target compound is a two-stage process. The first stage involves the creation of the triazine core, specifically the precursor 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. The second, and most critical, stage is the selective S-methylation of this precursor to yield the final product. This guide will first detail the synthesis of the precursor before comparing two primary methods for the methylation step.
Stage 1: Synthesis of the Precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
The most direct and widely accepted method for constructing the 6-methyl-as-triazine core is the cyclocondensation of thiocarbohydrazide with pyruvic acid.[1] This reaction is a classic example of forming the 1,2,4-triazine ring system.
Reaction Pathway: Precursor Synthesis
Caption: Synthesis of the triazinone precursor.
Expertise & Experience: Mechanistic Insight
The reaction proceeds via the initial formation of a thiocarbohydrazone intermediate through the condensation of the most nucleophilic hydrazine nitrogen of thiocarbohydrazide with the ketone carbonyl of pyruvic acid. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the carboxylic acid moiety, followed by dehydration, yields the stable six-membered triazinone ring. The choice of an aqueous or alcoholic solvent is critical to facilitate both the initial condensation and the final dehydration step.
Experimental Protocol: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
This protocol is based on the established literature procedure for similar compounds.[1][2]
-
Dissolution: Dissolve thiocarbohydrazide (1.0 mole equivalent) in warm water or a water/ethanol mixture.
-
Addition: To the stirred solution, add pyruvic acid (1.0 mole equivalent) dropwise.
-
Reaction: Heat the resulting mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified solid under vacuum to yield the desired precursor as a crystalline solid.
Stage 2: Comparative Analysis of S-Methylation Methods
The final step in the synthesis is the methylation of the 3-thioxo group. This reaction exploits the tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms of the precursor. In the presence of a base, the more acidic thiol proton is removed, generating a highly nucleophilic thiolate anion, which readily attacks the methylating agent in an SN2 reaction. The key to a successful synthesis is achieving high selectivity for S-methylation over potential N-methylation, which can lead to difficult-to-remove impurities.[3][4][5]
We will compare two of the most effective and industrially relevant methods, which have been extensively documented for the synthesis of the analogous compound, Metribuzin.[6][7][8]
Caption: General pathway for S-methylation.
Method 1: Methyl Iodide with Sodium Hydroxide
This classic method utilizes a potent, albeit hazardous, methylating agent in a straightforward aqueous basic medium.
Expertise & Experience: Rationale and Causality
Methyl iodide is a highly reactive electrophile, ensuring a rapid reaction. Sodium hydroxide serves as a cost-effective and strong enough base to deprotonate the thiol tautomer, forming the required thiolate nucleophile. The use of an aqueous solvent system makes this method convenient for large-scale production, although the low solubility of organic reactants can sometimes be a challenge. The temperature must be carefully controlled below 30°C to minimize the risk of side reactions and to control the volatility and exothermic nature of the reaction.[7]
Experimental Protocol
This protocol is adapted from the synthesis of Metribuzin.[7]
-
Preparation: In a stirred reaction vessel, dissolve 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 mole equivalent) in an aqueous solution of sodium hydroxide (e.g., 45% NaOH solution).
-
Methylation: Cool the solution and add methyl iodide (1.1 mole equivalent) dropwise, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours.
-
Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the filtered product thoroughly with water to remove any inorganic salts and dry under vacuum.
Method 2: Dimethyl Sulfate with Sodium Carbonate in Acetone
This method employs a less volatile methylating agent and an organic solvent system, offering advantages in handling and safety.
Expertise & Experience: Rationale and Causality
Dimethyl sulfate is a powerful and cost-effective methylating agent, acting as a safer alternative to methyl iodide. Anhydrous sodium carbonate is a milder base than NaOH, which is sufficient to promote the formation of the thiolate anion in a non-aqueous solvent like acetone. The inclusion of potassium iodide as a catalyst is a key feature of this process.[6][8] Iodide, being a better nucleophile than the thiolate, reacts with dimethyl sulfate in a Finkelstein-type reaction to generate methyl iodide in situ. This in situ generated methyl iodide is highly reactive and is immediately consumed by the thiolate, driving the reaction to completion under milder conditions (15-45°C) than might otherwise be required.[6][8] This catalytic approach enhances reaction rate and efficiency.
Experimental Protocol
This protocol is adapted from a patented method for Metribuzin synthesis.[6]
-
Preparation: To a reaction vessel, add acetone, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 mole equivalent), anhydrous sodium carbonate (1.5-2.0 mole equivalents), and a catalytic amount of potassium iodide.
-
Methylation: Under stirring, control the temperature between 15-45°C and add dimethyl sulfate (1.05-1.5 mole equivalents) dropwise.
-
Reaction: Maintain the temperature and continue stirring for 2-5 hours after the addition is complete.
-
Work-up: After the reaction, recover the acetone by distillation under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final product.
Quantitative Data Summary and Comparison
The selection of a synthetic method often depends on a trade-off between yield, purity, cost, safety, and operational complexity. The following table summarizes these parameters for the two discussed methylation methods, based on data reported for the structurally similar Metribuzin.
| Parameter | Method 1: Methyl Iodide / NaOH | Method 2: Dimethyl Sulfate / Na₂CO₃ |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |
| Base | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) |
| Solvent | Water | Acetone |
| Catalyst | None | Potassium Iodide (KI) |
| Temperature | < 30°C | 15 - 45°C |
| Reaction Time | 2 - 4 hours | 2 - 5 hours |
| Reported Yield | ~82%[7] | > 90%[6] |
| Reported Purity | Good, requires washing | > 96%[6] |
| Safety Concerns | CH₃I is highly toxic, volatile, and a carcinogen. | (CH₃)₂SO₄ is toxic and a carcinogen, but less volatile. |
| Cost-Effectiveness | NaOH is very cheap; CH₃I is moderately expensive. | (CH₃)₂SO₄ and Na₂CO₃ are cost-effective. Acetone recovery is necessary. |
| Scalability | Straightforward aqueous process. | Requires handling of organic solvent and its recovery. |
Conclusion and Recommendation
Both methods provide effective pathways to this compound.
Method 1 (Methyl Iodide / NaOH) is a classic, high-yielding laboratory procedure. Its primary drawback is the significant health risk associated with methyl iodide, which may limit its applicability on an industrial scale without stringent engineering controls.
Method 2 (Dimethyl Sulfate / Na₂CO₃) represents a more refined and industrially viable approach. It achieves a higher yield and purity under mild conditions.[6] The use of the less volatile dimethyl sulfate and the catalytic system enhances both the safety and efficiency of the process. While it involves the use and recovery of an organic solvent, the overall safety profile and improved performance make it the recommended method for researchers and drug development professionals seeking a reliable, high-yield, and scalable synthesis.
Ultimately, the choice of method will depend on the specific laboratory or plant capabilities, scale of the synthesis, and the priority given to factors such as yield, cost, and operator safety.
References
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- EP0035706A1 - Method for the preparation of 4-amino-6-tert. butyl-3-methylthio-1,2,4-triazin-5(4H). ()
- Method for preparing 4-amino-6-tertiary butyl-3-methylmercapto-1,2,4-triazine-5(4H)-ketone. ()
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Synthesis of 4‐Amino‐6‐R‐4,5‐dihydro‐3‐phenacylthio‐1,2,4‐triazin‐5‐ones and 8H‐3‐R‐Aryl‐1,2,4‐triazino[3,4‐b][6][8][9]thiadiazin‐4‐ones - Sci-Hub. ([Link])
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New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De - MOST Wiedzy. ([Link])
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A Comparative Guide to the Structure-Activity Relationship of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Triazinone Scaffold
The 1,2,4-triazine ring system is a prominent scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including herbicidal, anticancer, and antimicrobial properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives. The parent compound, while of interest, serves as a foundational structure for modification to enhance biological efficacy. A notable example is the closely related herbicide Metribuzin, which features a tert-butyl group at the 6-position instead of a methyl group.[3] The primary mode of action for the herbicidal activity of these compounds is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[4][5] By competitively binding to the QB site on the D1 protein of PSII, these molecules block electron flow, leading to the death of susceptible plants.[4][6]
This guide provides a comparative analysis of how structural modifications at key positions of the 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-one scaffold influence its biological, primarily herbicidal, activity. We will delve into the experimental data that underpins our understanding of the SAR of these derivatives, offering insights for the rational design of more potent and selective compounds.
Core Structure and Sites of Modification
The fundamental structure of the compounds discussed in this guide is presented below, with the key positions for substitution highlighted:
Caption: Core structure of 4-amino-6-alkyl-3-(alkylthio)-1,2,4-triazin-5(4H)-one derivatives.
The primary points of modification that significantly influence biological activity are:
-
R6: The substituent at the 6-position of the triazine ring.
-
R3: The substituent on the thioether at the 3-position.
-
R4: The amino group at the 4-position.
Structure-Activity Relationship Analysis
Influence of the Substituent at the 6-Position (R6)
The nature of the alkyl group at the 6-position plays a critical role in determining the herbicidal potency of these triazinone derivatives. Early research and the development of commercial herbicides like Metribuzin have demonstrated that bulkier substituents at this position tend to enhance activity.
| Derivative (R6) | Relative Herbicidal Activity | Key Observations |
| Methyl | Moderate | Serves as a foundational structure for SAR studies. |
| Isopropyl | High | Demonstrates significant herbicidal activity. |
| tert-Butyl (Metribuzin) | Very High | Commercially successful herbicide with broad-spectrum weed control.[3] |
| Cyclohexyl | High | Shows comparable, and in some cases, slightly different selectivity to the tert-butyl analog. |
Expert Insights: The increased activity with bulkier alkyl groups at the R6 position suggests a specific steric requirement within the QB binding pocket of the D1 protein. The tert-butyl group appears to provide an optimal fit, maximizing the hydrophobic interactions that are crucial for binding and inhibition of electron transport.[7] This is a classic example of how steric factors can drive ligand-receptor interactions and, consequently, biological activity.
Influence of the Substituent at the 3-Position (S-R3)
The methylthio group at the 3-position is a common feature in many active derivatives. However, modifications at this site can modulate the compound's properties and activity.
| Derivative (R3) | Relative Herbicidal Activity | Key Observations |
| Methyl (Metribuzin) | Very High | The benchmark for herbicidal activity in this class.[3] |
| Ethyl | High | Can exhibit altered selectivity profiles in different plant species. |
| Phenacyl | Variable | Activity is dependent on the substitutions on the phenyl ring. |
| 2-Cyanoethyl | Moderate | Demonstrates that larger, more polar groups can be tolerated, though activity may be reduced. |
Expert Insights: The thioether linkage at the 3-position is important for the electronic properties of the triazine ring and its interaction with the binding site. While small alkyl groups like methyl and ethyl are well-tolerated and lead to high potency, larger or more polar substituents can alter the compound's lipophilicity and electronic distribution, thereby affecting its ability to reach and bind to the target site.
Influence of Modifications at the 4-Amino Position (N-R4)
The 4-amino group is another critical determinant of herbicidal activity. Its ability to form hydrogen bonds within the D1 protein binding site is thought to be a key factor in the mechanism of action.
| Derivative (N-R4) | Relative Herbicidal Activity | Key Observations |
| -NH2 (Primary Amine) | High | Essential for the herbicidal activity of Metribuzin and related compounds. |
| Acylhydrazones (-N=CH-R') | Modulated | Masking the amino group can alter lipophilicity and hydrogen bonding potential, leading to changes in activity and selectivity.[8][9] An alkyl hydrazone derivative of Metribuzin showed higher herbicidal activity than the parent compound.[9] |
Expert Insights: The formation of acylhydrazones from the 4-amino group represents a pro-herbicide strategy.[8][9] These derivatives may have altered transport properties within the plant and could be hydrolyzed back to the active primary amine at the target site. This approach can be used to fine-tune the compound's properties, potentially leading to improved selectivity and efficacy.[8][9]
Experimental Protocols
Synthesis of 4-amino-6-alkyl-3-mercapto-1,2,4-triazin-5(4H)-one Precursors
A general method for the synthesis of the key 3-mercapto intermediate involves the condensation of a corresponding α-keto acid with thiocarbohydrazide.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α-keto acid (e.g., pyruvic acid for the 6-methyl derivative, trimethylpyruvic acid for the 6-tert-butyl derivative) in a suitable solvent such as aqueous ethanol.
-
Addition of Thiocarbohydrazide: Add an equimolar amount of thiocarbohydrazide to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry. The crude product can be further purified by recrystallization.
Caption: General workflow for the synthesis of 4-amino-6-alkyl-3-mercapto-1,2,4-triazin-5(4H)-one precursors.
Alkylation of the 3-Mercapto Group
The 3-methylthio derivatives are typically prepared by the S-alkylation of the corresponding 3-mercapto precursor.
Step-by-Step Protocol:
-
Deprotonation: Dissolve the 4-amino-6-alkyl-3-mercapto-1,2,4-triazin-5(4H)-one in a basic solution (e.g., aqueous sodium hydroxide) to form the thiolate anion.
-
Alkylation: Cool the solution and add an alkylating agent (e.g., methyl iodide for the 3-methylthio derivative) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Workup and Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with water to remove salts, and dry. Recrystallization from a suitable solvent can be used for further purification.
Herbicidal Activity Assessment: Photosystem II Inhibition Assay
The herbicidal activity of these compounds is primarily due to their inhibition of Photosystem II. This can be quantified using various biochemical and biophysical methods.
Chlorophyll Fluorescence Measurement (OJIP Test):
This non-invasive technique measures the fluorescence induction kinetics of chlorophyll a, providing information on the efficiency of the photosynthetic apparatus.
-
Plant Material: Use young, healthy plants of a susceptible species (e.g., Spirodela polyrhiza, Lemna gibba, or various weed species).
-
Herbicide Treatment: Expose the plants to a range of concentrations of the test compounds. A commercial standard like Metribuzin should be included as a positive control.
-
Dark Adaptation: Before measurement, dark-adapt the plant material for a specific period (e.g., 15-30 minutes) to ensure all reaction centers are open.
-
Fluorescence Measurement: Use a portable fluorometer to illuminate the sample with a saturating pulse of light and record the fluorescence transient (the OJIP curve).
-
Data Analysis: Analyze the shape of the OJIP curve. Inhibition of PSII electron transport by triazinone herbicides typically results in a rapid rise to the maximal fluorescence (P-step), indicating a block in the electron flow from QA to QB. Parameters such as Fv/Fm (maximum quantum yield of PSII) and the area above the fluorescence curve can be used to quantify the inhibitory effect and calculate IC50 values.
Caption: Workflow for assessing PSII inhibition using the chlorophyll fluorescence (OJIP) test.
Quantitative Structure-Activity Relationship (QSAR) Insights
While specific QSAR models for the this compound scaffold are not widely published, studies on broader classes of triazine herbicides have provided valuable insights.[8] These studies often employ computational methods to correlate the physicochemical properties of the molecules with their biological activity.
Key descriptors that are typically important for the herbicidal activity of triazines include:
-
Hydrophobicity (LogP): A balanced lipophilicity is crucial for the compound to traverse the plant cuticle and cell membranes to reach the thylakoid membrane where PSII is located.
-
Electronic Parameters (e.g., Hammett constants, atomic charges): The electron distribution in the triazine ring influences its binding affinity to the D1 protein.
-
Steric Parameters (e.g., molar refractivity, van der Waals volume): As discussed earlier, the size and shape of the substituents, particularly at the 6-position, are critical for a snug fit in the binding pocket.
QSAR studies can help in the rational design of new derivatives by predicting their activity before synthesis, thus saving time and resources in the discovery process.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a well-defined area of research, particularly in the context of herbicide development. The key takeaways are:
-
A bulky alkyl group at the 6-position , such as a tert-butyl group, is optimal for high herbicidal potency.
-
A small alkylthio group, typically methylthio, at the 3-position is favorable for activity.
-
The 4-amino group is essential for interaction with the target site, and its modification can be used to create pro-herbicides with modulated properties.
Future research in this area could focus on the synthesis and evaluation of novel derivatives with a wider range of substituents at all three key positions to explore new areas of chemical space. The application of modern computational tools, such as molecular docking and 3D-QSAR, will be invaluable in guiding the design of next-generation 1,2,4-triazinone-based bioactive compounds with improved efficacy, selectivity, and environmental profiles.
References
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Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. (2010). PubMed. Retrieved from [Link]
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A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (n.d.). PMC. Retrieved from [Link]
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A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). ResearchGate. Retrieved from [Link]
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Synthesis of 6-amino-4-methyl-3-methylsulfinyl-1,2,4-triazin-5-one. (n.d.). PrepChem.com. Retrieved from [Link]
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synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. (2016). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides. (1993). Weed Science. Retrieved from [Link]
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025). NIH. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). PubMed. Retrieved from [Link]
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Reaction of metribuzin with different aldehydes and target compounds. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. (1999). ResearchGate. Retrieved from [Link]
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HERBICIDAL CHARACTERIZATION OF METRIBUZIN AND ITS COMPLEXES WITH Fe(II), Co(II) AND Ni(II). (2020). ResearchGate. Retrieved from [Link]
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Metribuzin. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][8][10][11]-triazin-8(7H)-one. (2012). MDPI. Retrieved from [Link]
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Trifludimoxazin. (n.d.). PubChem. Retrieved from [Link]
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Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. (2021). MDPI. Retrieved from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC. Retrieved from [Link]
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Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[ d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. (2019). PubMed. Retrieved from [Link]
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Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. (2009). ResearchGate. Retrieved from [Link]
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Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione−Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. (2019). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Triazinone Compounds: A Case Study of Metribuzin
Senior Application Scientist Note: This guide provides a detailed comparison of analytical method validation for 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as metribuzin. Due to a lack of specific published validation data for its close analog, 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, this document will focus on metribuzin as a representative compound of this chemical class. The principles and methodologies detailed herein serve as a robust framework for researchers, scientists, and drug development professionals, who would need to adapt and re-validate these methods for the specific methyl-substituted analyte.
Introduction: The Imperative of Validated Analytical Methods
In the landscape of pharmaceutical development and quality control, the unwavering confidence in analytical data is paramount. For active pharmaceutical ingredients (APIs) and related compounds such as this compound, a triazinone derivative, the ability to accurately and reliably quantify the analyte is the bedrock of safety and efficacy.[1][2] Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose.[2] This guide delves into the validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry, using the extensively studied herbicide metribuzin as a surrogate model.[3]
The choice of an analytical method is governed by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required precision and accuracy. HPLC offers high specificity and is ideal for separating the analyte from impurities and degradation products, while UV spectrophotometry provides a simpler, more rapid, and economical alternative for quantification, albeit with potentially lower specificity.[3][4]
This comparison will be grounded in the internationally recognized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically focusing on the Q2(R1) guidelines for the validation of analytical procedures.[5][6][7]
Visualizing the Analyte: Chemical Structure
Caption: Chemical structures of Metribuzin and the target analyte.
Comparative Analysis of Validated Methods
A direct comparison of Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry for the analysis of metribuzin reveals distinct advantages and limitations for each technique. A study by C. Swarna et al. provides a foundational dataset for this comparison.[3][4]
Method 1: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. The analyte is identified and quantified by its retention time and peak area, respectively, as it passes through a detector.
Causality of Experimental Choices:
-
Column: A Waters Symmetry C8 column (150 mm × 4.6 mm, 5 µm) was chosen for its excellent resolution and peak shape for triazinone compounds. The C8 stationary phase provides sufficient hydrophobicity to retain metribuzin while allowing for a reasonable elution time.[3]
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate and acetonitrile (60:40 v/v) was selected. The phosphate buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times. Acetonitrile serves as the organic modifier to control the elution strength.[3]
-
Detection: Detection at 297 nm was chosen as it corresponds to a wavelength of maximum absorbance for metribuzin, thereby maximizing sensitivity.[3]
Method 2: UV Spectrophotometry
Principle: This technique measures the absorbance of ultraviolet light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Causality of Experimental Choices:
-
Solvent: Methanol was selected as the solvent because it readily dissolves metribuzin and is transparent in the UV region of interest, minimizing background interference.[3]
-
Wavelength: The analysis was performed at 297 nm, the wavelength of maximum absorbance (λmax) for metribuzin, to achieve the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.[3]
Validation Parameters: A Head-to-Head Comparison
The suitability of an analytical method for its intended purpose is established through the evaluation of several validation parameters as stipulated by ICH guidelines.[5][6][7] The following table summarizes the performance of the RP-HPLC and UV spectrophotometric methods for the determination of metribuzin.[3][4]
| Validation Parameter | RP-HPLC Method | UV Spectrophotometric Method |
| Specificity | High; able to separate metribuzin from excipients and potential degradation products. | Lower; interference from other UV-absorbing compounds is possible.[3] |
| Linearity Range | 2 - 12 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.38 - 100.79 % | 100.50 % (mean) |
| Precision (Repeatability, %RSD) | < 2% | 1.23% |
| Limit of Detection (LOD) | 0.137 µg/mL | 0.356 µg/mL |
| Limit of Quantification (LOQ) | 0.428 µg/mL | 1.188 µg/mL |
| Robustness | Generally high, with minor variations in mobile phase composition, flow rate, and pH having a minimal effect. | Moderate; sensitive to changes in solvent and pH that could affect the analyte's absorbance spectrum. |
Data synthesized from Swarna et al. (2012).[3]
Experimental Workflows and Protocols
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation.
Detailed Experimental Protocol: RP-HPLC Method
-
Preparation of Mobile Phase:
-
Prepare a potassium dihydrogen orthophosphate buffer solution.
-
Mix the buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Preparation of Standard Stock Solution (200 µg/mL):
-
Accurately weigh 10 mg of metribuzin reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Preparation of Calibration Standards (2, 4, 6, 8, 10, 12 µg/mL):
-
Perform serial dilutions of the standard stock solution with the mobile phase to obtain the desired concentrations.
-
-
Preparation of Sample Solution (for assay of a formulation):
-
Accurately weigh a quantity of the formulation powder equivalent to 10 mg of metribuzin and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen orthophosphate buffer: Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 297 nm
-
Column Temperature: Ambient
-
-
Procedure:
-
Inject the calibration standards to establish the linearity curve.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of metribuzin in the sample using the regression equation from the calibration curve.
-
Detailed Experimental Protocol: UV Spectrophotometric Method
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of metribuzin reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[3]
-
-
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with methanol.[3]
-
-
Preparation of Calibration Standards (5, 10, 20, 30, 40, 50 µg/mL):
-
Perform serial dilutions of the working standard solution with methanol to obtain the desired concentrations.
-
-
Preparation of Sample Solution (for assay of a formulation):
-
Accurately weigh a quantity of the formulation powder equivalent to 100 mg of metribuzin and transfer to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and shake for 10 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute with methanol to a concentration within the calibration range.[3]
-
-
Spectrophotometric Conditions:
-
Instrument: Double beam UV-Vis spectrophotometer
-
Solvent (Blank): Methanol
-
Wavelength: 297 nm
-
-
Procedure:
-
Record the absorbance of the calibration standards against the methanol blank.
-
Construct a calibration curve of absorbance versus concentration.
-
Record the absorbance of the sample solution.
-
Calculate the concentration of metribuzin in the sample using the regression equation from the calibration curve.
-
Conclusion and Recommendations
Both RP-HPLC and UV spectrophotometry are viable techniques for the quantification of metribuzin, and by extension, can be adapted for this compound.
-
The RP-HPLC method is demonstrably superior in terms of specificity, sensitivity (lower LOD and LOQ), and robustness . It is the method of choice for stability-indicating assays and for the analysis of samples containing impurities or degradation products. The inherent separation capability ensures that the quantification is not skewed by interfering substances.
-
The UV spectrophotometric method offers advantages in simplicity, speed, and cost-effectiveness . For routine quality control of pure substance or simple formulations where interfering UV-absorbing species are not expected, this method can provide reliable results. However, its lower specificity necessitates careful consideration of the sample matrix.
For researchers and drug development professionals working with this compound, it is recommended to start with the development and validation of an RP-HPLC method due to its higher specificity. The UV spectrophotometric method can be validated as a secondary, rapid screening tool. In all cases, a full validation according to ICH guidelines must be performed for the specific analyte to ensure the integrity of the generated data.
References
-
Betker, W. R., Smead, C. F., & Evans, R. T. (1976). Comparison of Analytical Methods for Metribuzin. Journal of AOAC INTERNATIONAL, 59(2), 278–283. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Comparison of Analytical Methods for Metribuzin. [Link]
-
Swarna, C., Naidu, K. B., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660. [Link]
-
IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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SlideShare. (2015). Analytical methods validation as per ich & usp. [Link]
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PubChem. (n.d.). Metribuzin. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. National Center for Biotechnology Information. [Link]
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TSI Journals. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. [Link]
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- 7. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one | C4H6N4OS | CID 1284234 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Efficacy of Triazinones: A Guide for Researchers
This guide provides an in-depth comparative analysis of triazinone herbicides, a critical class of compounds for modern weed management. Designed for researchers, scientists, and agricultural professionals, this document moves beyond a simple product-to-product comparison. Instead, it delves into the fundamental mechanism of action, explores the nuanced differences in application and efficacy among key triazinone compounds, and provides robust, field-proven protocols for their evaluation. Our objective is to equip you with the technical insights and methodological rigor required to make informed decisions in your research and development endeavors.
The Core Mechanism: Unraveling Photosystem II Inhibition
Triazinone herbicides, along with triazines and uracils, are classified under the Weed Science Society of America (WSSA) Group 5.[1][2] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3] This process is fundamental to their herbicidal activity.
Upon absorption by the roots or foliage, triazinones are translocated through the xylem to the chloroplasts.[4] Here, they bind to the QB-binding niche on the D1 protein of the PSII complex.[5] This binding action physically blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[3] The interruption of this critical electron flow halts CO2 fixation and the production of ATP and NADPH, the energy currencies essential for plant growth.[3]
The ultimate death of the plant, however, is not simply due to starvation. The blockage of the electron transport chain leads to a buildup of highly reactive triplet-state chlorophyll, which interacts with oxygen to form singlet oxygen radicals.[6] These reactive oxygen species, along with other radicals, cause rapid peroxidation of lipids in the cellular and organelle membranes, leading to loss of membrane integrity, chlorophyll destruction, cellular leakage, and ultimately, tissue necrosis and plant death.[5][6]
Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.
Comparative Profiles of Key Triazinone Herbicides
While sharing a common mechanism, the principal triazinone herbicides—metribuzin, hexazinone, and metamitron—exhibit significant differences in their selectivity, spectrum of control, and environmental behavior. These distinctions dictate their specific applications in agriculture and land management.
Metribuzin
Metribuzin is a selective, systemic herbicide valued for its broad-spectrum control of numerous broadleaf weeds and suppression of certain annual grasses.[5][7] It is widely used for both pre-emergent and post-emergent weed control in a variety of crops.[8]
-
Primary Crops: Soybeans, potatoes, tomatoes, alfalfa, and sugarcane.[7][8][9]
-
Target Weeds: Effective against problematic weeds such as common lambsquarters, redroot pigweed, velvetleaf, and common ragweed.[5]
-
Application Insights: Its flexibility in pre- and post-emergence applications makes it a versatile tool.[8] In tomatoes, a crop known for its tolerance, metribuzin is a staple for controlling weeds like purslane and nightshade.[8]
Hexazinone
Hexazinone is a non-selective, broad-spectrum herbicide used to control a wide array of grasses, broadleaf weeds, and woody plants.[6][10] It is primarily absorbed by the roots and, to a lesser extent, the foliage.[11]
-
Primary Uses: Forestry (for conifer release), industrial sites, rangeland, and in certain crops like sugarcane and alfalfa.[6][11]
-
Target Weeds: Controls a wide range including Bermuda grass, various woody species like elm and oak, and numerous perennial broadleaf weeds.[11][12]
-
Environmental Considerations: Hexazinone is highly soluble in water and has low adsorption potential in soil, which creates a high risk for groundwater contamination through leaching.[6][12] Its average soil half-life is approximately 90 days, but it can be quite persistent under certain conditions.[12]
Metamitron
Metamitron is a selective, systemic herbicide primarily used for weed control in sugar beet cultivation.[13][14] Its selectivity is a key attribute, allowing for effective weed management with minimal harm to the crop.[13]
-
Primary Crops: Sugar beets, fodder beets, and red beets.[14][15]
-
Target Weeds: Controls a range of broadleaf weeds and some grasses.[16]
-
Application Insights: It can be applied pre- or post-emergence, often after weeds and crops have emerged.[13][14] Application timing is crucial, with the best results achieved when weeds are young and actively growing.[13] Metamitron is often used in tank mixes with other herbicides to broaden the control spectrum.[14]
Comparative Summary
The following table summarizes the key performance and characteristic data for these three triazinone herbicides.
| Feature | Metribuzin | Hexazinone | Metamitron |
| Primary Use | Selective weed control in various crops | Non-selective control of weeds and woody plants in forestry and non-crop areas | Selective weed control in sugar beets |
| Spectrum | Broadleaf weeds, some grasses[5] | Broad-spectrum: grasses, broadleaf weeds, woody plants[6][10] | Broadleaf weeds, some grasses[16] |
| Application Timing | Pre- and post-emergence[8] | Pre- and post-emergence[17] | Pre- and post-emergence[13] |
| Key Crops | Soybeans, Potatoes, Tomatoes[7][8] | Sugarcane, Alfalfa, Forestry[6][10] | Sugar Beets[13][15] |
| Uptake | Primarily roots, some foliar | Primarily roots, some foliar[6] | Roots and foliage[14] |
| Leaching Potential | Moderate | High[6] | Low to Moderate |
| Aqueous Half-Life | ~5 days in pond mesocosms[18] | ~90 days (average soil half-life)[12] | Relatively rapid degradation in soil[13] |
Experimental Protocols for Efficacy Evaluation
Objective evaluation of herbicide performance requires meticulously designed and executed experiments. The following protocols represent a self-validating system, progressing from controlled environments to field conditions, ensuring that efficacy data is both accurate and relevant.
Caption: Phased experimental workflow for evaluating triazinone herbicide efficacy.
Protocol 1: Greenhouse Dose-Response Bioassay
This initial phase is critical for determining the intrinsic activity of a triazinone on target weeds and assessing potential crop phytotoxicity under controlled conditions.
1. Objective: To establish the dose-response relationship for a triazinone herbicide on key weed species and the target crop.
2. Materials:
- Certified seeds of target weeds (e.g., Chenopodium album, Abutilon theophrasti) and crop.
- 10 cm diameter pots filled with a standardized greenhouse potting mix.
- Research-grade herbicide formulation.
- Cabinet sprayer calibrated to deliver a precise volume (e.g., 200 L/ha).
- Controlled environment growth chamber or greenhouse (e.g., 25°C/20°C day/night, 16h photoperiod).
3. Methodology:
- Plant Propagation: Sow 5-10 seeds of each species per pot. Thin to 3 uniform plants per pot after emergence.
- Experimental Design: A completely randomized design with 4-5 replications per treatment.
- Treatments:
- Untreated Control.
- A series of herbicide rates designed to bracket the expected effective dose (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, where X is the anticipated field rate).
- Causality: Including rates below and above the expected use rate is essential for generating a full dose-response curve, allowing for the calculation of GR₅₀ (50% growth reduction) or LD₅₀ (50% lethal dose) values. The double (2X) and quadruple (4X) rates are crucial for assessing the margin of crop safety.
- Application: Apply treatments when weeds are at the 2-4 true leaf stage. Place pots in the cabinet sprayer and apply the designated rates.
- Data Collection:
- Visually assess percent weed control and crop injury at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
- At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Data Analysis: Analyze biomass data using analysis of variance (ANOVA). Fit the dose-response data to a non-linear regression model (e.g., log-logistic) to determine GR₅₀ values.
Protocol 2: Field Efficacy and Crop Tolerance Trial
This phase validates greenhouse findings under real-world environmental conditions and agronomic practices.
1. Objective: To evaluate the efficacy and crop safety of a triazinone herbicide under typical field conditions.
2. Site Selection & Design:
- Location: Select a field with a uniform, known infestation of the target weed species.
- Experimental Design: A Randomized Complete Block Design (RCBD) is the standard.[19] This design is critical for minimizing the effects of field variability (e.g., differences in soil type, slope, or weed pressure) by grouping plots into blocks.[19] Use 4 blocks (replications).
- Plot Size: Typical plot sizes are 3 meters wide by 10 meters long.
3. Methodology:
- Treatments:
- Untreated Control (weedy check).
- Weed-free Control (maintained by hand-weeding or a non-selective herbicide). Causality: The weed-free control provides the benchmark for maximum crop yield potential in the absence of weed competition, allowing for precise quantification of yield loss due to weed pressure or herbicide phytotoxicity.
- Herbicide treatments at proposed label rates (e.g., 1X) and a crop safety rate (e.g., 2X).
- A commercial standard herbicide for comparison.
- Application: Use a CO₂-pressurized backpack sprayer or a tractor-mounted boom sprayer equipped with flat-fan nozzles, calibrated to deliver a consistent spray volume (e.g., 150-200 L/ha) at a specified pressure.[20] Record environmental conditions (temperature, wind speed, humidity) at the time of application.
- Data Collection:
- Efficacy: Assess percent weed control by species at regular intervals (e.g., 14, 28, 56 DAT). This can be done visually or by counting weed density in quadrats placed randomly within each plot.
- Crop Tolerance: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT, noting any stunting, chlorosis, or necrosis.
- Yield: At crop maturity, harvest the center rows of each plot and determine the crop yield, adjusting for moisture content.
- Data Analysis: Subject efficacy and yield data to ANOVA appropriate for an RCBD. Use a means separation test (e.g., Tukey's HSD) to compare treatment means.
By adhering to these structured protocols, researchers can generate reliable, comparable data on the herbicidal effects of triazinones, ensuring scientific integrity and supporting the development of effective weed management strategies.
References
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The Mode of Action of Triazine Herbicides in Plants - ResearchGate. [Link]
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Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - National Library of Medicine. [Link]
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Exploring the Effects and Uses of Metamitron Herbicide in Agriculture and Pest Control - LinkedIn. [Link]
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Metribuzin Herbicide - Minnesota Department of Agriculture. [Link]
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Hexazinone - Wikipedia. [Link]
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Hexazinone - EXTOXNET PIP - Oregon State University. [Link]
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Hexazinone: A Comprehensive Guide to Its Usage in Forestry and Ecological Preservation - LinkedIn. [Link]
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Exploring the Effects and Applications of Hexazinone Herbicide in Modern Agriculture Practices - LinkedIn. [Link]
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Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms - ResearchGate. [Link]
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Metamitron, Herbicide, Metamitron suppliers - AgChemAccess. [Link]
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) - Virginia Tech. [Link]
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General guidelines for sound, small-scale herbicide efficacy research - Aquatic Plant Management Society. [Link]
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Herbicide Mode of Action and Injury Symptoms - Applied Weed Science Research - Montana State University. [Link]
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Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds - NIH. [Link]
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Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water - USGS. [Link]
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Metamitron - Wikipedia. [Link]
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Protocol for Identifying, Evaluating, and Using New Herbicides - BLM National NEPA Register. [Link]
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Triazine Pesticides: Benefits, Risks, Alternatives - TEAMChem. [Link]
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Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - Australian Pesticides and Veterinary Medicines Authority. [Link]
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Effects of Metribuzin Herbicide on Some Morpho-Physiological Characteristics of Two Echinacea Species - MDPI. [Link]
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The Triazine Herbicides: A Milestone in the Development of Weed Control Technology - IntechOpen. [Link]
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Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - Government of Canada. [Link]
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Evaluating Metamitron Efficacy for Glyphosate-resistant Palmer Amaranth Management in - UNL Digital Commons. [Link]
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Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds - ResearchGate. [Link]
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Fate and Determination of Triazine Herbicides in Soil - Semantic Scholar. [Link]
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Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - NIH. [Link]
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Herbicide Mode of Action Table - WSSA. [Link]
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Atrazine - Wikipedia. [Link]
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Herbicide Treatment Table / Turfgrass / Agriculture - UC IPM. [Link]
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A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils - ResearchGate. [Link]
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Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - MDPI. [Link]
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The Triazine Herbicides - ResearchGate. [Link]
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Application advice for grassland herbicides - Corteva Agriscience. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies: The Case of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one in Metribuzin Immunoassays
For researchers, scientists, and drug development professionals engaged in the development and validation of analytical methods, particularly immunoassays, understanding the specificity of these assays is paramount. This guide provides an in-depth technical comparison of the potential cross-reactivity of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a structural analog of the widely used herbicide metribuzin, in immunoassays designed for metribuzin detection. While direct comparative data for this specific analog is not extensively published, this guide will provide the scientific rationale for potential cross-reactivity, a detailed experimental protocol to determine it, and a framework for interpreting the results.
The Principle of Immunoassay Cross-Reactivity: A Tale of Two Molecules
Immunoassays, especially competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for detecting and quantifying small molecules like pesticides.[1] Their specificity hinges on the precise recognition of an antigen by an antibody. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.
Metribuzin, with the chemical name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a well-established herbicide.[2] Our compound of interest, this compound, is a close structural analog.[3] The core 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one structure is identical. The only difference lies in the substituent at the 6-position of the triazine ring: a methyl group (-CH₃) in our analyte of interest versus a tert-butyl group (-C(CH₃)₃) in metribuzin.
This seemingly minor structural change can have a significant impact on antibody binding. The tert-butyl group in metribuzin is a bulky, hydrophobic moiety that can serve as a critical part of the epitope recognized by anti-metribuzin antibodies.[4] Therefore, the smaller methyl group in the analog may result in a lower binding affinity for these antibodies.
Key Structural Comparison:
| Compound | IUPAC Name | Chemical Structure | Key Difference |
| Metribuzin | 4-amino-6-tert-butyl -3-(methylthio)-1,2,4-triazin-5(4H)-one | tert-butyl group at C6 | |
| Analyte of Interest | 4-amino-6-methyl -3-(methylthio)-1,2,4-triazin-5(4H)-one | ![]() | methyl group at C6 |
Experimental Design for Cross-Reactivity Assessment: A Step-by-Step Protocol
To empirically determine the cross-reactivity of this compound in a metribuzin-specific immunoassay, a competitive ELISA is the method of choice. The following protocol outlines the necessary steps.
Materials and Reagents
-
Metribuzin analytical standard
-
This compound analytical standard
-
Metribuzin-specific antibody (polyclonal or monoclonal)
-
Metribuzin-enzyme conjugate (e.g., metribuzin-HRP)
-
96-well microtiter plates (high protein binding)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Experimental Workflow
The following diagram illustrates the workflow for a competitive ELISA to determine cross-reactivity.
Caption: Potential cross-reactants in a metribuzin immunoassay.
Conclusion
While specific experimental data on the cross-reactivity of this compound in metribuzin immunoassays is limited, a thorough understanding of the principles of antibody-antigen recognition allows for a strong hypothesis. The structural difference at the 6-position of the triazine ring is likely to be a key determinant of antibody binding affinity. The experimental protocol provided in this guide offers a robust framework for researchers to empirically determine the degree of cross-reactivity. Such studies are essential for ensuring the accuracy and reliability of immunoassay data in research, environmental monitoring, and drug development.
References
-
Cui, X., Jin, M., Du, P., Chen, G., Zhang, C., Zhang, Y., Shao, Y., & Wang, J. (2019). Development of immunoassays for multi-residue detection of small molecule compounds. Food and Agricultural Immunology, 30(1), 833–853. [Link]
-
U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111), in soil. EPA. [Link]
-
U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111), in water. EPA. [Link]
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Herranz, S., Ramón-Azcón, J., Benito-Peña, E., et al. (2008). Preparation of antibodies and development of a sensitive immunoassay with fluorescence detection for triazine herbicides. Analytical and Bioanalytical Chemistry, 391(5), 1801–1812. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30479, Metribuzin. PubChem. [Link]
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Mullan, R. M., & Smith, A. E. (1984). Differential Absorption, Translocation and Metabolism of Metribuzin [4‐amino‐6‐tert‐butyl‐3‐(methylthio)‐as‐triazine‐5(4H)one] by Soybean Cultivars. Weed Research, 24(5), 329-335. [Link]
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AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. [Link]
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Li, H., Wang, Y., Li, Y., et al. (2022). Development of an immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Toxin Reviews, 41(4), 1269-1277. [Link]
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Chen, Y., Liu, F., Zhang, C., et al. (2021). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology, 7(1), 133-143. [Link]
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Cheméo. (n.d.). Metribuzin. [Link]
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Zhang, M., Liu, X., Song, S., et al. (2023). Generation of highly sensitive monoclonal antibody of tebuconazole: Lateral flow immunoassay application and recognition mechanism. Food Chemistry, 404, 134691. [Link]
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BPI France. (n.d.). Development of a Novel Multiplex Immunoassay Multi-cruzi for the Serological Confirmation of Chagas Disease. PLOS ONE. [Link]
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Wang, L., Liu, Y., Wang, Y., et al. (2021). Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody. Analytica Chimica Acta, 1180, 338875. [Link]
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El-Gazzar, A. A., & El-Naggar, A. M. (1980). 4‐Amino‐6‐(tert‐butyl)‐3‐methylthio‐4,5‐dihydro‐1,2,4‐triazin‐5‐one in Nucleophilic Substitution Reactions with Carboxylic Acid Hydrazides. Chemische Berichte, 113(7), 2537-2542. [Link]
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da Silva, A. A., & de Oliveira, R. S. (2001). Mechanism of metribuzin herbicide sorption by humic acid samples from peat and vermicompost. Journal of Environmental Science and Health, Part B, 36(5), 571-582. [Link]
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A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, the purity of a compound is not merely a quality metric; it is the cornerstone of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for heterocyclic compounds like 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a molecule with potential applications in agrochemical and pharmaceutical research. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for evaluating the purity of this synthesized compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Criticality of Purity for this compound
This compound belongs to the triazinone class of compounds, which includes commercially significant herbicides like Metribuzin and Metamitron. Its biological activity is intrinsically linked to its molecular structure. The presence of impurities, which can include starting materials, byproducts, intermediates, and degradation products, can lead to:
-
Erroneous Biological Data: Impurities with their own biological activity can confound screening results, leading to false positives or negatives.
-
Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown compounds can obscure the true relationship between the target molecule's structure and its biological function.
-
Toxicity: Impurities may exhibit toxicity, posing risks in both in vitro and in vivo studies.
-
Poor Reproducibility: Batches of the compound with varying purity levels will yield inconsistent results, undermining the validity of the research.
This guide will compare and contrast the most effective analytical techniques for ensuring the purity of synthesized this compound, with a comparative look at the well-established analytical frameworks for Metribuzin and Metamitron.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to definitively determine the purity of a synthesized compound. A multi-pronged, or orthogonal, approach, employing techniques that rely on different physicochemical principles, provides a more complete and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary tool for assessing the purity of non-volatile and thermally labile compounds like our target molecule. Its high resolving power allows for the separation of the main compound from closely related impurities.
Causality of Method Selection: A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound due to its moderate polarity. A C18 or C8 column will provide sufficient hydrophobic interaction to retain the analyte, while a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile or methanol) will elute it. The inclusion of a buffer is crucial to ensure consistent ionization of the amino group and the triazinone ring, leading to sharp, reproducible peaks.
Comparative Data: The following table outlines a typical RP-HPLC method for Metribuzin, which can be adapted for our target compound.
| Parameter | Metribuzin Analysis | Adapted Method for Target Compound |
| Column | Waters Symmetry C8 (150 mm x 4.6 mm, 5 µm) | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate and Acetonitrile (60:40 v/v) | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Isocratic | Gradient elution (e.g., 10-90% B over 20 min) to separate a wider range of potential impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 297 nm | UV at the λmax of the target compound (to be determined, but likely in the 280-310 nm range). |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | Ambient | 30 °C for improved reproducibility. |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Trustworthiness: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a self-validating system, a standard of known purity should be run to confirm the retention time and response of the main component. The presence of impurities will be indicated by additional peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
While the target compound itself is not ideal for GC due to its polarity and potential for thermal degradation, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as residual solvents or starting materials.
Causality of Method Selection: The synthesis of the analogous Metribuzin often involves solvents like acetone and reagents like dimethyl sulfate.[1] These are volatile and can be readily detected by GC-MS. The mass spectrometer provides definitive identification of these impurities.
Comparative Data: A standard GC-MS method for the analysis of Metribuzin in soil and plant samples can be adapted to look for volatile impurities in the synthesized product.[2]
| Parameter | Metribuzin Metabolite Analysis[2] | Adapted Method for Impurity Profiling |
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | Similar non-polar column (e.g., DB-5ms) |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | Temperature gradient | A suitable temperature program to separate common organic solvents. |
| MS Detector | Triple Quadrupole | Single Quadrupole or Ion Trap for qualitative identification. |
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS volatile impurity analysis.
Trustworthiness: Identification of volatile impurities is confirmed by matching their mass spectra with a reference library (e.g., NIST). This provides a high degree of confidence in the identity of any detected contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the target compound and any structurally related impurities. Both ¹H and ¹³C NMR are essential for a complete purity assessment.
Causality of Method Selection:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. The integration of the proton signals should correspond to the number of protons in the molecule. Impurities will present as additional, unassigned signals.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The presence of unexpected signals indicates carbon-containing impurities.
Expected ¹H NMR Signals (in DMSO-d₆):
-
-CH₃ (at C6): A singlet around 2.0-2.5 ppm.
-
-S-CH₃: A singlet around 2.5-3.0 ppm.
-
-NH₂: A broad singlet, the chemical shift of which can vary depending on concentration and residual water, likely in the range of 5.0-7.0 ppm.
Trustworthiness: The presence of signals that cannot be assigned to the target molecule is a clear indication of impurities. The relative integration of impurity signals to the signals of the target compound can provide a semi-quantitative estimate of their levels.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
Causality of Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, and it will typically produce a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: The molecular weight of C₅H₈N₄OS is 172.05. Therefore, the expected m/z for the protonated molecule is approximately 173.06.
Potential Impurities and their Identification: Based on the synthesis of the analogous Metribuzin, potential impurities could include:
-
Unreacted starting material: 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one (M.W. 158.03). This would be detected at an m/z of approximately 159.04.
-
Degradation products: Hydrolysis or oxidation of the methylthio group could lead to the corresponding sulfoxide or sulfone, or even the hydroxyl derivative. Deamination is also a known degradation pathway for related herbicides.[2][3] These would have distinct molecular weights that can be identified by MS.
Comparison with Alternatives: Metribuzin and Metamitron
| Feature | This compound | Metribuzin (tert-butyl analogue) | Metamitron |
| Structure | Contains a methyl group at C6. | Contains a tert-butyl group at C6. | Contains a phenyl group at C6 and a methyl group at C3, but no methylthio group. |
| Primary Purity Analysis | RP-HPLC with UV detection. | RP-HPLC with UV detection is a standard method. | RP-HPLC with UV detection is a well-established method.[4] |
| Potential Impurities | Unreacted mercapto precursor, over-methylated products, degradation products (deaminated, oxidized). | Unreacted mercapto precursor, isomers, degradation products (deaminated, de-tert-butylated).[2][3] | Desamino-metamitron is a major degradation product.[5] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS. | Well-characterized by NMR and MS. | Well-characterized by NMR and MS.[6] |
Detailed Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Preparation of Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Preparation of Sample Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Use the adapted HPLC conditions from the table above.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
-
Analysis:
-
Assign the signals to the protons of the molecule.
-
Integrate the signals and verify that the ratios are consistent with the number of protons in the structure.
-
Identify any unassigned signals as potential impurities.
-
Conclusion
A rigorous evaluation of the purity of synthesized this compound is paramount for its successful application in research and development. By employing an orthogonal analytical approach that includes RP-HPLC for quantitative purity assessment, GC-MS for volatile impurity profiling, and NMR and MS for structural confirmation and identification of non-volatile impurities, researchers can have a high degree of confidence in the quality of their synthesized material. The methodologies and insights provided in this guide, drawing on established analytical protocols for related triazinone compounds, offer a robust framework for ensuring the scientific integrity of studies involving this and other novel chemical entities.
References
- Swarna, C., Babu Naidu, K., & Sreenivasulu Naidu, N. V. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
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Marín-Sáez, R., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8205. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns. Available at: [Link]
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U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111). Available at: [Link]
-
U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in water. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Metamitron: Drinking Water Assessment for the Proposed Section 3 New Chemical Registration of Use on Apples and Pears. Regulations.gov. Available at: [Link]
- Naidu, N. V. S., & Srilatha, V. (2013). Validation of the HPLC method for the analysis of metamitron in bulk and comercial dosage forms. International Journal of Bio-Pharma Research, 2(1), 1-8.
- Baranowska, I., & Zydron, M. (2005). ¹H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Tetrahedron, 61(12), 3037-3044.
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NIST. (n.d.). 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. NIST WebBook. Available at: [Link]
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Sharma, S., & Singh, N. (2014). Determination and method validation of metamitron in soil by RP-HPLC. Bulletin of environmental contamination and toxicology, 92(2), 165–168. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Triazinone Compounds in Cancer Research
Introduction: The Emergence of Triazinones in Oncology
Triazinone-based compounds, a class of nitrogen-containing heterocyclic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] In the landscape of oncology research, these scaffolds have emerged as promising candidates for the development of novel anticancer agents.[2] Their structural versatility allows for modifications that can lead to compounds with high potency and selectivity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of different triazinone derivatives, delving into their mechanisms of action and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.
Comparative Cytotoxicity of Triazinone Derivatives
The cytotoxic potential of a compound is a primary determinant of its potential as a chemotherapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the in vitro cytotoxicity of a selection of triazinone derivatives against various human cancer cell lines, as determined by the MTT assay. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazinone Derivatives | Compound 4c | MCF-7 (Breast) | 0.89 | [3] |
| Compound 5e | MCF-7 (Breast) | 0.95 | [3] | |
| Compound 7c | MCF-7 (Breast) | 0.92 | [3] | |
| Pyrazolo[4,3-e][2][4][5]triazines | Derivative 5a | PC-3 (Prostate) | 1.2 | [6] |
| Derivative 5b | H460 (Lung) | 2.5 | [6] | |
| Derivative 5c | Colo205 (Colorectal) | 3.1 | [6] | |
| 1,3,5-Triazine Derivatives | Compound 14 | A549, MCF-7, HCT116, HepG2 | 5.15, 6.37, 8.44, 6.23 | [7] |
| 2-Arylurea-1,3,5-triazine 48 | MCF-7 | Not specified, potent inhibitor | [4] | |
| 4-Aminoquinoline-1,3,5-triazine 11 | Multiple Cell Lines | Not specified, potent inhibitor | [4] | |
| Symmetrical chlorophenylamino-s-triazine 4c | C26 (Colon) | 1.71 | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that subtle modifications to the triazinone core can significantly impact cytotoxic activity. For instance, in the 1,2,4-triazinone series, the nature of the substituent at the C-3 and N-2 positions of the triazinone ring plays a crucial role in determining the potency against MCF-7 breast cancer cells.[3] Specifically, derivatives containing a trimethoxyphenyl (TMP) moiety at the C-3 position, such as compounds 4c , 5e , and 7c , exhibit potent anticancer activity.[3]
Similarly, for 1,3,5-triazine derivatives, the substitution pattern is critical. Symmetrical phenylamino-s-triazine derivatives bearing electron-withdrawing groups, such as a chloro group on the benzene ring, tend to exhibit more potent cytotoxic activity.[8] The presence of piperidine and benzylamino substituents on the s-triazine moiety in other derivatives has also been shown to be effective in both MCF-7 and HCT-116 cell lines.[9] These structure-activity relationships provide a rational basis for the design of new, more effective triazinone-based anticancer drugs.
Mechanisms of Cytotoxic Action
The efficacy of triazinone compounds as anticancer agents stems from their ability to induce cell death and inhibit cell proliferation through various molecular mechanisms. Understanding these mechanisms is paramount for the rational design of targeted therapies and for predicting potential resistance mechanisms.
Induction of Apoptosis
A primary mechanism by which many triazinone derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[10] This is a tightly regulated process that involves a cascade of molecular events leading to the dismantling of the cell. Several 1,2,4-triazinone derivatives have been shown to induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway.[3][10]
Key events in triazinone-induced apoptosis include:
-
Upregulation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Certain triazinone compounds have been observed to increase the expression of p53, which in turn can trigger the apoptotic cascade.[3]
-
Alteration of Bax/Bcl-2 Ratio: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a key determinant of cell fate. An increase in the Bax/Bcl-2 ratio, as observed with some triazinone derivatives, promotes the release of cytochrome c from the mitochondria, a key step in initiating apoptosis.[3]
-
Activation of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. The release of cytochrome c leads to the activation of initiator caspases (e.g., caspase-9), which then activate executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of cellular proteins and cell death.[3]
Inhibition of Key Signaling Pathways
In addition to inducing apoptosis, several triazinone derivatives have been found to target and inhibit key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Many types of cancer exhibit hyperactivation of this pathway.[7] Certain s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[4]
EGFR Tyrosine Kinase Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Several 1,3,5-triazine derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK), making them attractive candidates for targeted cancer therapy.[4][11]
Other Mechanisms
-
Cell Cycle Arrest: Some triazinone compounds have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[3]
-
Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Certain triazinone derivatives can inhibit the polymerization of tubulin, the building block of microtubules, thereby disrupting mitosis and leading to cell death.[3]
-
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that plays a critical role in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and apoptosis. Some 1,2,4-triazinone derivatives have been identified as potent topoisomerase II inhibitors.[3]
Experimental Protocols for Cytotoxicity Assessment
The reliable assessment of cytotoxicity is fundamental to the evaluation of potential anticancer compounds. Several in vitro assays are commonly employed, each with its own principles, advantages, and limitations. The choice of assay depends on the specific research question and the nature of the compound being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol: [12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the triazinone compound. Include appropriate controls (vehicle control, untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Neutral Red Uptake Assay
The Neutral Red assay is a colorimetric assay that measures the accumulation of the neutral red dye in the lysosomes of viable cells.
Principle: Viable cells take up and accumulate the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red. Incubate for 2-3 hours.
-
Washing and Extraction: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Conclusion
The diverse chemical space of triazinone derivatives offers a fertile ground for the discovery of novel anticancer agents. As this guide has illustrated, these compounds exhibit a wide range of cytotoxic activities against various cancer cell lines, operating through multiple, often interconnected, mechanisms of action. A thorough understanding of their structure-activity relationships, coupled with the rigorous application of standardized cytotoxicity assays, is essential for advancing the most promising candidates through the drug development pipeline. The continued exploration of triazinone-based compounds holds significant promise for the future of cancer therapy.
References
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A Comparative Guide to the Biological Activities of 1,2,4-Triazin-5(4H)-ones: A Literature Review
Introduction
The 1,2,4-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, the 1,2,4-triazin-5(4H)-one core represents a particularly versatile template for the design and development of novel therapeutic agents. The inherent structural features of this nucleus, including multiple sites for substitution, allow for the fine-tuning of physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. This guide provides a comprehensive literature review and a comparative analysis of the anticancer, antimicrobial, and antiviral activities of various 1,2,4-triazin-5(4H)-one derivatives, supported by experimental data and detailed protocols.
The general structure of 1,2,4-triazin-5(4H)-ones allows for substitutions at various positions, most commonly at the N-2, C-3, and C-6 positions, which significantly influences their biological profiles. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds in different therapeutic areas.
Caption: Generalized structure of the 1,2,4-triazin-5(4H)-one scaffold highlighting key positions for substitution.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of 1,2,4-triazin-5(4H)-one have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Comparative Cytotoxicity
The in vitro anticancer activity of 1,2,4-triazin-5(4H)-one derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the cytotoxic potential of these compounds. A lower IC50 value indicates greater potency.
| Compound ID | C-3 Substituent | N-2 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | 3-methyl-1H-pyrazolo | 4-sulfonamidophenyl | - | MCF-7 | 0.25 ± 0.07 | [1] |
| 3b | 3-methyl-1H-pyrazolo | 4-sulfonamidophenyl | - | MDA-MB-231 | 0.31 ± 0.14 | [1] |
| 4c | Phenyl | 4-Chlorophenyl | - | MCF-7 | 1.25 | [2][3] |
| 5e | Phenyl | 4-Methoxyphenyl | - | MCF-7 | 1.10 | [2][3] |
| 7c | Phenyl | 4-Nitrophenyl | - | MCF-7 | 1.05 | [2][3] |
| Podophyllotoxin | - | - | - | MCF-7 | 6.5 | [2] |
| Doxorubicin | - | - | - | MCF-7 | 10.81±0.03 | [4] |
Table 1: Comparative IC50 values of selected 1,2,4-triazin-5(4H)-one derivatives against breast cancer cell lines.
As evidenced in Table 1, several 1,2,4-triazin-5(4H)-one derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. Notably, compounds 4c , 5e , and 7c demonstrated significantly greater potency against the MCF-7 breast cancer cell line compared to the established anticancer agent podophyllotoxin[2]. The pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][5]triazine derivative 3b showed remarkable cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 0.25 µM and 0.31 µM, respectively[1].
Mechanisms of Anticancer Action
The anticancer efficacy of 1,2,4-triazin-5(4H)-ones is not solely attributed to their cytotoxic effects but also to their ability to modulate specific cellular pathways.
1. Induction of Apoptosis and Cell Cycle Arrest:
A significant number of 1,2,4-triazin-5(4H)-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Flow cytometry analysis of treated cells often reveals an increase in the sub-G1 population, indicative of apoptotic DNA fragmentation. Furthermore, these compounds can cause cell cycle arrest at specific phases, most commonly the G2/M phase, thereby inhibiting cell proliferation[2]. For instance, compounds 3c , 4c , 5e , 6c , and 7c were found to induce cell cycle arrest at the G2/M phase in MCF-7 cells[2].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a selective herbicide commonly known as Metribuzin. As laboratory professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Improper disposal of Metribuzin poses significant risks to aquatic ecosystems and can lead to groundwater contamination.[1][2] This document synthesizes regulatory standards, safety data, and field-proven practices to ensure that disposal protocols are not merely followed, but understood.
Foundational Principles of Metribuzin Disposal
Before proceeding to specific protocols, it is crucial to internalize the guiding principles that govern pesticide waste management. The entire disposal strategy is predicated on minimizing environmental release and adhering to a strict regulatory hierarchy.
-
Regulatory Adherence: In the United States, the lifecycle of a pesticide is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during its use phase.[3] Once designated for disposal, it falls under the purview of the Resource Conservation and Recovery Act (RCRA).[3] Critically, state and local regulations may impose stricter requirements than federal law.[4] Therefore, the first step in any disposal plan must be to consult your state's Pesticide or Environmental Control Agency and your local hazardous waste authority.[5][6]
-
The Waste Hierarchy - A Prioritized Approach:
-
Minimize: The most effective disposal method is to avoid generating waste. Calculate experimental needs precisely and mix only the required amount of Metribuzin solution for the job.[4]
-
Utilize: If small amounts of excess product remain, the preferred method is to apply it according to the product's label instructions.[1][4]
-
Dispose: Only when the product cannot be used should it be prepared for formal disposal through approved channels.
-
-
The Cardinal Rules of Chemical Disposal (Do Not Violate):
-
NEVER pour Metribuzin or its solutions down any drain (sink, toilet, floor drain) or into sewers.[4] Municipal water treatment systems are generally not equipped to remove such contaminants, leading to direct aquatic pollution.[4]
-
NEVER reuse empty Metribuzin containers for any other purpose.[1][2] Residual amounts can contaminate new contents, posing a serious safety hazard.[4]
-
NEVER burn Metribuzin or its containers unless explicitly permitted by state and local ordinances and conducted in an approved incinerator.[2] Thermal decomposition can release toxic gases, including oxides of nitrogen and sulfur.[1][2]
-
Hazard Profile & Essential Safety Precautions
Understanding the "why" behind stringent disposal protocols begins with an appreciation of Metribuzin's toxicological and environmental profile. This data underscores the potential consequences of improper handling.
Table 1: Summary of Key Hazard Data for Metribuzin
| Hazard Category | Data Point | Significance & Rationale for Caution |
| Human Health | Acute Oral LD50 (rat): ~1280-2365 mg/kg[2][7] | Harmful if swallowed.[8] This necessitates wearing appropriate Personal Protective Equipment (PPE) to prevent accidental ingestion. |
| Eye Irritation (rabbit): Slight to moderate irritant[2][7] | Warrants the use of safety goggles or glasses to prevent eye contact.[9] | |
| Skin Sensitization: Potential sensitizer[2] | Prolonged or repeated contact should be avoided by using chemical-resistant gloves. | |
| Environmental Fate | Aquatic Toxicity: Very toxic to aquatic life[10][8] | This is a primary driver for disposal protocols. Even minute quantities can harm fish and aquatic invertebrates.[2][11] |
| Soil Mobility: Can leach into groundwater[1][2] | Metribuzin's potential to contaminate drinking water sources necessitates preventing release to soil and managing spill cleanup diligently. | |
| Persistence: Moderate persistence in soil[8] | The compound does not break down rapidly, leading to long-lasting effects if released into the environment.[8] |
Before handling Metribuzin for disposal, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or glasses.[9]
-
A lab coat or protective clothing to prevent skin contact.[9]
-
In situations where dust may be generated from a solid formulation, a NIOSH-approved respirator is recommended.[5][9]
Step-by-Step Disposal Protocol for Unused Metribuzin
This protocol outlines the decision-making process for disposing of waste Metribuzin that cannot be used as directed by its label.
Methodology:
-
Waste Characterization: Determine if the Metribuzin waste must be classified as a hazardous waste. While not all pesticides are listed as hazardous waste under RCRA, it is the generator's responsibility to make this determination.[12] It is best practice to manage all unused pesticides as hazardous waste. Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor for guidance.
-
Identify Approved Disposal Route:
-
For Laboratories & Institutions: Your primary point of contact is your EHS department. They will have established procedures for collecting and disposing of hazardous chemical waste.
-
For Commercial/Agricultural Users: Many states operate "Pesticide Take Back" or "Clean Sweep" programs designed to collect and properly dispose of unwanted agricultural chemicals.[3] The Pesticide Stewardship Alliance (TPSA) maintains a database of these state-run programs.[3]
-
Contact Authorities: If the above options are unavailable, contact your State Pesticide or Environmental Control Agency or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance on approved waste disposal facilities.[5][6]
-
-
Packaging and Labeling for Disposal:
-
Keep the waste Metribuzin in its original container whenever possible.[2]
-
If the original container is compromised, transfer the waste to a new, chemically compatible container that can be securely sealed. Do not use food or beverage containers.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound (Metribuzin)".
-
Store the sealed and labeled container in a designated, secure waste accumulation area, away from incompatible materials, until it can be collected by a licensed hazardous waste hauler.[2]
-
Protocol for Decontamination and Disposal of Empty Containers
Properly decontaminated containers may be eligible for recycling or non-hazardous disposal. The key is the rigorous removal of chemical residues.
Methodology:
-
Triple Rinse Procedure: Immediately after emptying the container, perform the following steps:[1] a. Fill the empty container approximately one-quarter full with water. b. Securely replace the cap and shake vigorously for 30 seconds. c. Pour the rinse water (rinsate) into the tank of the application equipment or a collection vessel for later use or proper disposal. Do not pour rinsate on the ground or down a drain. d. Repeat this rinsing procedure two more times.
-
Render Container Unusable: After the final rinse, puncture the container to prevent any possibility of reuse.[1]
-
Final Disposal of Container:
-
Recycling: Offer the clean, punctured container for recycling only if an approved pesticide container recycling program is available. The Ag Container Recycling Council (ACRC) provides locations for such programs.[1]
-
Landfill: If recycling is not an option, the clean, punctured container can typically be disposed of in a sanitary landfill, as permitted by state and local authorities.[1][2]
-
Emergency Procedures for Spills and Releases
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Methodology:
-
Secure the Area: Evacuate all non-essential personnel from the immediate spill area.[5] Ensure the area is well-ventilated.
-
Control the Spill: Wearing full PPE, stop the source of the spill if it is safe to do so.
-
Containment and Cleanup:
-
For Solid/Powder Spills: Gently sweep or vacuum the material to avoid creating dust.[7][12] Place the collected material into a labeled, sealable container for disposal.[5][7]
-
For Liquid Spills: Cover the spill with an inert absorbent material such as clay granules, dry sand, or vermiculite.[1][5] Once the liquid is fully absorbed, sweep up the material and place it into a labeled, sealable container for disposal.[1]
-
-
Decontaminate the Spill Area: Scrub the spill area with a strong detergent and water solution.[1][2] Collect all cleaning solution and contaminated absorbent materials for disposal as hazardous waste. Do not allow this wash water to enter drains or waterways.[1][12]
-
Reporting: Report the spill to your institution's EHS department or the relevant authorities as required by local and federal regulations.
Disposal Workflow Diagram
The following diagram provides a visual decision-making tool for the proper handling and disposal of Metribuzin waste streams.
Caption: Metribuzin Disposal Decision Workflow.
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MATERIAL SAFETY DATA SHEET METRIBUZIN 4L. Greenbook.net. Available at: [Link]
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metribuzin 480 sc safety data sheet. Villa Crop Protection. Available at: [Link]
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Safety Data Sheet - Genfarm Metribuzin 750 WG Herbicide. Genfarm. Available at: [Link]
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Safe Disposal of Pesticides. US Environmental Protection Agency. Available at: [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth operational plan for the safe handling of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a compound that demands meticulous attention to personal protective equipment (PPE) and handling protocols. Our focus extends beyond mere compliance, aiming to instill a culture of safety that empowers you to conduct your research with confidence and control.
Understanding the Hazard: A Proactive Approach to Safety
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound, a member of the triazinone chemical class, presents multiple routes of potential exposure, each with significant health implications.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
Note: This summary is based on available data for closely related triazinone compounds. Always refer to the specific Safety Data Sheet (SDS) for the material you are using.
The primary risks associated with this solid, powdered compound are inhalation of airborne particles, dermal contact, and accidental ingestion. Furthermore, its potential to cause serious and irreversible eye damage necessitates robust eye protection. When heated to decomposition, it can emit highly toxic fumes of nitrogen and sulfur oxides, adding another layer of potential hazard.[1]
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations involving this compound.
Body Protection: The First Line of Defense
A clean, buttoned laboratory coat is the minimum requirement for any work with this chemical. For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable, chemical-resistant gown or Tyvek suit is recommended to prevent permeation and facilitate easy disposal.
Hand Protection: Preventing Dermal Absorption
Given that this compound is harmful in contact with skin, selecting the appropriate gloves is critical.
-
Primary Recommendation: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals, including many pesticides and solvents.[2][3][4][5] They also provide good puncture resistance. For handling the solid compound and preparing solutions, a minimum thickness of 15 mil is advised for enhanced durability.[2]
-
Double Gloving: For tasks involving significant quantities or prolonged handling, double gloving provides an additional layer of security. This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated. In any continuous operation, it is good practice to change gloves at least every two hours to prevent potential degradation and unseen micro-punctures.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage from this compound cannot be overstated.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling this chemical in any form. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.
-
Enhanced Protection: When there is a significant risk of splashing, such as when preparing stock solutions or during vigorous mixing, a full-face shield should be worn in conjunction with chemical splash goggles.
Respiratory Protection: Safeguarding Against Inhalation Hazards
As a powder, this compound can easily become airborne, posing a significant inhalation risk.
-
Engineering Controls First: All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[6][7]
-
Required Respiratory Protection: When engineering controls are not feasible or as an additional precaution during high-risk procedures, a NIOSH-approved respirator is necessary. The recommended type is an air-purifying respirator (APR) equipped with a combination cartridge that includes:
-
Organic Vapor (OV) protection (black color-coded): To protect against any volatile components or solvent vapors used in solution preparation.[8][9][10]
-
Particulate Filter (P100, magenta color-coded): This provides 99.97% filtration efficiency against all particulate aerosols, including fine powders.[8][11]
-
A fit test for the selected respirator is mandatory for all users to ensure a proper seal.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of the target compound.
Step-by-Step Methodologies
1. Donning Personal Protective Equipment
The sequence of donning PPE is designed to prevent contamination of clean areas. The CDC recommends a bottom-up approach.[12][13][14]
-
Gown/Lab Coat: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten securely.
-
Respirator/Mask: Secure the ties or elastic bands. If using a respirator, perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Place over your face and eyes and adjust for a snug fit.
-
Gloves: Extend the gloves to cover the wrist of the gown or lab coat.
2. Doffing Personal Protective Equipment
The removal of PPE is a critical step where self-contamination can occur. Follow this sequence carefully, assuming the front of all PPE is contaminated.[12][13][14]
-
Gloves: Grasp the outside of one glove with the opposite gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the ties. Peel the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it in the designated waste container.
-
Perform Hand Hygiene.
-
Goggles/Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front. Place reusable eye protection in a designated area for decontamination.
-
Respirator/Mask: Grasp the bottom ties/elastics, then the top ones, and remove without touching the front. Dispose of it in the designated waste container.
-
Wash Hands Thoroughly: Use soap and water for at least 20 seconds.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound and its associated waste is a violation of federal law and poses a significant environmental risk.
Waste Segregation and Disposal
| Waste Stream | Container Type | Disposal Protocol |
| Solid Chemical Waste | Clearly labeled, sealed hazardous waste container | Collect all unused solid compound. Do not mix with other waste streams. Arrange for pickup by a licensed hazardous waste disposal service. |
| Liquid Chemical Waste (Solutions) | Clearly labeled, sealed hazardous waste container compatible with the solvent used | Collect all solutions containing the compound. Segregate halogenated and non-halogenated solvent waste if required by your institution. Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated PPE (Gloves, Gowns, etc.) | Labeled hazardous waste bag or container | All disposable PPE that has come into contact with the chemical must be treated as hazardous waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Sharps container (if applicable) or labeled hazardous waste bag | Dispose of as solid hazardous waste. |
Decontamination of Work Area and Reusable PPE
-
Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood. Use a damp cloth with a suitable solvent or a 70% ethanol solution to wipe down all surfaces. The cleaning materials must be disposed of as hazardous waste.[12][14]
-
Reusable PPE (Goggles, Face Shield): Thoroughly clean with soap and water, followed by a rinse. Ensure they are completely dry before storage.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your scientific endeavors. This commitment to safety is the foundation upon which groundbreaking research is built.
References
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Stanford University. (n.d.). Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]
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The University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
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Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation. Retrieved from [Link]
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Scribd. (n.d.). Sequence of Donning and Doffing PPE CDC Guidelines. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]
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University at Buffalo. (n.d.). Toxic Materials Handling in the Laboratory. Administrative Services Gateway. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
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Cooper Safety. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). Green Nitrile Chemical Resistant Gloves- Reusable. Retrieved from [Link]
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Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
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University of Maine Cooperative Extension. (n.d.). Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Chemical Cartridge Respirator. Retrieved from [Link]
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University of Nebraska–Lincoln. (2019, March 6). Reduce Pesticide Exposure with Proper Gloves, Other PPE. CropWatch. Retrieved from [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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PalmFlex. (2024, December 17). 4 Best Gloves for Pesticide Use | Protection, Uses, and Prices. Retrieved from [Link]
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ProGreen. (n.d.). Ultranitrile Gloves. Retrieved from [Link]
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ECHA. (n.d.). metribuzin (ISO); 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance For The Reregistration Of Pesticide Products Containing Hexazinone As The Active Ingredient. Retrieved from [Link]
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ECHA. (n.d.). CLP Annex VI -Harmonised. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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University of Toronto. (n.d.). Decontamination. Environmental Health & Safety. Retrieved from [Link]
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Grundon. (n.d.). Chemical Waste Collection & Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

